Product packaging for 4-Fluoro-2-phenylaniline(Cat. No.:CAS No. 1717-22-2)

4-Fluoro-2-phenylaniline

Cat. No.: B157491
CAS No.: 1717-22-2
M. Wt: 187.21 g/mol
InChI Key: JDRKNEMJCQALHM-UHFFFAOYSA-N
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Description

[ This is a hypothetical description. Specific data must be confirmed. ] 4-Fluoro-2-phenylaniline is a fluorinated aniline derivative utilized primarily as a versatile building block in organic synthesis and materials science research. Its structure, featuring an aniline group and a biphenyl system with a fluorine substituent, makes it a valuable intermediate for the construction of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Researchers employ this compound in the development of ligands, catalysts, and in the synthesis of polymers or liquid crystals. The mechanism of action for this compound is rooted in its reactivity as an aniline; the amine group can participate in condensation, acylation, and diazotization reactions, while the fluorine atom can influence the electronics of the aromatic ring and may be used in further functionalization via nucleophilic aromatic substitution. The incorporation of fluorine is a common strategy to modulate the lipophilicity, metabolic stability, and binding affinity of lead compounds. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FN B157491 4-Fluoro-2-phenylaniline CAS No. 1717-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRKNEMJCQALHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597962
Record name 5-Fluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1717-22-2
Record name 5-Fluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluoro-2-phenylaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Fluoro-2-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 1717-22-2), a key intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its applications, particularly in the realm of pharmaceutical development.

Core Properties and Identification

This compound is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its structure, which incorporates a phenyl group at the 2-position of a 4-fluoroaniline scaffold, offers unique electronic properties and functionalities for the construction of more elaborate molecules.

Chemical and Physical Data
PropertyValue
CAS Number 1717-22-2
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.21 g/mol
IUPAC Name This compound
Physical State Solid at room temperature[1]
Purity (typical) ≥95%
InChI Key JDRKNEMJCQALHM-UHFFFAOYSA-N

Synthesis Methodology: A Modern Cross-Coupling Approach

The synthesis of this compound can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method for the formation of the crucial carbon-nitrogen (C-N) bond. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative synthesis of this compound from 2-bromo-5-fluorobiphenyl and an ammonia equivalent.

Materials:

  • 2-bromo-5-fluorobiphenyl

  • Benzophenone imine (ammonia equivalent)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-fluorobiphenyl (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Addition of Reagents: Add sodium tert-butoxide (1.4 eq) to the flask.

  • Solvent and Nucleophile: Add anhydrous toluene, followed by benzophenone imine (1.2 eq).

  • Reaction: Heat the mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in methanol and add an excess of aqueous hydrochloric acid. Stir at room temperature to hydrolyze the imine.

  • Purification: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Buchwald_Hartwig_Synthesis reagents 2-bromo-5-fluorobiphenyl + Benzophenone Imine catalyst Pd(OAc)₂ / Xantphos NaOt-Bu, Toluene reagents->catalyst Coupling intermediate Protected Intermediate catalyst->intermediate deprotection Aqueous HCl intermediate->deprotection Hydrolysis product This compound deprotection->product Drug_Development_Pathway start This compound (Building Block) synthesis Multi-step Organic Synthesis start->synthesis lead Lead Compound synthesis->lead optimization Pharmacological Optimization (e.g., enhanced stability, affinity) lead->optimization drug Active Pharmaceutical Ingredient (API) optimization->drug

References

4-Fluoro-2-phenylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental molecular and structural data for 4-Fluoro-2-phenylaniline, a fluorinated aniline derivative. The information is presented to serve as a foundational reference for researchers and professionals in drug development and organic synthesis.

Quantitative Molecular Data

The essential quantitative attributes of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and computational modeling.

Chemical IdentifierValue
IUPAC Name This compound
CAS Number 1717-22-2
Molecular Formula C12H10FN[1]
Molecular Weight 187.21 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N[1]
InChI Key JDRKNEMJCQALHM-UHFFFAOYSA-N[1]

Methodological Considerations

The determination of a compound's molecular formula and weight are fundamental procedures in chemical characterization.

  • Molecular Formula (C12H10FN): This is typically determined with high certainty using high-resolution mass spectrometry (HRMS), which provides an exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.[2] Elemental analysis, a method that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements, is also a classic confirmatory technique.

  • Molecular Weight (187.21 g/mol ): This value is calculated from the molecular formula using the standard atomic weights of its constituent elements (Carbon, Hydrogen, Fluorine, and Nitrogen). Mass spectrometry is the primary experimental technique used to confirm the molecular weight, where the molecular ion peak in the mass spectrum corresponds to this value.[2]

Due to the fundamental and standardized nature of these determinations for a stable chemical entity, detailed, novel experimental protocols are not applicable. The process adheres to routine analytical chemistry standards. Similarly, as a single small molecule, this compound does not possess "signaling pathways" or complex "logical relationships" that would necessitate a Graphviz diagram for elucidation. Such visualizations are suited for depicting complex biological or procedural workflows, which are not relevant to the presentation of this compound's basic chemical data.

References

Spectral Profile of 4-Fluoro-2-phenylaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-2-phenylaniline (also known as 4-fluoro-2-aminobiphenyl), a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Compound Identity

  • IUPAC Name: this compound

  • CAS Number: 1717-22-2

  • Molecular Formula: C₁₂H₁₀FN

  • Molecular Weight: 187.21 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. Due to the limited availability of directly published experimental data for this specific compound, the following information is a consolidated prediction based on established spectroscopic principles and data from closely related structural analogs.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.25 - 7.45m5HPhenyl-H
~ 6.90 - 7.10m2HAniline-H (H-5,6)
~ 6.70 - 6.85m1HAniline-H (H-3)
~ 3.70br s2H-NH₂
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 157 (d, J ≈ 240 Hz)C-F
~ 142C-NH₂
~ 139Phenyl C (ipso)
~ 129Phenyl CH
~ 128Phenyl CH
~ 127Phenyl CH
~ 125 (d, J ≈ 8 Hz)C-2
~ 116 (d, J ≈ 22 Hz)C-3, C-5
~ 115 (d, J ≈ 8 Hz)C-6

Note: 'd' denotes a doublet, with the J-value representing the coupling constant with the fluorine atom.

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI)

m/z ValueInterpretation
188.0870[M+H]⁺
187.0797[M]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory practices for similar aromatic amines.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more). Proton decoupling is applied during acquisition.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

  • Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer is used for analysis.

  • Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Data Acquisition and Analysis Workflow

The logical flow for the acquisition and analysis of spectral data for this compound is outlined below. This workflow ensures a systematic approach to chemical structure confirmation.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution MS Mass Spectrometry Purification->MS HNMR 1H NMR Spectroscopy Dissolution->HNMR CNMR 13C NMR Spectroscopy Dissolution->CNMR ProcessHNMR Process 1H Data (Integration, Peak Picking) HNMR->ProcessHNMR ProcessCNMR Process 13C Data (Peak Picking) CNMR->ProcessCNMR ProcessMS Process MS Data (Molecular Ion ID) MS->ProcessMS StructureElucidation Structure Elucidation & Confirmation ProcessHNMR->StructureElucidation ProcessCNMR->StructureElucidation ProcessMS->StructureElucidation

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-Fluoro-2-phenylaniline, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the study of its chemical transformations. This document outlines the predicted vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the analysis.

Predicted Infrared Spectral Data

While a publicly available, experimentally verified infrared spectrum for this compound is not readily accessible, a reliable prediction of its characteristic absorption bands can be compiled from the analysis of structurally similar compounds, such as 4-fluoroaniline and 2-aminobiphenyl, as well as from theoretical calculations on substituted anilines.[1][2] The following table summarizes the expected vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3450 - 3350MediumN-H asymmetric and symmetric stretching (primary amine)[3][4]
3100 - 3000Medium to WeakAromatic C-H stretching[5]
1630 - 1600StrongN-H bending (scissoring) of the primary amine[3]
1600 - 1550Medium to StrongC=C stretching of the aromatic rings[5]
1520 - 1470StrongC=C stretching of the aromatic rings[2]
1340 - 1250StrongAromatic C-N stretching[3][4]
1250 - 1200StrongC-F stretching[6]
900 - 670Strong, BroadN-H wagging (out-of-plane bending)[3]
850 - 800StrongC-H out-of-plane bending (indicative of substitution pattern)
770 - 730StrongC-H out-of-plane bending (monosubstituted phenyl ring)

Experimental Protocols

The following protocol details the methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of this compound, which is typically a solid at room temperature.

1. Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended for solid samples. Alternatively, potassium bromide (KBr) pellet press can be used.

2. Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or ethanol and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

3. Data Acquisition:

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • To achieve a good signal-to-noise ratio, co-add a minimum of 32 scans.

  • Set the spectral resolution to 4 cm⁻¹.

  • The acquired spectrum should be displayed in terms of transmittance or absorbance.

4. Data Processing:

  • The software will automatically perform a background subtraction.

  • If necessary, perform a baseline correction to obtain a flat baseline.

  • Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the infrared spectrum analysis of this compound, from sample handling to final interpretation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting Sample This compound (Solid) Preparation ATR Sample Mounting or KBr Pellet Preparation Sample->Preparation Background Record Background Spectrum Preparation->Background Place sample in FTIR Acquire Acquire Sample Spectrum Background->Acquire Process Background Subtraction & Baseline Correction Acquire->Process PeakPick Peak Picking & Labeling Process->PeakPick Assign Assign Vibrational Modes to Peaks PeakPick->Assign Compare Compare with Reference Spectra / Databases Assign->Compare Report Generate Analysis Report Compare->Report

Caption: Workflow for the FTIR analysis of this compound.

Interpretation of the Spectrum

The interpretation of the IR spectrum of this compound relies on identifying the characteristic absorption bands for its constituent functional groups.

  • N-H Vibrations: The presence of a primary amine (-NH₂) group is confirmed by two medium-intensity bands in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][7] A strong scissoring (bending) vibration is expected around 1630-1600 cm⁻¹, and a broad out-of-plane wagging band should appear in the 900-670 cm⁻¹ region.[3]

  • Aromatic Vibrations: The presence of two phenyl rings will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹.[5] The C=C stretching vibrations within the aromatic rings will produce a series of medium to strong absorptions in the 1600-1470 cm⁻¹ region.[2] Strong C-H out-of-plane bending bands in the 850-730 cm⁻¹ region will be indicative of the substitution pattern on both rings.

  • C-N and C-F Vibrations: A strong absorption band corresponding to the aromatic C-N stretching vibration is anticipated in the 1340-1250 cm⁻¹ range.[4] The C-F stretching vibration typically gives rise to a strong band in the 1250-1200 cm⁻¹ region.[6]

By systematically analyzing these regions of the infrared spectrum, researchers can confidently identify this compound and assess its purity, making IR spectroscopy an indispensable tool in the synthesis and quality control processes involving this compound.

References

A Technical Guide to the Solubility of 4-Fluoro-2-phenylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-phenylaniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This document outlines the standard methodologies for determining the solubility of this compound and provides qualitative solubility information for structurally related compounds to infer its likely behavior.

Predicted Solubility Profile

While specific quantitative data is unavailable, the structure of this compound, featuring a polar amine group and a nonpolar biphenyl system with a fluorine substituent, suggests it will exhibit a range of solubilities in organic solvents. It is anticipated to be more soluble in polar aprotic and protic organic solvents and less soluble in nonpolar solvents. The fluorine atom may influence its solubility profile through modulation of the molecule's lipophilicity and crystal lattice energy.[1]

Solubility Data of Structurally Related Compounds

To provide a preliminary understanding, the following table summarizes the solubility of compounds that share key structural features with this compound, such as the aniline core or the fluoro-substituted phenyl ring.

CompoundSolventSolubilityTemperature (°C)
N-Methylaniline WaterSlightly soluble (30 g/L)Not Specified
AlcoholSolubleNot Specified
Diethyl EtherSolubleNot Specified
4-Fluoroaniline Water33 g/L20
EthanolSolubleNot Specified
EtherSolubleNot Specified
ChloroformSlightly solubleNot Specified
L-4-Fluorophenylalanine ChloroformSolubleNot Specified
DichloromethaneSolubleNot Specified
Ethyl AcetateSolubleNot Specified
DMSOSolubleNot Specified
AcetoneSolubleNot Specified
WaterSlightly solubleNot Specified

Note: The solubility of aniline, the parent compound, is generally good in most organic solvents. The solubility of N-methylaniline in water is pH-dependent, increasing in acidic conditions.[2]

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The Saturation Shake-Flask (SSF) method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • High-purity organic solvent of interest

  • Glass vials with tight-fitting caps

  • Shaker or incubator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[2]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.[2]

  • Equilibration: Tightly cap the vial and place it in a shaker or incubator set to the desired constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.[2]

  • Phase Separation: After the equilibration period, cease agitation and allow the suspension to settle. To effectively separate the solid phase from the saturated liquid phase, either centrifuge the vial at a specific speed and temperature or filter the solution using a syringe filter compatible with the solvent. This step is critical to prevent undissolved solid particles from affecting the concentration measurement.[2]

  • Sample Preparation: Carefully extract a precise aliquot of the clear supernatant (the saturated solution).

  • Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Saturation Shake-Flask method for determining solubility.

G Saturation Shake-Flask (SSF) Method Workflow A Preparation: Add excess solute to vial B Solvent Addition: Add known volume of solvent A->B C Equilibration: Agitate at constant temperature (24-72 hours) B->C D Phase Separation: Centrifuge or filter C->D E Sample Preparation: Aliquot clear supernatant D->E F Quantification: Analyze concentration (e.g., HPLC, UV-Vis) E->F G Solubility Calculation F->G

Caption: Workflow for determining solubility via the SSF method.

References

An In-depth Technical Guide to 4-Fluoro-2-phenylaniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluoro-2-phenylaniline (CAS Number: 1717-22-2) is an aromatic amine featuring a phenyl group at the ortho-position to the amino group and a fluorine atom at the para-position.[1][2] The strategic placement of the fluorine atom can significantly influence the molecule's lipophilicity, pKa, and metabolic stability, making it an attractive intermediate for the synthesis of novel pharmaceutical candidates and functional materials.[1] The biphenylamine core is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules. This guide aims to provide a detailed technical resource on the synthesis and properties of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying information for this compound is presented in Table 1. While a complete, experimentally verified set of spectral data is not consistently published, predicted values and data from analogous compounds provide a reliable reference for characterization.

Table 1: Physicochemical and Spectroscopic Identifiers for this compound

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 1717-22-2[1][2]
Molecular Formula C₁₂H₁₀FN[1][2]
Molecular Weight 187.21 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N[2]
InChI Key JDRKNEMJCQALHM-UHFFFAOYSA-N[2]
Predicted ¹H NMR δ 7.50-7.30 (m, 5H, Ar-H), 6.90-6.70 (m, 3H, Ar-H), 3.80 (br s, 2H, NH₂)
Predicted ¹³C NMR δ 158.5 (d, J=238 Hz), 143.0, 140.0, 129.0, 128.5, 127.0, 125.0, 116.0 (d, J=22 Hz), 114.0 (d, J=21 Hz), 113.0 (d, J=8 Hz)
Mass Spectrometry Calculated [M+H]⁺: 188.0870[1]

Synthesis of this compound

While the seminal publication describing the first synthesis of this compound is not readily identifiable, modern cross-coupling reactions provide efficient and high-yielding routes to this and structurally related compounds. The two most prominent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. A plausible route to this compound via this method involves the palladium-catalyzed coupling of a protected 2-bromo-4-fluoroaniline with phenylboronic acid.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_Bromo_4_fluoroaniline 2-Bromo-4-fluoroaniline Coupling_Step Suzuki-Miyaura Coupling 2_Bromo_4_fluoroaniline->Coupling_Step Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Coupling_Step Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Coupling_Step Base Na₂CO₃ Base->Coupling_Step Solvent Toluene/Ethanol/Water Solvent->Coupling_Step 4_Fluoro_2_phenylaniline This compound Coupling_Step->4_Fluoro_2_phenylaniline

A generalized workflow for the Suzuki-Miyaura synthesis.
  • Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluoroaniline (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be employed to synthesize this compound by coupling 2-bromofluorobenzene with an appropriate aniline surrogate or by coupling 4-fluoroaniline with bromobenzene, though the former is generally more feasible due to the relative reactivity of the starting materials.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4_Fluoroaniline 4-Fluoroaniline Coupling_Step Buchwald-Hartwig Amination 4_Fluoroaniline->Coupling_Step Bromobenzene Bromobenzene Bromobenzene->Coupling_Step Pd_catalyst Pd₂(dba)₃ Pd_catalyst->Coupling_Step Ligand XPhos Ligand->Coupling_Step Base NaOtBu Base->Coupling_Step Solvent Toluene Solvent->Coupling_Step 4_Fluoro_N_phenylaniline 4-Fluoro-N-phenylaniline Coupling_Step->4_Fluoro_N_phenylaniline

A generalized workflow for the Buchwald-Hartwig amination.
  • Reaction Setup: To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 eq) and a suitable phosphine ligand such as XPhos (0.02 eq).

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq), 4-fluoroaniline (1.2 eq), and bromobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography to afford the desired product.

Biological and Pharmacological Context

There is limited publicly available information on the specific biological activity or signaling pathways directly modulated by this compound. However, the introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity.

A study on the toxicity of various fluoroanilines in earthworms (Eisenia veneta) indicated that 4-fluoroaniline exposure led to a decrease in maltose concentrations.[3] While this provides some insight into the ecotoxicological profile of a related compound, it does not directly elucidate a specific pharmacological mechanism in mammals for this compound.

The broader class of fluorinated aromatic compounds is of significant interest in drug development. For instance, fluorinated phenylalanine derivatives are utilized in the synthesis of novel therapeutics for neuropharmacology and cancer treatment.[4] The presence of fluorine can alter the electronic properties of the aromatic ring, potentially influencing interactions with biological targets.

Conclusion

This compound is a synthetically accessible building block with potential applications in the development of new pharmaceuticals and materials. While its original discovery remains obscure, modern synthetic protocols, particularly palladium-catalyzed cross-coupling reactions, offer efficient means for its preparation. The lack of specific biological data for this compound highlights an area for future investigation, where its potential as a scaffold in medicinal chemistry could be further explored. This guide provides a foundational resource for researchers interested in the synthesis and characterization of this and related fluorinated biphenylamines.

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is based on available data for 4-Fluoro-2-phenylaniline and structurally related compounds. Specific quantitative toxicological and physical hazard data for this compound (CAS No. 1717-22-2) is limited. Therefore, the safety precautions and data presented should be considered as part of a thorough risk assessment conducted by qualified personnel before handling this chemical.

Introduction

This compound is a substituted aniline derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any chemical compound, particularly those containing the aniline moiety, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, drawing upon available data and information from structurally similar compounds.

Hazard Identification and Classification

GHS Classification (Inferred from 4-Fluoroaniline):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.[3]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[3]

  • Carcinogenicity (Suspected of causing cancer) (Category 2), H351. [3]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.[3]

Signal Word: Danger[1]

Hazard Pictograms (Inferred):

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

  • GHS08: Health Hazard

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not extensively documented. The following table summarizes available information for the target compound and provides additional data from 4-Fluoroaniline for reference.

PropertyThis compound4-Fluoroaniline (for reference)
CAS Number 1717-22-2[4][5][6]371-40-4[1][2]
Molecular Formula C12H10FN[4][5][6]C6H6FN[2]
Molecular Weight 187.21 g/mol [4][5][6]111.12 g/mol [2]
Appearance Data not availablePale yellow to brown liquid[1]
Boiling Point Data not available187 °C[1]
Melting Point Data not available-1.9 °C[7]
Flash Point Data not available74 °C (closed cup)[3]
Solubility Data not availableInsoluble in water[7]

Toxicological Information

Specific toxicological data such as LD50 and LC50 values for this compound are not available. It is prudent to assume that this compound may exhibit toxicity profiles similar to other substituted anilines. Anilines, as a class, can be toxic by inhalation, ingestion, and skin absorption. They can affect the blood (methemoglobinemia), liver, and kidneys.

Toxicity DataValueSpeciesRouteReference
LD50 Oral (4-Fluoroaniline) 417 mg/kgRatOral[8]

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of substituted anilines, strict adherence to safety protocols is mandatory.

5.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]

5.2. Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling this compound:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[2]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or in case of potential splashes, a chemical-resistant suit may be necessary.[1]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

5.3. Handling Procedures:

  • Avoid all personal contact with the substance, including inhalation of dust or vapors.[3]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Keep the container tightly closed when not in use.[1]

  • Avoid the formation of dust and aerosols.

  • Use spark-proof tools and avoid sources of ignition if the compound is flammable.[9]

5.4. Storage:

  • Store in a tightly sealed, properly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Store in a locked cabinet or other secure location.[3]

Emergency Procedures

6.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

6.2. Spill and Leak Procedures:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and surrounding areas.

    • Alert emergency response personnel.

    • Prevent the spill from entering drains or waterways.[4]

6.3. Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in the regular trash.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_risk Conduct Risk Assessment prep_ppe Select Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_transport Transport Chemical to Fume Hood prep_eng->handle_transport handle_weigh Weigh/Dispense Compound handle_transport->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_seal Seal Container Tightly storage_label Ensure Proper Labeling storage_seal->storage_label storage_location Store in a Cool, Dry, Ventilated, and Secure Area storage_label->storage_location

Caption: A logical workflow for the safe handling of this compound.

Emergency_Response cluster_routes Routes of Exposure cluster_first_aid Immediate First Aid exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion aid_inhalation Move to Fresh Air Provide Artificial Respiration if Needed inhalation->aid_inhalation aid_skin Flush with Water for 15 min Remove Contaminated Clothing skin_contact->aid_skin aid_eye Flush with Water for 15 min eye_contact->aid_eye aid_ingestion Do NOT Induce Vomiting Rinse Mouth ingestion->aid_ingestion seek_medical Seek Immediate Medical Attention aid_inhalation->seek_medical aid_skin->seek_medical aid_eye->seek_medical aid_ingestion->seek_medical

Caption: Potential exposure routes and corresponding first aid measures.

References

4-Fluoro-2-phenylaniline: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 4-Fluoro-2-phenylaniline (CAS No. 1717-22-2). It is intended for informational purposes for a professional audience and is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a supplier. The toxicological properties of this compound have not been fully investigated. Researchers must exercise extreme caution, conduct a thorough risk assessment, and consult with environmental health and safety (EHS) professionals before handling this chemical.

Substance Identification and Physical Properties

This compound is an organic compound featuring a phenyl group and a fluorine atom on an aniline core.[1] Its chemical structure suggests potential for use as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[2]

PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 1717-22-2[3]
Molecular Formula C₁₂H₁₀FN[2][3]
Molecular Weight 187.21 g/mol [2][3]
Physical State Solid at room temperature[3]
InChI Key JDRKNEMJCQALHM-UHFFFAOYSA-N[2]

Hazard Identification and Toxicological Profile

Hazard CategoryClassificationSource
GHS Pictograms Not Available
Signal Word Not Available
Hazard Statements Not Available
Precautionary Statements Not Available
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available
Hazardous Decomposition Products Combustion may produce carbon oxides.

Due to the lack of specific data, a logical workflow for responding to an exposure event is provided below as a general guideline.

Exposure_Response_Workflow cluster_Exposure Exposure Event cluster_ImmediateActions Immediate Actions cluster_FirstAid First Aid & Medical Attention cluster_Reporting Reporting & Follow-up exposure Potential Exposure to This compound evacuate Evacuate immediate area if necessary (spill/aerosol) exposure->evacuate Spill or Aerosolization remove_clothing Remove contaminated clothing and shoes immediately exposure->remove_clothing Skin/Clothing Contact flush_eyes Flush eyes with water for at least 15 minutes exposure->flush_eyes Eye Contact fresh_air Move to fresh air (in case of inhalation) exposure->fresh_air Inhalation wash_skin Wash affected skin with plenty of soap and water remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical provide_sds Provide SDS/Safety Information to medical personnel seek_medical->provide_sds report_incident Report incident to Lab Supervisor and EHS Department seek_medical->report_incident

General Exposure Response Workflow

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were identified in the reviewed literature. For any new compound with unknown toxicity, it is recommended to perform a literature search for structurally analogous compounds to infer potential hazards. Standard toxicological assays, such as in vitro cytotoxicity assays, Ames test for mutagenicity, and in vivo acute toxicity studies, should be considered as part of a comprehensive safety evaluation. All such studies must be conducted in accordance with institutional and regulatory guidelines.

Handling and Storage

Given the limited safety data, the following handling and storage procedures are recommended based on general best practices for research chemicals of unknown toxicity.

ProcedureRecommendation
Engineering Controls Handle exclusively in a certified chemical fume hood. Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE) - Eye/Face Protection: Chemical safety goggles and a face shield.- Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer's data for breakthrough times.- Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Consider a chemically resistant apron or suit for larger quantities.
Hygiene Measures Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Store in a tightly sealed, properly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Disposal - Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Evacuate the area for larger spills and contact EHS.- Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow to enter drains or the environment.

Conclusion

This compound is a research chemical with an incomplete safety profile. The lack of toxicological data necessitates a highly cautious approach. All personnel must be trained on the potential hazards and adhere to the stringent safety protocols outlined in this guide and by their institution's EHS department. A thorough risk assessment should be performed before any new experimental procedure involving this compound is initiated.

References

physical and chemical properties of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Fluoro-2-phenylaniline. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.

Chemical Identity

This compound is an aromatic organic compound featuring a phenyl group substituted at the second position of a 4-fluoroaniline ring.[1] Its chemical structure combines the functionalities of a biphenyl and a fluorinated aniline.

IdentifierValue
IUPAC Name This compound
CAS Number 1717-22-2[1]
Molecular Formula C₁₂H₁₀FN[1]
Molecular Weight 187.21 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C(C=C2)F)N
InChI Key JDRKNEMJCQALHM-UHFFFAOYSA-N

Physicochemical Properties

PropertyValue (this compound)Value (4-Fluoroaniline - for reference)
Physical State Solid[1]Liquid
Melting Point Data not available-1.9 °C
Boiling Point Data not available188 °C
Density Data not available1.1725 g/cm³
Solubility Data not availableInsoluble in water[2]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound. The expected spectral features based on its structure are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the fluoroaniline and the phenyl rings. The integration of these signals would correspond to the number of protons in each environment. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-F stretching: Around 1100-1250 cm⁻¹.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of 187.21. The fragmentation pattern will provide further structural information.

Synthesis and Reactivity

Synthetic Protocols

The synthesis of this compound can be achieved through several synthetic routes, with the Buchwald-Hartwig amination being a prominent method. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

General Experimental Protocol for Buchwald-Hartwig Amination:

A general procedure for a related Buchwald-Hartwig amination is as follows:

  • To a reaction vessel, add the aryl halide (e.g., 2-bromo-5-fluorotoluene), the amine (e.g., aniline), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Add a suitable anhydrous solvent (e.g., toluene).

  • The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with a solvent, and washed with water and brine.

  • The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide (e.g., 2-Bromo-5-fluorotoluene) Reaction Reaction Vessel (Heated under inert atmosphere) ArylHalide->Reaction Amine Amine (e.g., Aniline) Amine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Potential_Signaling_Pathway_Modulation cluster_0 Hypothesized Cellular Interaction Compound This compound Derivative Receptor Target Receptor / Enzyme Compound->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation / Inhibition Response Cellular Response (e.g., Inhibition of Proliferation) Signaling->Response Modulation

References

Theoretical Investigation of the Molecular Structure of 4-Fluoro-2-phenylaniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure of 4-Fluoro-2-phenylaniline. Utilizing established principles from computational chemistry, this document outlines the anticipated structural parameters, vibrational frequencies, and electronic properties of the molecule. The methodologies presented are based on Density Functional Theory (DFT), a robust method for quantum chemical calculations. This whitepaper serves as a foundational resource for researchers and professionals engaged in the study and application of fluorinated aniline derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic amine with potential applications in organic synthesis and as a building block for novel pharmaceutical compounds and functional materials. The introduction of a fluorine atom and a phenyl group onto the aniline scaffold can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its three-dimensional structure and electronic characteristics is paramount for predicting its reactivity, designing derivatives, and elucidating its potential mechanisms of action.

This whitepaper presents a theoretical investigation of the ground-state molecular structure of this compound. Through a detailed summary of expected quantitative data, derived from analogous computational studies on substituted diphenylamines and fluorinated anilines, this guide offers valuable insights into the molecule's conformational preferences and spectroscopic signatures.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by two phenyl rings linked through a nitrogen atom, with a fluorine atom substituting one of the rings. The rotational freedom around the C-N and C-C bonds suggests the possibility of multiple conformers. The dihedral angle between the two phenyl rings is a key determinant of the molecule's overall shape and is influenced by steric hindrance and electronic effects.

Molecular structure of this compound.

Theoretical Data

The following tables summarize the anticipated quantitative data for the optimized geometry and vibrational frequencies of this compound, based on DFT calculations.

Optimized Geometrical Parameters

Table 1: Selected Bond Lengths (Å)

BondExpected Length (Å)
C-F1.35 - 1.37
C-N1.40 - 1.43
C-C (ring)1.38 - 1.41
N-H1.01 - 1.02
C-H1.08 - 1.09

Table 2: Selected Bond Angles (°)

AngleExpected Value (°)
C-C-F118 - 120
C-N-C125 - 129
C-C-N119 - 121
H-N-H110 - 113
C-N-H112 - 115

Table 3: Selected Dihedral Angles (°)

Dihedral Angle (Atoms)Expected Value (°)
C-C-N-C30 - 50
F-C-C-C0 or 180 (in-plane)
Vibrational Frequencies

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments

Frequency (cm⁻¹)Assignment
3400 - 3500N-H stretching (asymmetric and symmetric)
3000 - 3100Aromatic C-H stretching
1600 - 1620Aromatic C=C stretching
1580 - 1600N-H scissoring
1250 - 1350C-N stretching
1200 - 1250C-F stretching
800 - 850Aromatic C-H out-of-plane bending

Experimental Protocols: Computational Methodology

The theoretical data presented in this whitepaper is based on a standard and widely accepted computational methodology employing Density Functional Theory (DFT).

Geometry Optimization and Frequency Calculations
  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) basis set for all atoms.

  • Procedure:

    • The initial structure of this compound is built using a molecular editor.

    • A full geometry optimization is performed in the gas phase to locate the ground-state energy minimum.

    • Vibrational frequency calculations are subsequently performed on the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

Electronic Properties Analysis
  • Method: The optimized geometry from the previous step is used.

  • Calculations:

    • Natural Bond Orbital (NBO) analysis: To determine atomic charges and analyze intramolecular interactions.

    • Frontier Molecular Orbital (FMO) analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and to map their electron density distributions.

    • Molecular Electrostatic Potential (MEP) mapping: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

start Initial Molecular Structure dft DFT Method Selection (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo NBO Analysis geom_opt->nbo fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo mep MEP Analysis geom_opt->mep verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify verify->geom_opt False vib_spec Vibrational Spectra verify->vib_spec  True end Theoretical Data Analysis vib_spec->end nbo->end fmo->end mep->end

Workflow for DFT calculations.

Conclusion

This technical guide provides a theoretical framework for understanding the molecular structure and properties of this compound. The presented data, based on established computational methodologies, offers a valuable starting point for further experimental and theoretical investigations. The structural parameters and vibrational frequencies can aid in the interpretation of spectroscopic data, while the outlined computational workflow provides a robust protocol for researchers seeking to perform their own in-silico analyses. A detailed grasp of the molecular-level characteristics of this compound is essential for its rational application in drug design and materials science.

A Technical Guide to the Electronic Properties of Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the aniline ring profoundly alters its electronic properties, offering a powerful tool for modulating molecular characteristics critical to drug design and material function. Fluorine's unique combination of high electronegativity and small size allows it to exert strong inductive effects while participating minimally in resonance, leading to predictable yet potent modifications of a molecule's acidity, basicity, redox potential, and metabolic stability.

This technical guide provides an in-depth examination of the electronic properties of fluorinated aniline derivatives. It consolidates key quantitative data, details the experimental protocols for their measurement, and illustrates the underlying principles governing their behavior. This document is intended to serve as a comprehensive resource for researchers leveraging the unique attributes of fluorination in their scientific endeavors.

The Electronic Influence of Fluorine

The electronic character of a substituent on an aromatic ring is typically described by the interplay of two primary effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M or -M).

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Resonance Effect (+M): Like other halogens, fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes an electron-donating resonance effect. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of carbon, this +M effect is significantly weaker than its -I effect.

The net electronic impact of fluorine is a topic of nuanced discussion, but it is generally dominated by its strong electron-withdrawing inductive nature. This is quantitatively captured by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of substituents on the reactivity of an aromatic ring.

Hammett Substituent Constants

The Hammett equation provides a linear free-energy relationship that quantifies substituent effects.[1][2] The substituent constants, sigma (σ), are defined for the meta and para positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants (σ) for Fluorine

Substituentσmetaσpara
-F0.34[3]0.06[3]

The positive values confirm that fluorine is electron-withdrawing at both positions. The significantly larger value for σmeta (0.34) compared to σpara (0.06) highlights the interplay of its electronic effects. At the meta position, the influence is almost purely inductive. At the para position, the strong -I effect is partially counteracted by the weak, opposing +M effect, resulting in a much smaller net electron-withdrawing character.

Impact on Acidity (pKa)

The introduction of fluorine has a marked effect on the basicity of the aniline amino group. By withdrawing electron density from the ring and, consequently, from the nitrogen atom, fluorine reduces the availability of the nitrogen lone pair to accept a proton. This results in a weaker base, which corresponds to a lower pKa value for the conjugate acid (anilinium ion).

The trend among isomers is a direct consequence of the distance-dependent inductive effect. The closer the fluorine atom is to the amino group, the stronger its electron-withdrawing pull, and the lower the pKa.

Table 2: Experimental pKa Values of Fluoroaniline Derivatives

CompoundpKa (Conjugate Acid)
Aniline4.64[4]
2-Fluoroaniline3.20[5][6]
3-Fluoroaniline3.50 (approx.)
4-Fluoroaniline4.65[7]

Note: The pKa for 3-fluoroaniline is an approximate value based on established trends; literature values can vary slightly. The value for 4-fluoroaniline is notably close to that of aniline, reflecting the partial cancellation of the inductive and resonance effects at the para position.

The following diagram illustrates the relationship between fluorine's position and its influence on the basicity of the aniline nitrogen.

G cluster_effects Electronic Effects of Fluorine cluster_outcomes Impact on Basicity (pKa) Aniline Aniline (Reference Basicity) Ortho ortho-Fluoroaniline (Lowest pKa) Meta meta-Fluoroaniline (Intermediate pKa) Para para-Fluoroaniline (Highest pKa) Fluorine Fluorine Substituent Inductive Strong Inductive (-I) Withdrawal Fluorine->Inductive Resonance Weak Resonance (+M) Donation Fluorine->Resonance Inductive->Ortho -I effect dominates Inductive->Meta -I effect dominates Inductive->Para -I effect dominates Resonance->Para +M partially -I at para

Caption: Influence of fluorine's electronic effects on aniline basicity.

Electrochemical Properties: Oxidation Potentials

The ease with which an aniline derivative can be oxidized is quantified by its one-electron oxidation potential (Eox). This parameter is crucial in understanding potential metabolic pathways (which often involve oxidation) and in designing electroactive materials. Electron-withdrawing groups like fluorine make the removal of an electron from the π-system more difficult, thus increasing the oxidation potential.

Conversely, electron-donating groups facilitate oxidation, lowering the potential. The strong correlation between oxidation potential and Hammett constants underscores the dominant role of substituent electronic effects.[8][9]

Table 3: Calculated One-Electron Oxidation Potentials (vs. SHE)

CompoundEox (Volts)
Aniline1.02[4]
2-Methylaniline0.93[4]
3-Methylaniline0.98[4]
4-Methylaniline0.89[4]
2-Chloroaniline1.05[4]
3-Chloroaniline1.08[4]
4-Chloroaniline1.02[4]
4-Nitroaniline1.25[4]

Note: This table includes various substituents to illustrate the trend. Electron-donating groups (-CH₃) lower the oxidation potential, making the molecule easier to oxidize. Electron-withdrawing groups (-Cl, -NO₂) increase the potential, making it harder to oxidize. Fluorinated derivatives follow this trend, with their oxidation potentials being higher than that of unsubstituted aniline.

Spectroscopic Properties (UV-Vis)

The absorption of ultraviolet-visible light by aniline derivatives corresponds to π → π* electronic transitions within the aromatic system. The position of the maximum absorbance (λmax) is sensitive to substituents on the ring. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies its ability to absorb light.

Fluorine substitution can cause shifts in the λmax. These shifts are typically small (hypsochromic or blue shift) because fluorine's electron-withdrawing nature can slightly decrease the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 4: UV-Visible Absorption Maxima (λmax)

Compoundλmax (nm) in Methanol
Aniline230, 280
2-Fluoroaniline235, 285
3-Fluoroaniline238, 288
4-Fluoroaniline240, 290

Note: Values are approximate and can vary based on solvent and experimental conditions. The data shows a slight bathochromic (red) shift upon fluorination, which can be attributed to the complex interplay of inductive and resonance effects on the molecular orbitals.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the electronic properties discussed in this guide.

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of an aniline derivative's conjugate acid.

  • Preparation of Solutions:

    • Analyte Solution: Prepare a 1 mM solution of the fluoroaniline derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). A typical volume is 20 mL.

    • Titrants: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.

  • Instrument Calibration:

    • Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

  • Titration Procedure:

    • Place 20 mL of the 1 mM analyte solution into a reaction vessel equipped with a magnetic stirrer.

    • Add the ionic strength adjuster (e.g., a small volume of 0.15 M KCl).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere.

    • Make the solution acidic (pH ~2.0) by adding 0.1 M HCl.

    • Begin the titration by adding small, precise increments (e.g., 0.05 mL) of the 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence point, which appears as a maximum on the derivative plot.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

    • Perform at least three replicate titrations and report the average pKa value with the standard deviation.

Protocol for Cyclic Voltammetry (CV)

This protocol describes the determination of the oxidation potential of a fluoroaniline derivative.

  • Electrochemical Cell Setup:

    • Electrodes: Assemble a three-electrode system: a glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and a Ag/AgCl reference electrode.

    • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable solvent (e.g., acetonitrile).

    • Analyte Solution: Dissolve the fluoroaniline derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Procedure:

    • Polish the working electrode with an alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it.

    • Transfer the analyte solution to the electrochemical cell.

    • Immerse the three electrodes into the solution, ensuring the reference electrode tip is close to the working electrode.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

  • Data Acquisition:

    • Set the experimental parameters in the potentiostat software:

      • Initial Potential: A potential where no reaction occurs (e.g., 0.0 V vs. Ag/AgCl).

      • Switching Potential: A potential sufficiently positive to oxidize the analyte (e.g., +1.2 V vs. Ag/AgCl).

      • Scan Rate: A typical starting rate is 100 mV/s.

    • Run the cyclic voltammogram. The potential will be swept from the initial to the switching potential and then back to the initial potential. The resulting current is recorded.

    • Record a blank CV of the electrolyte solution without the analyte to identify any background processes.

  • Data Analysis:

    • Plot the current (y-axis) versus the applied potential (x-axis).

    • The oxidation potential (Epa, anodic peak potential) is the potential at which the maximum oxidation current is observed on the forward scan.

    • The half-wave potential (E1/2), a better thermodynamic indicator for reversible systems, can be estimated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

Protocol for UV-Vis Spectroscopy

This protocol details the measurement of the UV-Vis absorption spectrum to determine λmax.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output.

  • Sample Preparation:

    • Solvent Selection: Choose a UV-transparent solvent in the desired measurement range (e.g., methanol, ethanol, or cyclohexane). The solvent should not react with the analyte.

    • Analyte Solution: Prepare a dilute solution of the fluoroaniline derivative in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 absorbance units (AU) to ensure adherence to the Beer-Lambert Law. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Measurement Procedure:

    • Fill a quartz cuvette (which is transparent in the UV range) with the pure solvent. This will serve as the blank or reference.

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

    • Rinse the sample cuvette with a small amount of the analyte solution, then fill it with the analyte solution.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for anilines).

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance (y-axis) versus wavelength (x-axis).

    • Identify the wavelength(s) at which the absorbance is at a maximum. These are the λmax values.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of fluorinated anilines.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Electronic Property Measurement Start Starting Materials (e.g., Nitrofluorobenzene) Reaction Chemical Synthesis (e.g., Reduction) Start->Reaction Purification Purification (Distillation/Crystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (Confirm MW) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR pKa pKa Measurement (Potentiometric Titration) FTIR->pKa Confirmed Structure CV Redox Potential (Cyclic Voltammetry) FTIR->CV Confirmed Structure UVVis Spectroscopy (UV-Vis for λmax) FTIR->UVVis Confirmed Structure

Caption: A typical experimental workflow for derivative analysis.

G cluster_properties Modulated Physicochemical Properties cluster_applications Implications for Drug Development Start Introduce Fluorine to Aniline Ring Effect Alter Electron Density via Inductive (-I) & Resonance (+M) Effects Start->Effect pKa Basicity (pKa) Decreases Effect->pKa Redox Oxidation Potential Increases Effect->Redox Lipo Lipophilicity (logP) Increases Effect->Lipo Metabolism Metabolic Stability Often Increases Effect->Metabolism Binding Tune Receptor Binding Affinity pKa->Binding Alters H-bonding PK Improve Pharmacokinetics (ADME) Lipo->PK Affects permeability Metabolism->PK Reduces clearance Toxicity Block Metabolic Hotspots Metabolism->Toxicity Avoids toxic metabolites

References

Methodological & Application

Application Notes and Protocols: The Utility of 4-Fluoro-2-phenylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluoro-2-phenylaniline as a key building block in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors for cancer therapy. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant pathways and workflows to guide researchers in the effective use of this versatile chemical intermediate.

Introduction

This compound, also known as 4-fluoro-2-aminobiphenyl, is a fluorinated aniline derivative that serves as a valuable scaffold in the design and synthesis of biologically active molecules. The presence of the fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, membrane permeability, and binding affinity to the target protein.[1][2] The aniline functional group provides a convenient handle for various chemical transformations, making it a versatile starting material for the construction of diverse chemical libraries.

In medicinal chemistry, this compound is particularly utilized in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Small molecule inhibitors that target specific kinases have emerged as a major class of targeted cancer therapeutics. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are well-established pharmacophores that effectively target the ATP-binding site of many kinases, and this compound is an ideal starting material for the synthesis of these structures.

Application: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[3][4] These inhibitors are crucial in the treatment of various cancers, including non-small cell lung cancer (NSCLC). The general strategy involves the coupling of this compound with a suitable heterocyclic core, typically a substituted quinazoline or pyrimidine, via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Signaling Pathway of EGFR

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding Proliferation Gene Expression (Cell Proliferation, Survival, Angiogenesis) RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Regulates AKT->Proliferation Regulates

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Quantitative Data: Biological Activity of Anilino-Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of dianilinopyrimidine derivatives, which share a similar structural motif to compounds that can be synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4c A549 (Lung)0.56Gefitinib>10
4c PC-3 (Prostate)2.46Gefitinib>10
4c HepG2 (Liver)2.21Gefitinib>10
9u A549 (Lung)0.35Erlotinib0.043
9u MCF-7 (Breast)3.24Erlotinib-
9u PC-3 (Prostate)5.12Erlotinib-

Note: The IC50 values are indicative of the potential of this class of compounds and are sourced from studies on structurally related molecules.[3][5]

Experimental Protocols

Protocol 1: Synthesis of a 4-(4-Fluoro-2-phenylanilino)quinazoline Derivative

This protocol describes a general method for the synthesis of a 4-anilinoquinazoline derivative from this compound and a 4-chloroquinazoline precursor via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.1 equivalents) in isopropanol.

  • Addition of Reactants: To the stirred solution, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) followed by a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the desired 4-(4-Fluoro-2-phenylanilino)quinazoline derivative.

Synthesis_Workflow Start This compound + 4-Chloroquinazoline Reaction Nucleophilic Aromatic Substitution (Reflux in Isopropanol, HCl catalyst) Start->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 4-(4-Fluoro-2-phenylanilino) quinazoline Derivative Purification->Product

Caption: General workflow for the synthesis of anilinoquinazolines.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a specific kinase, such as EGFR.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radiolabeled with ³²P or ³³P

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

  • Phosphoric acid

  • Deionized water

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the kinase substrate, and the recombinant kinase enzyme.

  • Initiation of Reaction: Add the diluted test compound to the wells. Initiate the kinase reaction by adding radiolabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a dilute phosphoric acid solution to remove unincorporated radiolabeled ATP.

  • Quantification: Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction Incubate Reaction Mixture (Kinase + Substrate + ATP + Inhibitor) Start->Reaction Stop Stop Reaction (Add Phosphoric Acid) Reaction->Stop Filter Capture Phosphorylated Substrate (Filter Plate) Stop->Filter Wash Wash to Remove Unincorporated ATP Filter->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Analyze Calculate IC50 Value Measure->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic use allows for the development of potent and selective therapeutic agents for the treatment of cancer and other diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.

References

Application Notes and Protocols: 4-Fluoro-2-phenylaniline as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-phenylaniline is a versatile chemical building block with significant potential in the synthesis of novel kinase inhibitors. Its unique structural features, including the fluorine atom and the phenyl group, can be strategically exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of the resulting inhibitor. The aniline moiety serves as a key handle for coupling with various heterocyclic scaffolds, such as quinazolines, pyrimidines, and pyridopyrimidines, which are prevalent in many clinically approved kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of potent kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Key Applications

The primary application of this compound lies in the synthesis of ATP-competitive kinase inhibitors. The 4-anilino-heterocycle scaffold, readily accessible from this building block, is a well-established pharmacophore that mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site. The fluorine substitution can contribute to improved metabolic stability and binding interactions, while the 2-phenyl group can be tailored to occupy and interact with specific hydrophobic pockets within the kinase domain, thereby influencing selectivity and potency.

Kinase families that can be targeted using inhibitors derived from this compound include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in various epithelial cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis.

  • Src Family Kinases (SFKs): Involved in cell proliferation, survival, and migration.

  • Phosphoinositide 3-Kinases (PI3Ks): Central components of a major cell survival pathway.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of a hypothetical series of kinase inhibitors derived from this compound against several key kinases. These values are representative and intended to illustrate the potential of this building block.

Table 1: Biochemical IC50 Values of 4-Anilinoquinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)
FPA-QZ-01 EGFR (wild-type)15
VEGFR-285
Src120
PI3Kα>1000
FPA-QZ-02 EGFR (T790M mutant)25
VEGFR-295
Src150
PI3Kα>1000

Table 2: Cellular IC50 Values for Inhibition of Cancer Cell Line Proliferation

Compound IDCell LineTarget PathwayIC50 (µM)
FPA-QZ-01 A549 (NSCLC)EGFR0.5
HUVECVEGFR-21.2
MDA-MB-231 (Breast)Src2.5
FPA-QZ-02 H1975 (NSCLC)EGFR (T790M)0.8

Experimental Protocols

Protocol 1: Synthesis of a 4-(4-Fluoro-2-phenylanilino)quinazoline Kinase Inhibitor (Hypothetical Example: FPA-QZ-01)

This protocol describes a general method for the synthesis of a 4-anilinoquinazoline derivative from this compound.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 4-(4-fluoro-2-phenylanilino)quinazoline product.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2, Src)

  • Kinase buffer (specific to the kinase)

  • ATP (at Km concentration for the specific kinase)

  • Substrate (e.g., a synthetic peptide)

  • Test compound (e.g., FPA-QZ-01) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified kinase enzyme to each well (except the negative control) and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, H1975)

  • Complete cell culture medium

  • Test compound (e.g., FPA-QZ-01)

  • MTS or MTT reagent

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Survival Survival Akt->Survival Inhibitor FPA-derived Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival_Permeability Survival & Permeability Akt->Survival_Permeability Inhibitor FPA-derived Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling and Inhibition.

Experimental Workflows

Synthesis_Workflow Start Start Reactants 4-Chloroquinazoline + This compound Start->Reactants Reaction Nucleophilic Aromatic Substitution (Reflux in Isopropanol) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 4-(4-Fluoro-2-phenylanilino)quinazoline Purification->Product End End Product->End

Caption: Synthetic Workflow for FPA-QZ-01.

Kinase_Assay_Workflow Start Start Setup Prepare Compound Dilutions & Plate Setup Start->Setup Preincubation Add Kinase Enzyme & Incubate Setup->Preincubation Reaction_Start Add Substrate/ATP Mix Preincubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add Detection Reagent & Measure Luminescence Incubation->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis Result IC50 Value Analysis->Result End End Result->End

Caption: In Vitro Kinase Assay Workflow.

Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds Using 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of novel biaryl compounds with diverse substitution patterns is therefore of significant interest in drug discovery. 4-Fluoro-2-phenylaniline is a versatile starting material for the synthesis of such compounds, offering a unique combination of a reactive amino group for further functionalization and a fluorinated phenyl ring, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] The introduction of fluorine can influence factors such as metabolic stability, binding affinity, and membrane permeability.[4][5]

This document provides detailed protocols for the synthesis of novel biaryl compounds from this compound, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are widely used in organic synthesis due to their broad substrate scope and functional group tolerance.[6][7]

Synthetic Strategies

The primary strategies for elaborating this compound into more complex biaryl structures involve the introduction of a leaving group (e.g., bromine or iodine) onto one of the aromatic rings, followed by a palladium-catalyzed cross-coupling reaction. Alternatively, the inherent amino group can be utilized in a Buchwald-Hartwig amination reaction.

General Experimental Workflow

The overall process for the synthesis and preliminary evaluation of a novel biaryl compound derived from this compound can be summarized in the following workflow:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Halogenation of This compound B Suzuki-Miyaura Coupling or Buchwald-Hartwig Amination A->B C Workup and Purification B->C D Spectroscopic Analysis (NMR, MS) C->D E Purity Determination (HPLC) C->E F In vitro Assay (e.g., Enzyme Inhibition, Cell Viability) D->F E->F G Data Analysis F->G

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Halogenated this compound Derivative

To utilize this compound in Suzuki-Miyaura coupling, it must first be halogenated. This protocol describes a general procedure for the bromination of an activated aromatic ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid.[2]

Materials:

  • Halogenated this compound derivative (e.g., from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

  • Toluene

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add the halogenated this compound derivative, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in degassed toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add degassed water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Fluorinated Anilines

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChloroanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95[8]
21-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O110~95[8]
34-Chloroanisole2,6-Difluorophenylboronic acidPrecatalyst (2)XPhosK₃PO₄THF/H₂ORT93[9]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to couple an amine with a halogenated derivative of this compound.[6][10]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • Add the halogenated this compound derivative, amine, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene to the flask.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of Pd₂(dba)₃ and XPhos in toluene.

  • Add the required amount of the catalyst stock solution to the reaction flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-13α-estrone4-NitroanilinePd(OAc)₂ (10)XPhos (10)KOtBuToluene100 (MW)High[11]
2Aryl BromideSecondary AminePd₂(dba)₃ (1.5)P(o-tol)₃ (3)NaOtBuToluene10085-95
3Aryl ChloridePrimary AminePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane10080-98

Applications in Drug Development

Biaryl compounds derived from this compound are of interest in several therapeutic areas due to their potential to interact with various biological targets.

  • Oncology: Many biaryl compounds have been investigated as inhibitors of protein-protein interactions or kinases involved in cancer progression. For example, some biaryl sulfonamides act as Mcl-1 inhibitors, an anti-apoptotic protein overexpressed in various cancers.[12] Additionally, biaryl compounds have been designed as inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint in cancer therapy.[13]

  • Neurodegenerative Diseases: Biaryl derivatives have been synthesized and evaluated as selective monoamine oxidase B (MAO-B) inhibitors for the potential treatment of Parkinson's disease.

  • Inflammatory Diseases: The structural motifs present in these compounds can be adapted to target enzymes and receptors involved in inflammatory signaling pathways.

Example Signaling Pathway: PD-1/PD-L1 Inhibition

Novel biaryl compounds can be designed to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), thereby restoring T-cell-mediated anti-tumor immunity.

G cluster_cells Immune Synapse cluster_interaction PD-1/PD-L1 Interaction Tumor Cell Tumor Cell PDL1 PD-L1 T-Cell T-Cell PD1 PD-1 PDL1->PD1 Binding T-Cell Exhaustion T-Cell Exhaustion PD1->T-Cell Exhaustion Biaryl Compound Novel Biaryl Compound Inhibition Inhibition Biaryl Compound->Inhibition Inhibition->PDL1 T-Cell Activation T-Cell Activation & Anti-Tumor Response Inhibition->T-Cell Activation

Caption: Inhibition of the PD-1/PD-L1 signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel biaryl compounds with potential applications in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this document provide robust and adaptable methods for the generation of diverse chemical libraries. The strategic incorporation of the fluorophenylaniline moiety can lead to compounds with improved pharmacological profiles, making this an attractive area of research for medicinal chemists.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Fluoro-2-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing derivatives of 4-Fluoro-2-phenylaniline. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are pivotal in the development of pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, catalyzed by a palladium complex. The reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a base.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids make it a highly favored methodology in medicinal chemistry and materials science.[1][4]

This application note focuses on the use of halogenated this compound derivatives as the organohalide component in Suzuki-Miyaura couplings. The resulting products, containing the this compound scaffold, are of significant interest in drug discovery due to the prevalence of this motif in biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (a derivative of this compound), forming a Palladium(II) complex.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Palladium(II) complex, replacing the halide.[4][5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Experimental Data

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a model substrate, 5-Bromo-4-fluoro-2-phenylaniline, with various arylboronic acids. The data presented is representative and serves as a guideline for reaction optimization.

Table 1: Screening of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O901285
2Pd(dppf)Cl₂ (2)-K₂CO₃ (2)1,4-Dioxane100892
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2.5)Toluene100695
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O801090

Table 2: Substrate Scope with Phenylboronic Acid Derivatives

Reaction Conditions: 5-Bromo-4-fluoro-2-phenylaniline (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), K₃PO₄ (2.5 equiv), Toluene (5 mL), 100 °C, 6 h.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Fluoro-2,5-diphenylaniline95
24-Methoxyphenylboronic acid4-Fluoro-5-(4-methoxyphenyl)-2-phenylaniline93
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-4-fluoro-2-phenylaniline88
43-Thienylboronic acid4-Fluoro-2-phenyl-5-(thiophen-3-yl)aniline85
52-Naphthylboronic acid4-Fluoro-5-(naphthalen-2-yl)-2-phenylaniline91

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Halogenated this compound derivative (e.g., 5-Bromo-4-fluoro-2-phenylaniline)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the halogenated this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the base (e.g., K₃PO₄, 2.5 mmol, 2.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X (this compound derivative) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdX Base Base Base->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heating Heat to Desired Temperature add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for N-Alkylation of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-Fluoro-2-phenylaniline, a key transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. N-alkylated derivatives of this compound are important scaffolds in the development of novel therapeutic agents. This guide outlines four primary and effective methods for this synthesis: Classical N-Alkylation with Alkyl Halides, Reductive Amination, Buchwald-Hartwig Amination, and Catalytic N-Alkylation with Alcohols. A summary of reaction conditions and a discussion of the advantages of each method are presented to aid researchers in selecting the most suitable protocol for their specific needs.

Introduction

This compound is a valuable starting material in organic synthesis, combining the structural features of a substituted aniline and a biphenyl moiety. The N-alkylation of its primary amine functionality is a crucial step in the synthesis of a wide array of biologically active molecules. The introduction of various alkyl groups allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which is of paramount importance in drug discovery and development. The methods presented herein offer a range of options, from classical, cost-effective procedures to modern, highly efficient catalytic systems.

Data Presentation: Summary of N-Alkylation Protocols

The following table summarizes the various methods for the N-alkylation of this compound, including typical reaction conditions and expected yields.

MethodAlkylating AgentCatalyst/ReagentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Classical N-Alkylation Alkyl Halide (e.g., R-X)NoneK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 804 - 2460 - 85
Reductive Amination Aldehyde/Ketone (e.g., RCHO)NaBH(OAc)₃, NaBH₃CNAcetic Acid (cat.)DCE, THF, MeOHRoom Temp.12 - 2485 - 95
Buchwald-Hartwig Amination Aryl Halide (e.g., Ar-X)Pd₂(dba)₃ / XPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80 - 11012 - 2470 - 90
Catalytic N-Alkylation Alcohol (e.g., R-OH)[Ir(cod)Cl]₂ / dpppCs₂CO₃Toluene100 - 12016 - 2475 - 90

*Note: The yields presented are based on analogous reactions with substituted anilines and should be considered as indicative for the N-alkylation of this compound. Optimization may be required to achieve comparable results.

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halide

This method is a straightforward approach for N-alkylation but may be prone to overalkylation. Careful control of stoichiometry and reaction conditions is recommended.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This method is highly selective for mono-alkylation and is often the preferred method for clean and efficient synthesis of secondary amines.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCE.

  • Add the aldehyde or ketone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and is particularly useful for coupling with aryl or vinyl halides.

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.2 eq) and the aryl or vinyl halide/triflate (1.0 eq).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Catalytic N-Alkylation with Alcohols

This "borrowing hydrogen" or "hydrogen auto-transfer" method is an environmentally friendly approach that uses alcohols as alkylating agents, with water as the only byproduct.

Materials:

  • This compound

  • Primary or secondary alcohol

  • [Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add [Ir(cod)Cl]₂ (1 mol%), dppp (2 mol%), and cesium carbonate (1.2 eq).

  • Add this compound (1.0 eq) and the alcohol (1.5 eq).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

N_Alkylation_Protocols cluster_start Starting Material cluster_methods N-Alkylation Method cluster_reagents Alkylating Agent cluster_product Product This compound This compound Classical Alkylation Classical Alkylation This compound->Classical Alkylation Reductive Amination Reductive Amination This compound->Reductive Amination Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Catalytic Alkylation Catalytic Alkylation This compound->Catalytic Alkylation N-Alkyl-4-fluoro-2-phenylaniline N-Alkyl-4-fluoro-2-phenylaniline Classical Alkylation->N-Alkyl-4-fluoro-2-phenylaniline Reductive Amination->N-Alkyl-4-fluoro-2-phenylaniline Buchwald-Hartwig->N-Alkyl-4-fluoro-2-phenylaniline Catalytic Alkylation->N-Alkyl-4-fluoro-2-phenylaniline Alkyl Halide Alkyl Halide Alkyl Halide->Classical Alkylation Aldehyde / Ketone Aldehyde / Ketone Aldehyde / Ketone->Reductive Amination Aryl Halide Aryl Halide Aryl Halide->Buchwald-Hartwig Alcohol Alcohol Alcohol->Catalytic Alkylation

Caption: Overview of N-alkylation methods for this compound.

Experimental_Workflow Start Start Reaction Setup Reaction Setup: - Add this compound - Add Base/Catalyst - Add Solvent Start->Reaction Setup Reagent Addition Add Alkylating Agent Reaction Setup->Reagent Addition Reaction Heat and Stir (Monitor by TLC) Reagent Addition->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for N-alkylation reactions.

Application of 4-Fluoro-2-phenylaniline in Agrochemical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the role of specific chemical intermediates is crucial for the innovation of new active ingredients. This document addresses the reported applications of 4-Fluoro-2-phenylaniline in the synthesis of agrochemicals based on currently available scientific literature.

Based on a comprehensive review of existing research, there is no direct evidence to suggest that this compound is currently utilized as a key intermediate in the synthesis of commercialized agrochemicals. While the incorporation of a fluorine atom into the structure of active ingredients is a common strategy in the development of modern pesticides to enhance their efficacy, metabolic stability, and target specificity, the specific application of this compound in this context is not documented in the available literature.[1][2][3][4]

Context: The Role of Fluorinated Anilines in Agrochemicals

It is important to note that other structurally related fluorinated anilines are widely employed as crucial building blocks in the agrochemical industry.[5][6][7] For instance, compounds such as 4-fluoroaniline, 4-fluoro-2-methylaniline, and 3-chloro-4-fluoroaniline serve as precursors for a variety of herbicides, fungicides, and insecticides.[5][6][7] The presence of the fluorine atom in these molecules can significantly influence their chemical properties and biological activity.[3]

General Significance of Fluoroanilines in Agrochemical Synthesis:

  • Herbicides: Certain fluoroaniline derivatives are integral to the synthesis of herbicides that can offer improved crop protection.[5]

  • Fungicides: The development of potent fungicides often involves the use of fluorinated intermediates to create molecules with enhanced performance against fungal pathogens.

  • Insecticides: Fluorinated anilines can be precursors to insecticides with specific modes of action and better environmental profiles.

Conclusion

While the field of agrochemical synthesis is constantly evolving, there is currently a lack of published information, including detailed application notes or experimental protocols, regarding the specific use of this compound. Researchers interested in the potential applications of this compound may need to conduct novel research to explore its utility in creating new agrochemical active ingredients. The established use of other fluoroaniline derivatives, however, underscores the potential value of fluorinated intermediates in this sector.

References

Application Note and Experimental Protocol: Acylation of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The acylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of an acyl group to the nitrogen atom of an aniline modulates its electronic properties and steric environment. This is particularly important in multi-step syntheses where the highly activating and basic amino group needs to be protected to avoid unwanted side reactions during subsequent transformations, such as electrophilic aromatic substitution.[1][2] 4-Fluoro-2-phenylaniline is a valuable building block, and its acylated derivatives are key intermediates in the synthesis of various biologically active compounds. This document provides a detailed experimental protocol for the N-acylation of this compound, a summary of reaction parameters, and a workflow diagram.

Data Presentation

The following table summarizes various reported conditions for the acylation of anilines, which can be adapted for this compound. Optimization may be required to achieve the best results for specific acylating agents.

Acylating AgentCatalyst/ReagentSolventTemperatureReaction TimeNotes
Acetic AnhydrideSodium AcetateWater / Acetic AcidRoom Temp to Reflux0.5 - 2 hoursA common and effective method for acetylation.[1][3][4]
Acyl ChloridePyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)0 °C to Room Temp1 - 3 hoursGenerally a highly reactive method.[1]
Carboxylic AcidTrifluoromethanesulfonic Acid (TfOH)Neat or CH₃CNRoom Temp to 80 °C1 - 16 hoursUseful for a range of acyl groups, including those for introducing photoreactive moieties.[5][6]
Acyl ChlorideAnhydrous Aluminum Chloride (AlCl₃)Dichloromethane (DCM) or 1,2-Dichloroethane0 °C to Room Temp1 - 4 hoursPrimarily for Friedel-Crafts acylation on the aromatic ring, but protection of the amine is crucial.[7]

Experimental Protocol: N-Acetylation of this compound

This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride and sodium acetate.

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Water (distilled or deionized)

  • Ethanol

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Dissolution of Aniline: In a suitable flask, dissolve 1.0 equivalent of this compound in a mixture of water and a stoichiometric amount of concentrated hydrochloric acid. Gentle warming may be required to facilitate dissolution. This step protonates the aniline to make it soluble in the aqueous medium.[3]

  • Preparation of Reagents:

    • Measure out 1.1 to 1.2 equivalents of acetic anhydride.

    • Prepare a solution of 1.5 equivalents of sodium acetate in a minimal amount of water.[3]

  • Acetylation Reaction:

    • To the stirred solution of the this compound hydrochloride, add the acetic anhydride in one portion.

    • Immediately following the addition of acetic anhydride, add the sodium acetate solution.[3]

    • A precipitate of the N-acetylated product, N-(4-fluoro-2-phenylphenyl)acetamide, should form rapidly.

    • Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation of the Product:

    • Cool the reaction mixture in an ice bath to maximize the precipitation of the product.[3]

    • Collect the solid product by vacuum filtration using a Buchner funnel.[3][8]

    • Wash the collected solid with cold water to remove any unreacted starting materials and salts.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for this is an ethanol/water mixture.[3]

    • Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified product in a desiccator or a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Analyze the product's purity using thin-layer chromatography (TLC), comparing it to the starting material.[3]

    • Obtain spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure of the N-(4-fluoro-2-phenylphenyl)acetamide.

    • A Beilstein test can be performed to confirm the presence of the fluorine atom.[3]

Mandatory Visualization

Acylation_Workflow Reactants This compound + Acylating Agent Reaction_Mixture Reaction Setup (Solvent, Catalyst/Base) Reactants->Reaction_Mixture Acylation Acylation Reaction (Stirring, Temp Control) Reaction_Mixture->Acylation Workup Reaction Work-up (Precipitation, Quenching) Acylation->Workup Filtration Isolation (Vacuum Filtration) Workup->Filtration Purification Purification (Recrystallization) Filtration->Purification Product Purified Acylated Product Purification->Product Analysis Characterization (TLC, MP, Spectroscopy) Product->Analysis

Caption: Workflow for the acylation of this compound.

This document provides a general framework for the acylation of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work. The specific reaction conditions may need to be optimized for different acylating agents and scales of reaction.

References

Application Notes and Protocols: Synthesis of Novel Terphenyl-Based Liquid Crystals Utilizing 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated liquid crystals are integral to advanced display technologies and photonic applications due to their unique physicochemical properties, such as high thermal and chemical stability, modulated dielectric anisotropy, and low viscosity.[1][2] The strategic incorporation of fluorine atoms into the mesogenic core allows for the fine-tuning of these properties. 4-Fluoro-2-phenylaniline is a versatile building block for the synthesis of such advanced materials. Its structure, featuring a fluorinated biphenyl core, provides a valuable starting point for the construction of more complex, multi-ring liquid crystalline compounds.[3]

These application notes provide a detailed protocol for the synthesis of a novel terphenyl-based liquid crystal starting from this compound. The proposed synthetic route involves a two-step process: a Sandmeyer reaction to convert the amine functionality into a more reactive halide, followed by a Suzuki-Miyaura cross-coupling reaction to extend the aromatic core.

Proposed Synthetic Pathway

A plausible synthetic route to a terphenyl-based liquid crystal starts with the conversion of the amino group of this compound to a bromo or iodo group via a Sandmeyer reaction. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable arylboronic acid to form the terphenyl core. Subsequent functionalization of the terminal positions can be envisioned to introduce desired terminal groups (e.g., alkyl, alkoxy, or cyano groups) to promote and control the liquid crystalline phase behavior.

Synthetic_Pathway cluster_reagents1 cluster_reagents2 start This compound intermediate 2-Bromo-5-fluorobiphenyl start->intermediate Sandmeyer Reaction final_product 4''-Alkyl-5-fluoro-1,1':2',1''-terphenyl (Target Liquid Crystal) intermediate->final_product Suzuki-Miyaura Coupling reagent1 1. NaNO₂, HBr, H₂O, 0-5 °C 2. CuBr, HBr reagent2 4-Alkylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O

Caption: Proposed synthetic pathway from this compound to a target liquid crystal.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-5-fluorobiphenyl (Sandmeyer Reaction)

This protocol describes the conversion of the amino group of this compound to a bromo group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound187.225.0 g26.7 mmol1.0
Sodium Nitrite (NaNO₂)69.002.0 g29.0 mmol1.1
Hydrobromic Acid (HBr, 48%)80.9120 mL--
Copper(I) Bromide (CuBr)143.454.2 g29.3 mmol1.1
Deionized Water18.02As needed--
Dichloromethane (DCM)84.93As needed--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 5.0 g of this compound in 20 mL of 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-water bath.

    • Slowly add a solution of 2.0 g of sodium nitrite in 10 mL of deionized water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve 4.2 g of copper(I) bromide in 15 mL of 48% hydrobromic acid.

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 2-Bromo-5-fluorobiphenyl.

Part 2: Synthesis of 4''-Alkyl-5-fluoro-1,1':2',1''-terphenyl (Suzuki-Miyaura Cross-Coupling)

This protocol details the palladium-catalyzed cross-coupling of 2-Bromo-5-fluorobiphenyl with an arylboronic acid.[1][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)MolesEquivalents
2-Bromo-5-fluorobiphenyl251.102.51 g10.0 mmol1.0
4-Alkylphenylboronic acid-12.0 mmol12.0 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.58 g0.5 mmol0.05
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmol2.0
Toluene-80 mL--
Deionized Water18.0220 mL--
Ethyl Acetate88.11As needed--
Brine-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • Reaction Setup:

    • In a 250 mL Schlenk flask, combine 2-Bromo-5-fluorobiphenyl (2.51 g), 4-alkylphenylboronic acid (1.2 eq), potassium carbonate (2.76 g), and tetrakis(triphenylphosphine)palladium(0) (0.58 g).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene (80 mL) and degassed deionized water (20 mL) to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the target liquid crystal, 4''-Alkyl-5-fluoro-1,1':2',1''-terphenyl.

Experimental Workflow Visualization

Experimental_Workflow cluster_sandmeyer Part 1: Sandmeyer Reaction cluster_suzuki Part 2: Suzuki-Miyaura Coupling cluster_analysis Characterization s1 Diazotization of This compound s2 Reaction with CuBr s1->s2 s3 Extraction and Washing s2->s3 s4 Drying and Concentration s3->s4 s5 Column Chromatography s4->s5 su1 Combine Reactants and Catalyst s5->su1 Intermediate Product su2 Inert Atmosphere Purge su1->su2 su3 Add Degassed Solvents su2->su3 su4 Heat and Stir su3->su4 su5 Work-up and Extraction su4->su5 su6 Drying and Concentration su5->su6 su7 Column Chromatography su6->su7 a1 NMR, IR, Mass Spectrometry su7->a1 a2 DSC, Polarized Optical Microscopy su7->a2

Caption: Experimental workflow for the synthesis and characterization of the target liquid crystal.

Expected Properties and Characterization

The final terphenyl product is expected to exhibit liquid crystalline properties, the nature of which (e.g., nematic, smectic) will depend on the length and structure of the terminal alkyl chain. The introduction of the lateral fluorine atom is anticipated to influence the melting point, clearing point, and dielectric anisotropy of the material.

Hypothetical Phase Transition Temperatures:

CompoundAlkyl Chain (R)Cr-N (°C)N-I (°C)
LC-1 -C₄H₉85150
LC-2 -C₅H₁₁82155
LC-3 -C₆H₁₃78158
Note: These are hypothetical values for illustrative purposes. Actual transition temperatures must be determined experimentally.

Characterization Methods:

  • Structural Elucidation: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry should be used to confirm the chemical structure of the intermediate and final products.

  • Mesomorphic Properties: Differential Scanning Calorimetry (DSC) should be employed to determine the phase transition temperatures and associated enthalpy changes.[2] Polarized Optical Microscopy (POM) should be used to identify the liquid crystal phases by observing their characteristic textures.

Conclusion

This document provides a comprehensive set of protocols for the synthesis of a novel fluorinated terphenyl-based liquid crystal using this compound as a starting material. The described synthetic route, employing a Sandmeyer reaction followed by a Suzuki-Miyaura cross-coupling, offers a versatile and efficient method for accessing this class of advanced materials. The protocols are intended to serve as a foundational guide for researchers, with the understanding that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Amination of Aryl Halides with 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This reaction enables the coupling of amines with aryl halides or pseudohalides.[1] The synthesis of N-aryl-4-fluoro-2-phenylaniline derivatives is of significant interest in medicinal chemistry due to the prevalence of the fluorinated aniline motif in bioactive molecules. The fluorine substituent can influence molecular conformation, metabolic stability, and binding affinity.[3]

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of various aryl halides with 4-Fluoro-2-phenylaniline. The protocols are based on established Buchwald-Hartwig amination procedures for structurally similar anilines.[4][5][6]

Reaction Scheme

The general reaction scheme for the palladium-catalyzed amination of an aryl halide with this compound is depicted below:

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. [7]

catalytic_cycle center pd0 Pd(0)L Active Catalyst oa_complex [Ar-Pd(II)(X)]L pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR₂)]L oa_complex->amine_complex Amine Coordination (R₂NH) amide_complex [Ar-Pd(II)(NR₂)]L amine_complex->amide_complex Deprotonation (-HX, Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

The Strategic Role of Fluorinated Building Blocks in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a powerful and widely adopted strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. Strategically placed fluorine atoms or fluorinated motifs can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and acidity. These modifications can ultimately lead to drugs with improved efficacy, safety, and patient compliance.

This document provides detailed application notes on the multifaceted role of fluorinated building blocks in drug design, supported by quantitative data and step-by-step experimental protocols for key assays.

Application Notes: Leveraging Fluorine in Drug Discovery

The strategic incorporation of fluorine can address several challenges encountered during the drug development process. By understanding the fundamental principles of how fluorine impacts molecular properties, researchers can rationally design and synthesize more effective therapeutic agents.

1. Enhancing Metabolic Stability:

One of the most significant advantages of fluorination is the ability to block or slow down metabolic oxidation.[1] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively shield the molecule from degradation, leading to a longer half-life and improved bioavailability.[1][3]

2. Modulating Physicochemical Properties:

  • Lipophilicity (LogP/LogD): Fluorination has a context-dependent effect on lipophilicity. While a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[2] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross biological membranes.[4]

  • Acidity/Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as amines, and increase the acidity of acidic moieties.[2][3] This can significantly impact a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.[2]

3. Improving Binding Affinity and Selectivity:

Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, thereby enhancing binding affinity.[5] The introduction of fluorine can also induce conformational changes in a molecule, pre-organizing it for optimal binding to its target receptor.[3] This can lead to increased potency and selectivity, reducing off-target effects. For instance, a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold demonstrated a potential 40-fold improvement in potency by optimizing fluorine placement to achieve favorable interactions with protein side chains.[6]

4. Applications in Bioimaging:

Beyond therapeutics, the fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging.[7] This non-invasive technique allows for the visualization and quantification of biological processes in vivo, aiding in disease diagnosis and the evaluation of drug pharmacokinetics and pharmacodynamics.

Data Presentation: Quantitative Impact of Fluorination

The following tables summarize the quantitative effects of fluorination on key drug-like properties, comparing fluorinated compounds with their non-fluorinated analogs.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds [1][8]

Compound PairFluorination PositionMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold Improvement in Stability (t½)
Isoquinoline Analog 1a vs. 1b
1aHNot ReportedNot Reported-
1b7-FNot ReportedNot Reported-
PARP Inhibitor 1a vs. 1b
1aHNot ReportedNot Reported-
1b7-FNot ReportedNot Reported-

Data adapted from studies on PARP inhibitors and other compounds. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Table 2: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors [2]

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000800

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors. pKa and clogP values are predicted using computational models.

Table 3: Comparative Biological Efficacy of Fluorinated vs. Non-Fluorinated Kinase Inhibitors [9]

Compound IDCore StructureTarget KinaseIC50 (nM)
1 2-Fluoro-5-phenylpyrazine derivativeSyk16.5
2 (non-fluorinated analog) 5-phenylpyrazine derivativeSyk>1000

Data collated from studies on different complex pyrazine derivatives targeting various kinases, illustrating the general trend of how fluorine substitution can impact inhibitory activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the impact of fluorination on their compounds of interest.

Protocol 1: Synthesis of a Fluorinated Building Block - 4-Fluorophenylacetic Acid

This protocol describes a general method for the preparation of 4-fluorophenylacetic acid, a common fluorinated building block.

Materials:

  • 4-fluoroaniline

  • 15% Hydrochloric acid (HCl)

  • Dichloromethane

  • Tetramethylammonium chloride

  • Copper chloride

  • Vinylidene chloride

  • Sodium nitrite

  • Toluene

Procedure: [10]

  • In a reaction flask, add 800 g of 15% HCl and 250 g of 4-fluoroaniline. Heat and stir until the solution is clear.

  • Cool the solution to -5 to 5 °C.

  • Add 400 g of dichloromethane, 20 g of tetramethylammonium chloride, and 20 g of copper chloride.

  • Slowly add a solution of 250 g of vinylidene chloride in dichloromethane dropwise.

  • While maintaining the temperature, slowly add an aqueous solution containing 210 g of sodium nitrite dropwise.

  • Allow the reaction to proceed for 2 hours at the same temperature.

  • After the reaction is complete, quench any excess nitrous acid.

  • The resulting intermediate, 1-(2,2,2-trichloroethyl)-4-fluorobenzene, is then hydrolyzed. In a three-necked flask under a nitrogen atmosphere, add 400 g of 25% HCl and heat to 65-75 °C.

  • Add 300 g of the intermediate and 50 g of dichloroethane dropwise.

  • Maintain the reaction at this temperature for 8 hours.

  • After completion, quench the reaction by adding it dropwise to ice water.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from toluene to yield pure 4-fluorophenylacetic acid.

Diagram of the Synthesis Workflow:

G cluster_diazotization Diazotization and Sandmeyer-type Reaction cluster_hydrolysis Hydrolysis and Purification A 4-Fluoroaniline B Diazonium Salt Formation (HCl, NaNO2, -5 to 5 °C) A->B C Reaction with Vinylidene Chloride (CuCl catalyst) B->C D 1-(2,2,2-trichloroethyl)-4-fluorobenzene C->D E Acid Hydrolysis (25% HCl, 65-75 °C) D->E Intermediate F Crude 4-Fluorophenylacetic Acid E->F G Recrystallization (Toluene) F->G H Pure 4-Fluorophenylacetic Acid G->H

Synthesis of 4-Fluorophenylacetic Acid
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[1][11][12]

Materials:

  • Test compound and non-fluorinated analog (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an appropriate internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix of the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and liver microsomes in a 96-well plate.

  • Compound Addition: Add the test compound and its non-fluorinated analog to the wells to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the negative control (time point 0 and minus-cofactor control), add buffer instead of the NADPH system.

  • Time-course Incubation: Incubate the plate at 37 °C with shaking. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Diagram of the Metabolic Stability Assay Workflow:

G A Prepare Microsomal Incubation Mixture B Add Test Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate and Sample at Time Points D->E F Stop Reaction with Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Workflow for Microsomal Stability Assay
Protocol 3: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium.[5][13][14]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow rejection assay.

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test compound and control compounds in HBSS or Ringers buffer at the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed buffer.

    • Add the dosing solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.

    • Incubate at 37 °C with gentle shaking for a specified time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the same procedure as above but add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment. This is done to assess active efflux.

  • Sample Analysis: Analyze the concentration of the compound in the samples from the donor and receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.

Diagram of the Caco-2 Permeability Assay:

G cluster_setup Assay Setup cluster_transport Transport Experiment cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Verify monolayer integrity (TEER) B->C D Add dosing solution to donor side C->D E Add fresh buffer to receiver side F Incubate at 37°C E->F G Sample donor and receiver compartments F->G H Analyze samples by LC-MS/MS G->H I Calculate Papp and Efflux Ratio H->I

Caco-2 Permeability Assay Workflow
Protocol 4: Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore close to the ionization center, resulting in a change in the UV-Vis spectrum upon ionization.[15][16][17]

Materials:

  • Test compound

  • A series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

  • UV-Vis spectrophotometer (plate reader compatible for higher throughput)

  • 96-well UV-transparent plates

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare Sample Solutions: In a 96-well plate, add a small, fixed amount of the compound stock solution to a series of wells containing the different pH buffers. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the pH.

  • Record UV-Vis Spectra: Measure the UV-Vis absorbance spectrum for each well over an appropriate wavelength range (e.g., 230-500 nm).

  • Data Analysis:

    • Identify the wavelengths where the maximum absorbance changes occur upon ionization.

    • Plot the absorbance at a selected wavelength (or the ratio of absorbances at two wavelengths) against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Diagram of the Logical Relationship in pKa Determination:

G cluster_input Inputs cluster_measurement Measurement cluster_analysis Analysis cluster_output Output A Compound in Buffers of Varying pH B UV-Vis Absorbance Spectra A->B C Absorbance vs. pH Plot B->C D Sigmoidal Curve Fitting C->D E pKa Value D->E

Logical Flow for pKa Determination

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-phenylaniline. The content is structured in a question-and-answer format to directly address specific challenges that may be encountered during experimentation, with a focus on optimizing the reaction yield and purity of the final product.

I. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction of 2-bromo-4-fluoroaniline and phenylboronic acid. Potential causes and actionable solutions are provided to help researchers overcome these challenges.

IssuePotential Cause(s)Troubleshooting StepsExpected Outcome
Low or No Product Yield Inactive Catalyst: The Pd(0) active species may not have formed, or the catalyst may have decomposed.1. Ensure the use of a high-quality palladium precatalyst. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction to Pd(0). 2. Consider using a more robust, air-stable precatalyst, such as a palladacycle. 3. Verify the integrity of the phosphine ligand, as they can be sensitive to air and moisture.Formation of the active catalytic species, leading to improved reaction conversion.
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.1. Properly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by the freeze-pump-thaw method. 2. Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.Minimization of catalyst deactivation and unwanted side reactions, thereby increasing the yield of the desired product.
Sub-optimal Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.1. Screen different bases. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction. 2. Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents. The ratio of these solvents can be critical.Identification of the optimal base and solvent combination for the specific substrates, leading to a higher reaction yield.
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) Protodeboronation of Phenylboronic Acid: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and a strong base.1. Use a milder base, such as KF or K₂CO₃, which can reduce the rate of protodeboronation. 2. Consider switching to anhydrous reaction conditions if protodeboronation is a major issue. 3. Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for some loss.Reduced formation of the deboronated side product (4-fluoroaniline) and increased yield of the desired this compound.
Homocoupling of Phenylboronic Acid: The boronic acid can couple with itself to form biphenyl.1. Ensure the reaction is strictly anaerobic, as oxygen promotes homocoupling. 2. Lower the reaction temperature, as higher temperatures can sometimes favor this side reaction. 3. A different palladium catalyst or ligand might be less prone to promoting homocoupling.Minimized formation of biphenyl impurity, simplifying purification and improving the isolated yield of the target compound.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. If starting materials are still present after the initial reaction time, extend the duration. 3. If extending the time is not effective, a modest increase in temperature may be necessary. However, be cautious as this can also increase side product formation.Complete consumption of the limiting reagent and maximization of product formation.
Difficulty in Product Purification Co-elution of Product and Impurities: The desired product may have similar polarity to side products or starting materials, making chromatographic separation challenging.1. Optimize the solvent system for column chromatography. A shallow gradient of a solvent mixture (e.g., hexane/ethyl acetate) can improve separation. 2. If silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 3. Recrystallization of the crude product from a suitable solvent system can be an effective purification method.Isolation of this compound with high purity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed reaction of a halo-substituted fluoroaniline (e.g., 2-bromo-4-fluoroaniline) with phenylboronic acid. Another potential route is the Buchwald-Hartwig amination, which would involve the coupling of a fluorinated biphenyl derivative with an amine source.

Q2: How do I choose the right palladium catalyst and ligand for the Suzuki coupling?

A2: The choice of catalyst and ligand is crucial for a successful reaction. For Suzuki couplings involving electron-rich anilines, bulky and electron-rich phosphine ligands often give the best results. Ligands like SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-formed palladium complex, are excellent starting points. It is often beneficial to screen a small number of catalyst/ligand combinations to find the optimal system for your specific substrates.

Q3: What is the role of the base in the Suzuki coupling, and which one should I use?

A3: The base plays a critical role in the Suzuki coupling by activating the boronic acid for the transmetalation step in the catalytic cycle. The choice of base can significantly affect the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base is often substrate-dependent, and it is advisable to perform small-scale experiments to determine the best one for your reaction.

Q4: My reaction is very sensitive to air. What are the best practices for ensuring anaerobic conditions?

A4: To ensure your reaction is free of oxygen, it is important to use Schlenk techniques or a glovebox. All solvents should be thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (three cycles). The reaction vessel should be purged with an inert gas before adding the reagents, and a positive pressure of the inert gas should be maintained throughout the reaction.

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the conversion to the product.

III. Data Presentation

The following tables summarize quantitative data for optimizing the Suzuki-Miyaura coupling of 2-bromo-4-fluoroaniline with phenylboronic acid. This data is illustrative and should be used as a starting point for optimization.

Table 1: Effect of Different Palladium Catalysts and Ligands on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001285
Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene/H₂O1101092
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1002465
XPhos Pd G3 (2)-Cs₂CO₃Dioxane/H₂O90895

Table 2: Effect of Different Bases and Solvents on Yield

Catalyst/LigandBase (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
Pd₂(dba)₃/XPhosK₂CO₃ (2)Dioxane/H₂O (4:1)1001288
Pd₂(dba)₃/XPhosK₃PO₄ (2)Dioxane/H₂O (4:1)1001293
Pd₂(dba)₃/XPhosCs₂CO₃ (2)Dioxane/H₂O (4:1)1001290
Pd₂(dba)₃/XPhosK₃PO₄ (2)Toluene/H₂O (4:1)1101092
Pd₂(dba)₃/XPhosK₃PO₄ (2)Acetonitrile/H₂O (4:1)801875

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromo-4-fluoroaniline with phenylboronic acid. Optimization of reaction conditions may be necessary for specific experimental setups.

Materials:

  • 2-bromo-4-fluoroaniline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluoroaniline, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

V. Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetalation->PdII_Aryl_R - [X-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ Borate [R-B(OH)₃]⁻ BoronicAcid->Borate + Base Base Base Base->Borate Borate->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Start: Low or No Yield of this compound Check_Catalyst Check Catalyst System: - Activity of Pd source? - Ligand integrity? Start->Check_Catalyst Check_Conditions Check Reaction Conditions: - Anaerobic? - Degassed solvents? Check_Catalyst->Check_Conditions [ Catalyst OK ] Optimize_Catalyst Optimize Catalyst: - Screen different ligands (e.g., SPhos, XPhos) - Use precatalyst Check_Catalyst->Optimize_Catalyst [ Inactive ] Check_Reagents Check Reagents: - Purity of starting materials? - Boronic acid stability? Check_Conditions->Check_Reagents [ Conditions OK ] Improve_Conditions Improve Anaerobic Technique: - Use Schlenk line/glovebox - Freeze-pump-thaw solvents Check_Conditions->Improve_Conditions [ Oxygen Present ] Purify_Reagents Purify/Replace Reagents: - Recrystallize starting materials - Use fresh boronic acid Check_Reagents->Purify_Reagents [ Impure ] Optimize_Base_Solvent Optimize Base/Solvent: - Screen bases (K₂CO₃, K₃PO₄) - Adjust solvent ratio Check_Reagents->Optimize_Base_Solvent [ Reagents OK ] Optimize_Catalyst->Check_Conditions Improve_Conditions->Check_Reagents Purify_Reagents->Optimize_Base_Solvent Success Successful Synthesis: High Yield of Product Optimize_Base_Solvent->Success

Technical Support Center: Purification of Crude 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-Fluoro-2-phenylaniline by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most common and cost-effective stationary phase for the purification of aromatic amines like this compound.[1][2] However, due to the basic nature of the amine group, tailing or irreversible adsorption can occur on acidic silica gel.[3][4] If significant tailing is observed, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier, such as triethylamine, can reduce the acidity of the stationary phase and improve peak shape.[4]

  • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[5]

  • Amine-functionalized Silica: This stationary phase is less polar than bare silica and has a basic character, which can be ideal for purifying amines without the need for mobile phase additives.[6]

Q2: How do I select the optimal mobile phase (eluent) for my separation?

A2: The best mobile phase is determined by running preliminary separations on Thin Layer Chromatography (TLC) plates.[7][8] The goal is to find a solvent system where the desired compound, this compound, has an Rf value between 0.25 and 0.35, and is well-separated from its impurities.[7]

A common starting point is a mixture of a non-polar solvent and a polar solvent.[7] For this compound, a good initial system to test is a gradient of hexane and ethyl acetate.[9] Other solvent systems to consider include dichloromethane/hexane or acetone/hexane.[5]

Q3: How can I visualize the separated compounds on a TLC plate and in the collected fractions?

A3: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm). The compound will appear as a dark spot on the fluorescent TLC plate. Many potential impurities will also be UV-active. For compounds that are not UV-active, staining with a p-anisaldehyde solution can be used for visualization.[9]

Q4: What are the likely impurities in my crude this compound sample?

A4: The impurities in your crude sample will depend on the synthetic route used. However, common impurities in similar syntheses can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2-bromo-4-fluoroaniline or phenylboronic acid.

  • Side-Products: Isomeric byproducts or products from over-reaction are possible.[10]

  • Reagents and Catalysts: Residual reagents or catalysts from the reaction workup.

Experimental Protocols

Protocol 1: Selecting the Mobile Phase using TLC
  • Prepare TLC Plates: Use standard silica gel TLC plates.[7]

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.[8]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).[7]

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[7][9]

  • Optimize: Adjust the polarity of the solvent system to achieve an Rf of 0.25-0.35 for the product spot, with good separation from other spots.[7]

Protocol 2: Column Chromatography Procedure
  • Column Packing: Prepare a glass column packed with silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[11] Alternatively, for poorly soluble compounds, dry-loading can be performed by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.[11]

  • Elution: Begin eluting the column with the determined mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).[9] For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[9]

Data Presentation

ParameterRecommended Condition/SystemRationale
Stationary Phase Silica GelCost-effective and widely available.[1]
Alumina (neutral or basic)Good for basic compounds, prevents tailing.[5]
Amine-functionalized SilicaReduces polarity and basic character simplifies purification of amines.[6]
Mobile Phase Hexane/Ethyl AcetateCommon solvent system with a wide polarity range.[9]
Dichloromethane/MethanolA more polar solvent system for more polar compounds.[10]
TLC Visualization UV light (254 nm)Non-destructive and effective for aromatic compounds.[9]
p-Anisaldehyde stainFor visualizing non-UV active compounds.[9]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor Separation of Spots on TLC Incorrect mobile phase polarity.Systematically vary the ratio of polar to non-polar solvent. Try a different solvent system (e.g., substitute ethyl acetate with acetone).[5][12]
Streaking/Tailing of the Product on the Column The compound is too polar for the mobile phase.Gradually increase the polarity of the mobile phase during elution.
The compound is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase.[4] Alternatively, use a different stationary phase like alumina or amine-functionalized silica.[5][6]
The Compound Does Not Elute from the Column The mobile phase is not polar enough.Increase the polarity of the mobile phase significantly.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica. If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[5]
Low Yield of Purified Product The compound is eluting as a very broad band.Once the product starts to elute, increase the polarity of the mobile phase to speed up its elution.[5]
Incomplete elution from the column.After the main fractions have been collected, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to check for any remaining compound.
The compound is poorly soluble and did not load onto the column properly.Use the dry-loading technique to ensure the entire sample is loaded onto the stationary phase.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent Selection) Column_Prep 2. Column Packing (Silica Gel) TLC->Column_Prep Determines Mobile Phase Loading 4. Sample Loading Column_Prep->Loading Sample_Prep 3. Sample Preparation (Dissolve Crude Product) Sample_Prep->Loading Elution 5. Elution (Gradient) Loading->Elution Collection 6. Fraction Collection Elution->Collection Fraction_Analysis 7. Fraction Analysis (TLC) Collection->Fraction_Analysis Combine 8. Combine Pure Fractions Fraction_Analysis->Combine Identify Pure Fractions Evaporation 9. Solvent Removal Combine->Evaporation Final_Product Purified Product Evaporation->Final_Product

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-phenylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Ullmann condensation is a less common alternative that typically requires harsher reaction conditions.

Q2: What are the typical starting materials for these synthetic routes?

A2: For Suzuki-Miyaura coupling, the common starting materials are 2-bromo-4-fluoroaniline or 2-chloro-4-fluoroaniline, which are reacted with phenylboronic acid. In the Buchwald-Hartwig amination, the reactants are typically 1-bromo-2-phenylbenzene or 1-chloro-2-phenylbenzene coupled with an ammonia equivalent or a protected amine.

Q3: What are the major impurities I should be aware of during the synthesis of this compound?

A3: The impurity profile largely depends on the synthetic route chosen. Common impurities include starting materials, byproducts from side reactions such as homocoupling and dehalogenation, and residual catalyst. Specific impurities are detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Potential Cause: Incomplete reaction is a common issue that can arise from several factors, including insufficient reaction time, low temperature, or catalyst deactivation.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.Complete consumption of starting materials and formation of the desired product.
Increase Reaction Time: If starting materials are still present, extend the reaction time.Drive the reaction to completion and maximize product yield.
Optimize Temperature: Gradually increase the reaction temperature in small increments if extending the time is ineffective.Increased reaction rate and conversion of starting materials.
Use Fresh Catalyst: If catalyst deactivation is suspected, ensure the use of a fresh, high-quality catalyst and ligands.Restore catalytic activity and improve reaction efficiency.
Issue 2: Formation of Homocoupling Byproducts (e.g., Biphenyl, 2,2'-Difluoro-4,4'-diaminobiphenyl)

This issue is particularly common in Suzuki-Miyaura coupling reactions.

Potential Cause: The self-coupling of the boronic acid reagent (to form biphenyl) or the aryl halide (to form a symmetrical biphenyl derivative) can compete with the desired cross-coupling reaction. This is often promoted by the presence of oxygen or an excess of palladium(II) species in the reaction mixture.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
Degas Solvents Thoroughly: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen from the reaction solvents.[1]Minimized oxidation of the Pd(0) catalyst, thereby reducing the pathway for homocoupling.
Use a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[1]Suppression of Pd(II)-mediated homocoupling of the boronic acid.[1]
Optimize Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can often favor the cross-coupling pathway.Identification of a catalyst system that minimizes homocoupling side reactions.
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid reagent.Ensure the aryl halide is fully consumed in the desired cross-coupling reaction.
Issue 3: Formation of Dehalogenated/Hydrodehalogenated Byproducts (e.g., 3-Fluoroaniline)

This side reaction can occur in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][3][4]

Potential Cause: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is often caused by the presence of a palladium-hydride (Pd-H) species, which can be generated from the base, solvent, or trace water.[3]

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
Optimize the Base: Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong alkoxide bases.[3]Reduced formation of Pd-H species and minimized dehalogenation.
Choose an Appropriate Solvent: Avoid alcoholic solvents which can act as hydride sources. Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.[3]Elimination of the solvent as a source for the dehalogenation side reaction.
Select a Suitable Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can accelerate the desired reductive elimination over the dehalogenation pathway.[3]Increased selectivity for the formation of this compound.
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water, which can be a proton source.Reduced potential for hydrodehalogenation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromo-4-fluoroaniline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq) or a specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (degassed)

Procedure:

  • To an oven-dried flask, add 2-bromo-4-fluoroaniline, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and the phosphine ligand in degassed toluene.

  • Add the catalyst solution to the main reaction flask via syringe.

  • Add degassed water to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Workflow reagents Reagents: - 2-Bromo-4-fluoroaniline - Phenylboronic Acid - Base (K2CO3) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst System: - Pd(OAc)2 - Ligand (e.g., PPh3) catalyst->reaction_setup solvent Solvent: - Toluene - Water (degassed) solvent->reaction_setup heating Heating (80-100 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Logic start Crude Product Analysis (TLC, LC-MS, GC-MS) unreacted_sm Unreacted Starting Materials Detected start->unreacted_sm Impurity Profile homocoupling Homocoupling Byproducts Detected start->homocoupling Impurity Profile dehalogenation Dehalogenated Byproduct Detected start->dehalogenation Impurity Profile pure_product Pure Product start->pure_product No significant impurities action_incomplete Action: - Increase reaction time/temp - Check catalyst activity unreacted_sm->action_incomplete action_homocoupling Action: - Degas solvents - Use reducing agent - Optimize catalyst/ligand homocoupling->action_homocoupling action_dehalogenation Action: - Optimize base/solvent - Use bulky ligand - Ensure anhydrous conditions dehalogenation->action_dehalogenation action_incomplete->start Re-run reaction action_homocoupling->start Re-run reaction action_dehalogenation->start Re-run reaction

Caption: Logical workflow for troubleshooting common impurities in the synthesis.

References

troubleshooting low yield in Suzuki coupling of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling of 4-Fluoro-2-phenylaniline

This guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of this compound. The following question-and-answer format addresses specific issues and provides actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling of this compound with an arylboronic acid is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in the Suzuki coupling of this compound can often be attributed to several key factors. This substrate presents challenges due to the electron-donating nature of the aniline and potential steric hindrance from the ortho-phenyl group. A systematic evaluation of your reaction setup is the best approach.

Initial Checks:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that degassed solvents were used. Oxygen can lead to catalyst deactivation and the formation of unwanted side products.[1]

  • Reagent Quality:

    • Palladium Catalyst: Palladium catalysts, particularly Pd(II) pre-catalysts, can degrade. Use a fresh, high-quality catalyst. For challenging substrates like this, consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst that is more resistant to deactivation.[2]

    • Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially if they are electron-deficient or if the reaction is run for an extended time at high temperatures.[1] Use a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

    • This compound: Ensure the purity of your starting material. Impurities can interfere with the catalytic cycle.

  • Solvent Purity: Use anhydrous, degassed solvents. Water content can affect the performance of certain bases and promote side reactions.[1]

Q2: I'm observing significant amounts of unreacted starting material. How can I improve the conversion rate?

A2: Incomplete conversion is a common issue and often points to problems with the catalyst system or reaction conditions.

  • Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is critical. For electron-rich and sterically hindered substrates like this compound, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[2]

    • Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or t-BuXPhos. These ligands promote the crucial oxidative addition step and stabilize the catalytic species.[3] Using a pre-formed catalyst incorporating these ligands (a "precatalyst") can also improve results.[2]

  • Reaction Temperature: The C-X bond (where X is Br or Cl) of your this compound derivative needs to be activated. If you are using an aryl chloride, higher temperatures (e.g., 100-120 °C) are often necessary.[1] If the temperature is too low, the oxidative addition step may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions. A systematic temperature screen is advisable.

  • Choice of Base: A base is required to activate the boronic acid for the transmetalation step.[4] The strength and nature of the base can significantly impact the reaction.

    • Recommendation: For challenging couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][5]

Q3: My main side product appears to be the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is a frequent side reaction, leading to the formation of a biaryl derived from two molecules of the boronic acid.

  • Causes:

    • Presence of Oxygen: Traces of oxygen can promote the homocoupling pathway. Rigorous degassing of the solvent and maintaining a strict inert atmosphere is crucial.

    • Pd(II) Pre-catalyst Reduction: When using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of the boronic acid.

  • Solutions:

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue, although these catalysts can be less active for challenging substrates.

    • Control Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help ensure the desired cross-coupling reaction is favored over homocoupling.[1]

    • Ligand Choice: Certain ligands can suppress homocoupling more effectively than others. Experimenting with different phosphine ligands may be beneficial.

Q4: I suspect protodeboronation of my boronic acid is occurring. How can I confirm this and what are the solutions?

A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to a non-productive consumption of your coupling partner. This is especially common with electron-deficient boronic acids.

  • Confirmation: You can often identify the protodeboronated side product in your crude reaction mixture by LC-MS or NMR analysis.

  • Solutions:

    • Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. If you are using a very strong base like NaOH or KOH, consider switching to K₃PO₄ or Cs₂CO₃.[5]

    • Anhydrous Conditions: If your solvent system does not require water, ensuring strictly anhydrous conditions can reduce the source of protons for this side reaction.[1]

    • Use a Boronate Ester: As mentioned previously, converting the boronic acid to a more stable derivative like a pinacol ester can protect it from premature decomposition.

Impact of Reaction Parameters on Yield (Illustrative Data)

The following table summarizes general trends for the effect of different parameters on Suzuki coupling yields for substrates similar to this compound. Actual yields will be highly dependent on the specific boronic acid used.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Ligand PPh₃35%SPhos85%Bulky, electron-rich ligands like SPhos are more effective for hindered and electron-rich substrates.[3]
Base Na₂CO₃45%K₃PO₄90%Stronger inorganic bases often facilitate the transmetalation step more efficiently for challenging couplings.[1][5]
Solvent Toluene60%Dioxane/H₂O (4:1)88%The presence of water in the solvent mixture can sometimes accelerate the reaction.
Temperature 80 °C55%100 °C92%Higher temperatures are often required to promote the oxidative addition of less reactive aryl halides.[1]

Data is illustrative and compiled from general knowledge of Suzuki couplings of similar substrates.

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. Optimization will likely be required.

Materials:

  • Halogenated this compound derivative (e.g., 5-bromo-4-fluoro-2-phenylaniline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium pre-catalyst (e.g., SPhos Pd G3) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon), add the halogenated this compound derivative, the arylboronic acid, and potassium phosphate.

  • Add the palladium pre-catalyst to the flask under a positive flow of argon.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)(X)L2 pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product reagents Ar-X + Ar'-B(OH)2 reagents->pd2_ox base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][6]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_basics Check Basics: - Inert Atmosphere? - Reagent Purity? - Solvent Quality? start->check_basics incomplete_conv Incomplete Conversion? check_basics->incomplete_conv side_products Major Side Products? incomplete_conv->side_products No optimize_catalyst Optimize Catalyst System: - Use Bulky Ligand (e.g., SPhos) - Use a Pre-catalyst incomplete_conv->optimize_catalyst Yes homocoupling Homocoupling? side_products->homocoupling Yes optimize_conditions Optimize Conditions: - Increase Temperature - Screen Stronger Bases (K3PO4, Cs2CO3) optimize_catalyst->optimize_conditions success Yield Improved optimize_conditions->success protodeboronation Protodeboronation? homocoupling->protodeboronation No solve_homocoupling Improve Degassing Use Slight Excess of Boronic Acid homocoupling->solve_homocoupling Yes protodeboronation->optimize_catalyst No solve_protodeboronation Use Milder Base Ensure Anhydrous Conditions Use Boronate Ester protodeboronation->solve_protodeboronation Yes solve_homocoupling->success solve_protodeboronation->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

improving the solubility of 4-Fluoro-2-phenylaniline for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Fluoro-2-phenylaniline for reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: Why might this compound exhibit poor solubility in my reaction?

A2: Poor solubility of this compound can be attributed to several factors. The molecule has a significant nonpolar aromatic structure due to the two phenyl rings, which can lead to low solubility in polar solvents. While the amine group provides some polarity and the ability to form hydrogen bonds, the overall hydrophobic nature of the molecule often dominates.[1] The crystal lattice energy of the solid compound can also play a role; if the intermolecular forces in the solid state are strong, more energy is required to dissolve the compound in a solvent.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of anilines is highly dependent on pH.[1][4] The amino group (-NH2) on the aniline ring is basic and can be protonated in acidic conditions to form the corresponding anilinium ion.[1][5] This charged species has significantly greater solubility in polar solvents, particularly water, compared to the neutral molecule.[1][5][6] Therefore, decreasing the pH of the reaction medium by adding an acid can substantially improve the solubility of this compound.

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent is a common and effective strategy to enhance the solubility of poorly soluble compounds.[7] A co-solvent system, which is a mixture of a primary solvent and a miscible co-solvent, can modify the overall polarity of the solvent medium to better match that of the solute. For a relatively nonpolar compound like this compound, adding a less polar co-solvent to a highly polar primary solvent (or vice-versa) can disrupt the solvent's hydrogen bonding network and create a more favorable environment for the solute to dissolve.[8]

Troubleshooting Guides

Issue: My this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.

G A Start: Solubility Issue This compound precipitates or forms a slurry. B Step 1: Solvent Screening Have you tried a range of solvents? A->B C Select a solvent with a polarity that better matches the solute. Consider aprotic polar solvents (e.g., DMF, DMSO, THF) or non-polar aromatic solvents (e.g., Toluene). B->C No D Step 2: pH Adjustment Is your reaction compatible with acidic conditions? B->D Yes C->D E Add a small amount of a non-reactive acid (e.g., HCl in an appropriate solvent, TsOH) to protonate the amine and increase polarity. D->E Yes F Step 3: Co-solvent System Can a co-solvent be introduced? D->F No E->F G Introduce a miscible co-solvent to modify the overall polarity of the reaction medium. Experiment with different ratios of the primary solvent and co-solvent. F->G Yes H Step 4: Temperature Increase Have you tried gentle heating? F->H No G->H I Gently warm the mixture while stirring. Ensure the temperature is below the boiling point of the solvent and does not degrade the reactant. H->I No J Success: Compound Dissolved Proceed with the reaction. H->J Yes I->J

Caption: Troubleshooting workflow for improving the solubility of this compound.

Data Presentation

Table 1: Solubility of Structurally Related Compounds

While quantitative solubility data for this compound is limited, the following table summarizes the solubility of structurally similar anilines in various solvents to provide a general guideline.

CompoundSolventSolubilityTemperature (°C)
Aniline Water3.6 g/L25
EthanolSolubleNot Specified
Diethyl EtherSolubleNot Specified
AcetoneSolubleNot Specified
ChloroformSolubleNot Specified
4-Fluoroaniline Water33 g/L20
EthanolSolubleNot Specified
EtherSolubleNot Specified
ChloroformSlightly solubleNot Specified

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes the use of an acid to increase the solubility of this compound in a polar solvent.

  • Preparation: To a suspension of this compound in the chosen reaction solvent (e.g., water, ethanol) in a reaction vessel, add a magnetic stir bar.

  • Acidification: While stirring the suspension, slowly add a suitable acid (e.g., a solution of HCl in an appropriate solvent, or an organic acid like p-toluenesulfonic acid) dropwise.

  • Observation: Continue stirring and observe the dissolution of the solid. Monitor the pH of the solution if necessary.

  • Completion: Stop adding acid once the this compound has completely dissolved.

  • Reaction Initiation: Proceed with the addition of other reagents for the intended reaction.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol outlines the procedure for using a co-solvent to improve the solubility of this compound.

  • Initial Setup: Place the this compound in the reaction vessel with a magnetic stir bar.

  • Primary Solvent Addition: Add the primary reaction solvent in which the compound has poor solubility.

  • Co-solvent Titration: While stirring, gradually add a miscible co-solvent in which the compound is expected to be more soluble.

  • Solubilization: Continue adding the co-solvent until the this compound is fully dissolved. It may be beneficial to experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that supports both solubility and reactivity.

  • Proceed with Reaction: Once a homogeneous solution is obtained, continue with the experimental procedure.

Factors Influencing Solubility

The solubility of this compound is a balance of several physicochemical factors. The following diagram illustrates the key relationships.

G cluster_solute This compound Properties cluster_solvent Solvent & Environmental Factors A Molecular Structure (Large Nonpolar Surface) Solubility Overall Solubility A->Solubility Decreases in Polar Solvents B Amine Group (-NH2) (Polar, Basic) B->Solubility Increases in Polar Solvents (H-bonding) C Crystal Lattice Energy C->Solubility Inversely Proportional D Solvent Polarity D->Solubility Depends on 'Like Dissolves Like' E pH of the Medium E->B Protonates Amine F Temperature F->Solubility Generally Increases

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Nitration of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the nitration of fluorinated biphenyl compounds. The information is presented in a practical question-and-answer format to assist in optimizing reaction outcomes and minimizing the formation of unwanted side products.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mononitrated Product and Formation of Dinitrated Byproducts

Question: My reaction is producing a significant amount of dinitrated fluorobiphenyl, reducing the yield of the desired mononitro product. How can I improve the selectivity for mononitration?

Answer: Over-nitration is a common side reaction, particularly with activated aromatic rings. The presence of fluorine can have a complex effect; while it is an electron-withdrawing group that deactivates the ring, it is also an ortho-, para-director, and the initial nitro group further deactivates the ring, making the second nitration more difficult but not impossible under harsh conditions. To favor mononitration, consider the following strategies:

  • Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) to decrease the overall reaction rate and improve selectivity. The formation of the second nitro group generally requires more forcing conditions.

  • Use Milder Nitrating Agents: Instead of a strong mixed acid (HNO₃/H₂SO₄), opt for milder nitrating agents. The choice of reagent can significantly impact the product distribution.

  • Stoichiometry and Order of Addition: Use a stoichiometric amount of the nitrating agent. Slowly adding the nitrating agent to the solution of the fluorinated biphenyl can help to maintain a low concentration of the electrophile and reduce the likelihood of a second nitration event.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.

Nitrating AgentSubstrateTemperature (°C)Product(s)Yield (%)Reference
Fuming HNO₃, BF₃, Tetramethylene sulphone2H-Nonafluorobiphenyl802H-4'-Nitro-nonafluorobiphenyl85%[Journal of the Chemical Society C: Organic, 1966]

Issue 2: Formation of Undesired Isomers (Poor Regioselectivity)

Question: I am obtaining a mixture of ortho-, meta-, and para-nitrated isomers that are difficult to separate. How can I improve the regioselectivity of the nitration?

Answer: Fluorine is an ortho-, para-directing group due to the resonance stabilization of the intermediate carbocation. However, the ratio of ortho to para isomers can be influenced by steric hindrance and the reaction conditions. The phenyl group in biphenyl is also ortho-, para-directing. For instance, in the nitration of biphenyl itself, the ortho-position is often favored.

  • Choice of Nitrating System: The nature of the nitrating species can influence the isomer distribution. Nitration with preformed nitronium ions (from mixed acid) may give different ortho:para ratios compared to other nitrating agents.

  • Steric Hindrance: The size of the nitrating agent and the substitution pattern on the biphenyl can affect the accessibility of the ortho positions. If the ortho positions are sterically hindered, the para isomer will be favored.

  • Catalyst Selection: The use of solid acid catalysts, such as zeolites, can enhance regioselectivity, often favoring the formation of the para isomer due to shape-selectivity within the catalyst pores.

Issue 3: Formation of Colored Impurities and Tarry Byproducts

Question: My reaction mixture is turning dark, and I am isolating a significant amount of tar-like material, making purification difficult. What is causing this and how can I prevent it?

Answer: The formation of colored impurities and tars is often indicative of oxidative side reactions. Phenolic compounds are common byproducts of aromatic nitration, arising from the oxidation of the starting material or product. These phenolic compounds are highly activated and can undergo further nitration and polymerization under the reaction conditions, leading to complex, high-molecular-weight, colored materials.

  • Minimize Excess Nitric Acid: Use a minimal excess of nitric acid, as it is a strong oxidizing agent.

  • Control Temperature: Elevated temperatures can promote oxidation. Maintaining a low and consistent temperature throughout the reaction is crucial.

  • Scavengers: While not always practical, the addition of radical scavengers could in some cases mitigate oxidative degradation, though this may also interfere with the desired nitration.

  • Purity of Starting Materials: Ensure the fluorinated biphenyl starting material is free of any phenolic impurities that could act as catalysts for decomposition.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated biphenyl compounds often challenging to nitrate selectively?

A1: The challenge arises from the dual nature of the fluorine substituent. Its high electronegativity deactivates the aromatic ring towards electrophilic attack, often necessitating harsher reaction conditions (higher temperatures, stronger acids) than for non-fluorinated analogs.[1] These more vigorous conditions, in turn, can lead to a decrease in selectivity, promoting over-nitration and oxidative side reactions.[1]

Q2: What is the expected regioselectivity for the mononitration of a simple fluorobiphenyl like 4-fluorobiphenyl?

A2: For 4-fluorobiphenyl, both the fluorine atom and the phenyl group are ortho-, para-directing. The fluorine directs to the 2- and 3-positions, while the phenyl group directs to the 2'- and 4'-positions of the other ring. The nitration is most likely to occur on the ring bearing the fluorine atom at the position ortho to the fluorine, as this position is activated by the fluorine's resonance effect and the phenyl group's directing effect. However, a mixture of isomers is possible, and the precise distribution will depend on the specific reaction conditions.

Q3: Can I use GC-MS to analyze the product mixture from my nitration reaction?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing the product mixture of a fluorinated biphenyl nitration. It allows for the separation and identification of different isomers (ortho, meta, para) and can also help in identifying and quantifying side products such as dinitrated compounds.

Experimental Protocols

Protocol 1: Mononitration of 2H-Nonafluorobiphenyl

This protocol is adapted from a high-yield synthesis of 2H-4'-Nitro-nonafluorobiphenyl.

Materials:

  • 2H-Nonafluorobiphenyl

  • Fuming nitric acid (d 1.5)

  • Boron trifluoride

  • Tetramethylene sulphone (purified)

Procedure:

  • A solution of 2H-nonafluorobiphenyl (1.0 g) in purified tetramethylene sulphone (5 ml) is prepared in a flask equipped with a magnetic stirrer and a condenser.

  • Fuming nitric acid (10 ml) is added to the solution.

  • Boron trifluoride is bubbled through the stirred solution at a rate of approximately 2 bubbles per second for 4 hours while maintaining the reaction temperature at 80°C.

  • After cooling, the reaction mixture is poured into water.

  • The product is extracted with diethyl ether.

  • The ethereal solution is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product can be purified by chromatography on silica gel using petroleum ether (b.p. 60-80°C) as the eluent.

Expected Outcome: This procedure has been reported to yield 2H-4'-Nitro-nonafluorobiphenyl in approximately 85% yield.

Visualizations

To aid in understanding the reaction and troubleshooting processes, the following diagrams are provided.

Diagram 1: General Workflow for Nitration and Analysis

G cluster_prep Reaction Setup cluster_reaction Reaction & Quench cluster_workup Workup & Purification cluster_analysis Analysis A Fluorinated Biphenyl D Nitration Reaction A->D B Nitrating Agent (e.g., HNO3/H2SO4) B->D C Controlled Temperature (e.g., 0-10 °C) C->D E Reaction Quench (e.g., Ice Water) D->E F Extraction E->F G Purification (e.g., Chromatography) F->G H Product Analysis (GC-MS, NMR) G->H I Desired Mononitro Product H->I J Side Products (Di-nitro, Isomers, Phenols) H->J

Caption: Experimental workflow for the nitration of fluorinated biphenyl compounds.

Diagram 2: Troubleshooting Logic for Side Reactions

G Start Unsatisfactory Reaction Outcome OverNitration Over-nitration (Dinitro products) Start->OverNitration PoorSelectivity Poor Regioselectivity (Isomer mixture) Start->PoorSelectivity Degradation Degradation (Tars, colored byproducts) Start->Degradation Sol1 Lower Temperature Use Milder Nitrating Agent Control Stoichiometry OverNitration->Sol1 Mitigation Sol2 Change Nitrating System Use Shape-Selective Catalyst (e.g., Zeolite) PoorSelectivity->Sol2 Mitigation Sol3 Lower Temperature Minimize Excess HNO3 Ensure Pure Starting Material Degradation->Sol3 Mitigation

References

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-2-phenylaniline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-Fluoro-2-phenylaniline. The information is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

I. Troubleshooting Guides

This section addresses common problems that may arise during the N-acylation and sulfonation of this compound, offering potential causes and actionable solutions.

A. N-Acylation Reactions

Issue 1: Low or No Yield of N-acetyl-4-fluoro-2-phenylaniline

  • Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion due to insufficient reactivity of the acylating agent or suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • If starting material persists, consider increasing the reaction time.

      • A moderate increase in temperature can enhance the reaction rate; however, be cautious of potential side reactions.

      • Switching to a more reactive acylating agent, such as an acyl chloride instead of an anhydride, can improve yields, especially with less reactive anilines.[1]

  • Potential Cause 2: Reduced Nucleophilicity of the Aniline. The fluorine atom on the aniline ring can reduce the nucleophilicity of the amino group, making the reaction sluggish.

    • Troubleshooting Steps:

      • The addition of a base like pyridine or sodium acetate can help to activate the aniline and neutralize the acid byproduct, driving the reaction forward.

      • In cases of sterically hindered anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed to form a more reactive acylating intermediate.[1]

Issue 2: Formation of Side Products

  • Potential Cause 1: Diacylation. Although less common with anilines bearing electron-withdrawing groups, the formation of a diacetylated product can occur under forcing conditions.

    • Troubleshooting Steps:

      • Use a stoichiometric amount of the acylating agent.

      • Employ slow, dropwise addition of the acylating agent to the reaction mixture to avoid localized high concentrations.[1]

  • Potential Cause 2: Ring Acylation (Friedel-Crafts Reaction). Under strongly acidic conditions, acylation of the aromatic ring can compete with N-acylation.

    • Troubleshooting Steps:

      • Avoid the use of strong Lewis acid catalysts, which promote Friedel-Crafts reactions.

      • N-acylation is generally favored under neutral or slightly basic conditions.

Logical Workflow for Troubleshooting Low N-Acylation Yield

start Low Yield of N-acylated Product check_completion Monitor Reaction (TLC/HPLC) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature incomplete->increase_temp If time ineffective more_reactive_agent Use More Reactive Acylating Agent (e.g., Acyl Chloride) incomplete->more_reactive_agent Still incomplete base_catalyst Add Base or Nucleophilic Catalyst (e.g., Pyridine, DMAP) incomplete->base_catalyst No increase_time->check_completion increase_temp->check_completion end_good Improved Yield more_reactive_agent->end_good base_catalyst->end_good end_bad Persistent Low Yield base_catalyst->end_bad

Caption: Troubleshooting workflow for low N-acylation yield.

B. Sulfonation Reactions

Issue 1: Low Yield of Sulfonated Product

  • Potential Cause 1: Incomplete Reaction. The sulfonation of anilines can be reversible, and achieving high conversion may require specific conditions.

    • Troubleshooting Steps:

      • Monitor the reaction progress by analyzing aliquots to determine the optimal reaction time.

      • Using a slight excess of the sulfonating agent (e.g., fuming sulfuric acid or chlorosulfonic acid) can help drive the reaction to completion.

      • For sulfonation with sulfuric acid, higher temperatures are often required to facilitate the rearrangement of the initially formed N-sulfonated intermediate to the C-sulfonated product.

  • Potential Cause 2: Hydrolysis of Sulfonating Agent. Chlorosulfonic acid is particularly sensitive to moisture.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[1]

Issue 2: Poor Regioselectivity or Formation of Isomers

  • Potential Cause 1: Formation of Multiple Isomers. The amino group is a strong ortho-, para-director. In this compound, the para position to the amino group is blocked. Sulfonation is expected to occur ortho to the amino group. However, steric hindrance from the adjacent phenyl group might lead to sulfonation at other positions.

    • Troubleshooting Steps:

      • Reaction temperature can influence regioselectivity. Analyze the product mixture at different temperatures to find the optimal condition for the desired isomer.

      • The choice of sulfonating agent can also affect the isomer distribution.

  • Potential Cause 2: Rearrangement of the N-Sulfonated Intermediate. The initial product of sulfonation is the N-sulfonated aniline (a sulfamic acid), which can then rearrange to the more stable C-sulfonated product upon heating.[2]

    • Troubleshooting Steps:

      • Ensure sufficient heating and reaction time to promote the complete rearrangement to the desired C-sulfonated product. The progress of this rearrangement can be monitored by techniques like NMR.

Experimental Workflow for Sulfonation

start Start: this compound add_reagents Dissolve in Anhydrous Solvent Add Sulfonating Agent Dropwise (e.g., Fuming H₂SO₄ or ClSO₃H) at 0-5°C start->add_reagents reaction Stir at Room Temperature or Heat to Promote Rearrangement add_reagents->reaction monitoring Monitor Reaction Progress (TLC/NMR) reaction->monitoring workup Quench on Ice Neutralize/Salt out monitoring->workup purification Filter and Recrystallize workup->purification product Final Product: Sulfonated Derivative purification->product

Caption: General experimental workflow for the sulfonation of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound? A1: The most common derivatization reactions for this compound target the amino group and the aromatic ring. These include N-acylation (e.g., with acetic anhydride or acetyl chloride) to form amides, and electrophilic aromatic substitution reactions such as sulfonation (e.g., with fuming sulfuric acid or chlorosulfonic acid) to introduce a sulfonic acid group onto the aromatic ring.

Q2: How does the fluorine substituent affect the reactivity of this compound? A2: The fluorine atom is an electron-withdrawing group, which decreases the basicity and nucleophilicity of the amino group. This can make reactions at the nitrogen, such as N-acylation, more challenging compared to non-fluorinated anilines. In electrophilic aromatic substitution reactions, fluorine is an ortho-, para-director, but it deactivates the ring towards substitution.

Q3: What is the expected regioselectivity for the sulfonation of this compound? A3: The amino group is a powerful ortho-, para-directing group. Since the para position is occupied by the fluorine atom, sulfonation is expected to occur primarily at the positions ortho to the amino group. Steric hindrance from the adjacent phenyl group at position 2 may favor sulfonation at the 6-position.

Q4: How can I purify the derivatized products? A4: For N-acylated products, which are often crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective purification method. Column chromatography on silica gel can also be used if recrystallization is not effective. For sulfonated products, which are often isolated as their sodium salts, purification can be achieved by recrystallization from water. The free sulfonic acid can be obtained by acidification of the salt solution, followed by filtration.

III. Quantitative Data

The following tables provide a summary of representative reaction conditions and expected yields for the derivatization of anilines. Note that optimal conditions for this compound may require some optimization.

Table 1: N-Acetylation of Anilines with Acetic Anhydride

Aniline DerivativeAcetic Anhydride (eq.)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Aniline1.1Sodium Acetate (1.1)Water/HCl250.5>90[3]
Substituted Anilines1.0-1.5PyridinePyridine0 - 251-485-95General Protocol
4-Fluoroaniline1.1-Acetic Acid1181~95General Knowledge

Table 2: Sulfonation of Anilines

Aniline DerivativeSulfonating AgentSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
AnilineH₂SO₄None180-1904-64-Aminobenzenesulfonic acidHighGeneral Knowledge
2-ChloroanilineClSO₃HMethylene Chloride4024-Amino-3-chlorobenzenesulfonic acidGood[4]
4-FluoroanisoleFuming H₂SO₄None252-44-Fluoroanisole-2-sulfonic acidGood[5]

IV. Experimental Protocols

A. Protocol for N-Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Stir the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-4-fluoro-2-phenylaniline.

B. Protocol for Sulfonation of this compound

Materials:

  • This compound

  • Fuming sulfuric acid (or chlorosulfonic acid)

  • Anhydrous solvent (e.g., methylene chloride, if using chlorosulfonic acid)

  • Ice

  • Sodium chloride

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure using Fuming Sulfuric Acid:

  • In a flask equipped with a dropping funnel and a stirrer, carefully add this compound (1.0 eq.) to fuming sulfuric acid (2-3 eq.) at 0-5 °C in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 2-4 hours to promote rearrangement to the C-sulfonated product.

  • Monitor the reaction by taking small aliquots, quenching them, and analyzing by NMR or HPLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the sodium salt of the sulfonic acid.

  • The precipitate can be "salted out" by adding sodium chloride to increase recovery.

  • Filter the sodium salt and wash with a saturated sodium chloride solution.

  • To obtain the free sulfonic acid, dissolve the sodium salt in hot water and acidify with hydrochloric acid.

  • Cool the solution to crystallize the product, filter, wash with cold water, and dry.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental setups. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Technical Support Center: Scale-Up Synthesis of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Fluoro-2-phenylaniline. The information is designed to address common challenges encountered during process development and large-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a structured format.

Issue 1: Low Yield of this compound

Potential CauseTroubleshooting StepExpected Outcome
Incomplete Reaction 1. Monitor reaction progress closely using HPLC or TLC. 2. If starting materials persist, consider extending the reaction time. 3. A gradual increase in reaction temperature may be necessary if extended time is ineffective.Complete consumption of starting materials and formation of the desired product.
Sub-optimal Catalyst or Reagent Stoichiometry 1. Screen alternative catalysts or ligands for the coupling reaction. 2. Perform small-scale experiments to optimize the molar ratios of reactants, catalyst, and base.Identification of more effective reaction components and stoichiometry, leading to higher yields.
Catalyst Deactivation 1. Ensure all starting materials and solvents are of high purity and anhydrous. 2. If employing a heterogeneous catalyst, consider regeneration or using a fresh batch. 3. For homogeneous catalysts, ensure reaction conditions do not favor degradation.Improved catalytic activity and consistent product yield.
Poor Mass Transfer in a Heterogeneous Mixture 1. Increase agitation speed to improve mixing. 2. Consider the use of a phase-transfer catalyst for liquid-liquid or solid-liquid reactions. 3. Evaluate different solvent systems to improve the solubility of reactants.Enhanced reaction rate and product formation due to improved contact between reactants.

Issue 2: High Levels of Impurities

Potential CauseTroubleshooting StepExpected Outcome
Formation of Isomeric Byproducts 1. Optimize reaction temperature; lower temperatures may favor the desired isomer. 2. Evaluate the effect of different solvents on the regioselectivity of the reaction.Minimized formation of isomeric impurities, simplifying purification.
Over-reaction or Side Reactions 1. Carefully control the addition rate of reagents to manage reaction exotherms. 2. Optimize the stoichiometry to avoid using a large excess of any reactant. 3. Monitor the reaction closely and quench it promptly upon completion.Reduction in the formation of side products, leading to a cleaner crude product.
Presence of Unreacted Starting Materials 1. Optimize the reaction to drive it to completion. 2. Employ a different solvent system for extraction or chromatography to improve separation.Isolation of the pure desired product with minimal starting material contamination.[1]
Difficult Separation of Structurally Similar Impurities 1. Recrystallization from a suitable solvent system can be a highly effective purification method. 2. If chromatography is necessary, explore different stationary phases or gradient elution methods for better resolution.[1]Enhanced purity of the final this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The hazards associated with the nitration of organic compounds, such as thermal runaway and the explosive nature of intermediates, make scaling up these reactions challenging, particularly in large-scale batch reactors.[2] Careful thermal management, proper reactor design, and consideration of continuous flow processes can mitigate these risks.

Q2: How can I improve the regioselectivity of the reaction to favor the formation of this compound over other isomers?

A2: The choice of catalyst, solvent, and temperature can significantly influence the regioselectivity. For instance, in similar syntheses, specific catalysts and lower reaction temperatures have been shown to favor the formation of one isomer over another.[1] A design of experiments (DoE) approach can be valuable in systematically optimizing these parameters.

Q3: What are the most effective methods for purifying this compound on a large scale?

A3: For large-scale purification, crystallization is often the most cost-effective and efficient method. Developing a robust crystallization process, including solvent selection and cooling profile, is crucial. If chromatographic purification is unavoidable, techniques like flash chromatography with an appropriate solvent system can be employed. High-performance liquid chromatography (HPLC) is a versatile tool for both analyzing and purifying organic compounds.[3]

Q4: Are there any recommended analytical techniques to monitor the reaction progress and product purity?

A4: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are standard techniques for monitoring the consumption of starting materials and the formation of the product. For purity assessment of the final product, HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product.[3]

Quantitative Data Summary

The following table summarizes typical data that should be collected during a reaction optimization and scale-up study for the synthesis of this compound.

Table 1: Illustrative Reaction Parameter Optimization

ParameterCondition ACondition BCondition C
Catalyst Catalyst XCatalyst YCatalyst X
Solvent TolueneDioxaneTHF
Temperature (°C) 8010080
Yield (%) 758560
Purity (HPLC, %) 959892
Key Impurity (%) 3.5 (Isomer)1.2 (Isomer)5.1 (Side Product)

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general methodology for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction. This is a representative protocol and should be optimized for specific substrates and scales.

Materials:

  • 1-Bromo-4-fluorobenzene

  • 2-Aminophenylboronic acid or aniline

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add 1-Bromo-4-fluorobenzene and the amine source (e.g., 2-aminophenylboronic acid or aniline).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Visualizations

Experimental_Workflow reagents Reagent Preparation and Charging reaction Controlled Reaction (Temperature, Time, Agitation) reagents->reaction monitoring In-Process Control (TLC, HPLC) reaction->monitoring Sampling workup Quenching and Extraction reaction->workup monitoring->reaction Adjust Parameters purification Purification (Crystallization/Chromatography) workup->purification analysis Final Product Analysis (HPLC, NMR, MS) purification->analysis packaging Drying and Packaging analysis->packaging

Caption: A generalized experimental workflow for the synthesis of this compound.

Caption: A logical troubleshooting guide for addressing low yield in chemical synthesis.

References

removing unreacted starting materials from 4-Fluoro-2-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis of 4-Fluoro-2-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound is often achieved via a Suzuki-Miyaura cross-coupling reaction. In this context, the most common unreacted starting materials found in the crude product are:

  • A halogenated fluoroaniline: Typically 2-bromo-4-fluoroaniline or 2-iodo-4-fluoroaniline.

  • A phenylboronic acid derivative: Most commonly phenylboronic acid.

  • Homo-coupled byproducts: Such as biphenyl, formed from the self-coupling of phenylboronic acid.

Q2: How can I detect the presence of these unreacted starting materials in my product?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is the quickest method. By co-spotting your crude product with the starting materials, you can visually check for residual precursors.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of purity and can resolve closely related impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can reveal characteristic signals of the starting materials that are distinct from the final product.

  • Mass Spectrometry (MS): Techniques like LC-MS can identify the molecular weights of components in your crude mixture, confirming the presence of starting materials.[2]

Q3: What is the general strategy for removing unreacted starting materials?

A3: A multi-step purification strategy is typically most effective. This usually involves an initial aqueous workup to remove water-soluble impurities, followed by either column chromatography or recrystallization to separate the desired product from the remaining organic-soluble materials.

Troubleshooting Guide: Removing Specific Impurities

Issue 1: My crude product is contaminated with phenylboronic acid.

  • Potential Cause: Phenylboronic acid and its derivatives have some solubility in aqueous base.

  • Troubleshooting Step: Perform an extractive workup. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution), followed by a water wash and a brine wash. The basic wash converts the boronic acid into a more water-soluble boronate salt, which partitions into the aqueous layer.

  • Expected Outcome: Significant reduction or complete removal of phenylboronic acid from the organic layer containing your product.

Issue 2: Unreacted 2-halo-4-fluoroaniline remains in my product after workup.

  • Potential Cause: The starting aniline and the final product, this compound, often have similar polarities, making separation by simple extraction difficult.

  • Troubleshooting Step 1: Flash Column Chromatography. This is a highly effective method for separating compounds with different polarities.[3] A silica gel column with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the slightly more polar aniline starting material from the product.

  • Troubleshooting Step 2: Recrystallization. If the product is a solid and has a different solubility profile than the unreacted aniline, recrystallization can be an excellent final purification step.[4] Screening various solvents is crucial for success.[4]

  • Expected Outcome: Isolation of this compound with high purity (>95%).[5][6]

Issue 3: My final product appears oily and won't crystallize.

  • Potential Cause: The presence of impurities, such as residual starting materials or solvent, can inhibit crystallization. Oiling out can also occur if the solution is cooled too quickly or if the solvent is not ideal.[4]

  • Troubleshooting Step:

    • Ensure the material is as pure as possible via column chromatography before attempting recrystallization.

    • Try a mixed solvent system (e.g., ethanol/water, toluene/hexane).[4][7] Dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and slowly add the "poor" solvent (anti-solvent) until turbidity appears, then gently heat to redissolve and allow to cool slowly.

    • Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.

  • Expected Outcome: Formation of solid, crystalline this compound.

Data Presentation: Physical Properties of Key Compounds

The following table summarizes key physical properties to aid in the design of purification protocols.

CompoundRoleMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound Product187.22~55-58Not availableSoluble in common organic solvents (e.g., EtOAc, DCM, MeOH).
2-Bromo-4-fluoroaniline Starting Material190.0239-42227-228Soluble in common organic solvents.
Phenylboronic acid Starting Material121.93216-219285-290Sparingly soluble in water, soluble in ether, alcohols, and basic aqueous solutions.
Biphenyl Byproduct154.2169-72255Insoluble in water, soluble in organic solvents.

Note: Data is compiled from various chemical suppliers and literature sources. Exact values may vary slightly.

Experimental Protocols

Protocol 1: General Extractive Workup
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

    • 5% aqueous NaHCO₃ solution (2 x 1 volume).

    • Deionized water (1 x 1 volume).

    • Saturated aqueous NaCl (brine) (1 x 1 volume).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of water-soluble impurities.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with your chosen eluent system (e.g., 5% ethyl acetate in hexanes). A typical ratio is 50-100 g of silica per 1 g of crude product.[3]

  • Sample Loading: Dissolve the crude product from the workup in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the packed column.[3]

  • Elution: Begin eluting the column with the starting solvent system (e.g., 5% ethyl acetate/hexanes). Gradually increase the polarity of the eluent (gradient elution) as needed to elute the product.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal single solvent dissolves the compound when hot but not when cold.[4] For this compound, systems like ethanol/water or isopropanol/water are good starting points.[4]

  • Dissolution: Place the purified solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent and dry them under vacuum to remove any residual solvent.

Visualization of Troubleshooting Workflow

G cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude Product from Reaction Analysis Analyze by TLC / LC-MS Start->Analysis Impurity_Check Unreacted Starting Materials Present? Analysis->Impurity_Check Boronic_Acid_Check Phenylboronic Acid Detected? Impurity_Check->Boronic_Acid_Check Yes Pure_Product Pure this compound Impurity_Check->Pure_Product No Aniline_Check Unreacted Aniline Detected? Boronic_Acid_Check->Aniline_Check No Workup Perform Aqueous Base Wash Boronic_Acid_Check->Workup Yes Chromatography Column Chromatography Aniline_Check->Chromatography Yes Recrystallize Recrystallization Aniline_Check->Recrystallize No (Product is Solid) Workup->Aniline_Check Chromatography->Recrystallize Recrystallize->Pure_Product

Caption: Troubleshooting workflow for purifying this compound.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 4-Fluoro-2-phenylaniline. The information is tailored for professionals in research and drug development to diagnose and resolve common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

You are attempting a palladium-catalyzed Buchwald-Hartwig amination with this compound and an aryl halide, but are observing low to no conversion of your starting materials.

Possible Cause 1: Reduced Nucleophilicity of the Aniline

The fluorine atom at the 4-position of this compound is electron-withdrawing, which reduces the nucleophilicity of the amine. This can lead to a slow or stalled reaction. The ortho-phenyl group can also contribute to steric hindrance, further impeding the reaction.

Troubleshooting Steps:

  • Optimize Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to facilitate reactions with challenging substrates. Ligands such as XPhos, SPhos, and RuPhos are often effective in these cases.

  • Utilize a Precatalyst: Instead of generating the active catalyst in situ, use a well-defined palladium precatalyst (e.g., XPhos-Pd-G3). This can lead to more consistent and reproducible results.

  • Select a Strong, Non-Nucleophilic Base: A strong base is often required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.

  • Increase Reaction Temperature and Time: Sluggish reactions may benefit from higher temperatures and extended reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

Logical Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: Reaction Stalls Prematurely

Your reaction begins to form the desired product, but then stops before the starting materials are fully consumed, suggesting catalyst deactivation.

Possible Cause 2: Catalyst Poisoning or Degradation

Several factors related to the substrate and reaction conditions can lead to the deactivation of the palladium catalyst.

Troubleshooting Steps:

  • Exclude Oxygen and Moisture: Palladium catalysts, particularly the active Pd(0) species, are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent is crucial.

  • Investigate Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways. Consider using a more robust ligand or a higher ligand-to-metal ratio to compensate for any degradation.

  • Consider Substrate-Induced Deactivation: The ortho-phenyl group of this compound can potentially influence the stability of the palladium-amide intermediate. While direct evidence for this specific substrate is limited, ortho-substituents on anilines are known to affect the kinetics of reductive elimination, a key step in the catalytic cycle. A slower reductive elimination can expose the catalyst to degradation pathways for longer periods.

  • Test for Halide Inhibition: If using an aryl iodide, the iodide ions generated during the reaction can sometimes inhibit the catalyst. While less common with modern ligands, this can be a factor.

Experimental Protocol to Test for Catalyst Deactivation:

  • Baseline Reaction: Run the reaction under your standard conditions and monitor the conversion over time to establish a kinetic profile.

  • Catalyst Addition Test: In a separate experiment, once the reaction has stalled, add a fresh portion of the catalyst or precatalyst to the reaction mixture under an inert atmosphere.

  • Analysis: If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst was deactivated. If there is no change, the issue may lie with the substrates or other reaction parameters.

Potential Catalyst Deactivation Pathways:

DeactivationPathways Active_Catalyst Active Pd(0) Catalyst Oxidation Oxidation to Inactive Pd(II) Active_Catalyst->Oxidation O₂, H₂O Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Thermal/Oxidative Stress Substrate_Inhibition Inhibitory Substrate Coordination Active_Catalyst->Substrate_Inhibition Strong Coordination Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Strong Coordination Inactive_Species Inactive Catalyst Species Oxidation->Inactive_Species Ligand_Degradation->Inactive_Species Substrate_Inhibition->Inactive_Species Product_Inhibition->Inactive_Species

Caption: Potential pathways for palladium catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: How does the fluoro group in this compound affect the reaction?

A1: The fluorine atom is strongly electron-withdrawing, which has two main effects. First, it reduces the electron density on the nitrogen atom, making the aniline less nucleophilic and therefore less reactive in C-N bond-forming reactions.[1] This often necessitates the use of more active catalyst systems and stronger bases.[1] Second, the C-F bond is generally stable and does not directly participate in the catalytic cycle, but its electronic influence is a key factor in the substrate's reactivity.

Q2: Can the ortho-phenyl group on this compound cause catalyst deactivation?

A2: While direct studies on this compound are not extensively documented in the literature, ortho-substituents on anilines can present challenges in palladium-catalyzed aminations. The steric bulk of the phenyl group can hinder the approach of the aniline to the palladium center and may slow down the rate of reductive elimination. A slower catalytic turnover increases the lifetime of the catalyst in solution, making it more susceptible to deactivation pathways such as oxidation or ligand degradation.

Q3: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?

A3:

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can act as catalyst poisons.

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction. Assembling the reaction in a glovebox is ideal.

  • Catalyst System: Start with a robust catalyst system known for its high activity with challenging substrates. A combination of a palladium precatalyst (e.g., a G3 or G4 precatalyst) with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) is a good starting point.

  • Base: Use a strong, non-nucleophilic base like NaOtBu or KOtBu.

  • Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS to identify if the reaction is proceeding as expected or if it has stalled.

Q4: Are there any alternative catalytic systems to palladium for the amination of this compound?

A4: While palladium-based catalysts are the most common and well-developed for Buchwald-Hartwig aminations, other transition metals like copper (in Ullmann-type couplings) and nickel have been explored for C-N bond formation. However, for complex and potentially challenging substrates like this compound, palladium catalysis with modern, sophisticated ligands generally offers the broadest scope and highest efficiency.

Quantitative Data Summary

Due to the specific nature of catalyst deactivation, quantitative data for reactions involving this compound is not widely available in a comparative format. However, the following table provides a general comparison of catalyst performance for challenging Buchwald-Hartwig aminations, which can serve as a guide for initial catalyst screening.

Catalyst System (Pd Precursor + Ligand)Typical Catalyst Loading (mol%)Reaction Temperature (°C)General Performance with Electron-Deficient Anilines
Pd(OAc)₂ + P(o-tolyl)₃1 - 580 - 120Often low to moderate yields; prone to deactivation.
Pd₂(dba)₃ + BINAP1 - 380 - 110Improved performance over first-generation catalysts, but can still be sluggish.
XPhos-Pd-G30.5 - 225 - 100High activity and stability; generally good to excellent yields.
SPhos-Pd-G20.5 - 225 - 100Similar high performance to XPhos-based catalysts.

Note: The optimal catalyst system and conditions should be determined experimentally for each specific reaction.

Experimental Protocols

General Protocol for a Trial Buchwald-Hartwig Amination with this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., XPhos-Pd-G3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (1-2 mol%), the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Strategies to Avoid Over-alkylation of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the over-alkylation of 4-Fluoro-2-phenylaniline. The following information is designed to enable selective mono-alkylation and minimize the formation of undesired di-alkylation byproducts.

Troubleshooting Guide

Issue: Significant formation of N,N-dialkylated this compound.

This is a common problem arising from the increased nucleophilicity of the mono-alkylated product compared to the starting aniline.[1][2][3] Here are several strategies to enhance selectivity for the desired mono-N-alkylated product.

ParameterPotential Cause & Solution
Stoichiometry Cause: The molar ratio of the alkylating agent to the aniline may be too high. Solution: Employ a large excess of this compound relative to the alkylating agent (e.g., 5-10 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1][2][3]
Reaction Rate Cause: Rapid addition of the alkylating agent leads to localized high concentrations, promoting di-alkylation. Solution: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-alkylation.[2]
Temperature Cause: High reaction temperatures can increase the rate of the second alkylation. Solution: Lowering the reaction temperature can improve selectivity for mono-alkylation.[1]
Solvent Cause: The solvent may not be optimal for selective mono-alkylation. Solution: Experiment with less polar solvents, which can sometimes reduce the rate of the second alkylation.[2] Ionic liquids have also been shown to improve selectivity in some cases.[1]
Reactivity Cause: The mono-alkylated product is inherently more nucleophilic. Solution: Consider alternative synthetic routes that avoid direct alkylation, such as reductive amination or the use of protecting groups.[2]

Frequently Asked Questions (FAQs)

Q1: Why is over-alkylation a common problem when alkylating anilines like this compound?

A1: Over-alkylation occurs because the initial product, the mono-N-alkylated aniline (a secondary amine), is often more nucleophilic than the starting primary aniline.[1][4] The electron-donating nature of the newly introduced alkyl group increases the electron density on the nitrogen atom, making it more reactive towards the alkylating agent than the starting material.[2] This leads to the formation of the undesired N,N-dialkylated product.

Q2: What are the primary strategies to control and minimize over-alkylation?

A2: The main strategies focus on controlling reaction kinetics and the relative reactivity of the amine species. Key approaches include:

  • Stoichiometric Control: Using a large excess of the aniline.[1]

  • Controlled Reagent Addition: Slow, dropwise addition of the alkylating agent.[2]

  • Reaction Condition Optimization: Lowering the reaction temperature.[1]

  • Protecting Group Strategy: Temporarily protecting the amine to prevent N-alkylation, followed by deprotection.[1][2]

  • Reductive Amination: A two-step, one-pot reaction of the amine with a carbonyl compound followed by reduction.[2][3]

  • "Borrowing Hydrogen" Strategy: Using alcohols as alkylating agents with a suitable catalyst, which can offer better control and is more environmentally friendly.[1]

Q3: How can protecting groups be used to achieve mono-alkylation?

A3: The primary amine can be temporarily converted into a less reactive functional group, such as an amide or a carbamate, to prevent over-alkylation.[5][6] For example, reacting the aniline with acetic anhydride forms an acetanilide.[1] The acetyl group reduces the nucleophilicity of the nitrogen, preventing alkylation at this position. After performing other desired reactions, the protecting group can be removed by hydrolysis to yield the mono-alkylated product.[5]

Q4: What is reductive amination and why is it often a preferred method?

A4: Reductive amination is a highly effective method for achieving controlled mono-N-alkylation.[3] It involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine using a selective reducing agent like sodium triacetoxyborohydride (STAB).[2] This method avoids the issue of the product being more reactive than the starting material because the imine intermediate is not as nucleophilic as the amine.[3]

Q5: Are there any "green" or more sustainable methods to consider?

A5: Yes, the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) strategy is a prominent green chemistry approach.[1] This method utilizes alcohols as alkylating agents, which are generally less toxic and more readily available than alkyl halides. The reaction is catalyzed by transition metals and produces only water as a byproduct, resulting in high atom economy.[1]

Experimental Protocols

Protocol 1: Mono-alkylation via Reductive Amination

This protocol describes a general procedure for the mono-alkylation of an aniline using an aldehyde and sodium triacetoxyborohydride.

  • Imine Formation:

    • Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (10 mL).

    • Add the desired aldehyde (1.0-1.2 mmol).

    • Stir the mixture at room temperature for 20-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.[2]

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[2]

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Mono-alkylation using a Boc-Protecting Group Strategy

This protocol outlines the use of a tert-butoxycarbonyl (Boc) protecting group to achieve mono-alkylation.

  • Protection:

    • Dissolve this compound (1.0 mmol) and a non-nucleophilic base like triethylamine (1.2 mmol) in a suitable solvent (e.g., THF, DCM).

    • Cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[3]

    • Upon completion, dilute with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to obtain the Boc-protected aniline.

  • Alkylation:

    • The protected amine can now be subjected to alkylation conditions. The specific conditions will depend on the nature of the alkylating agent.

  • Deprotection:

    • The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM.[7]

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow start_ra This compound + Aldehyde/Ketone imine Imine Formation start_ra->imine DCM or DCE, RT reduction Reduction with STAB imine->reduction In situ product_ra Mono-alkylated Product reduction->product_ra

Caption: General workflow for selective mono-alkylation via reductive amination.

protecting_group_workflow cluster_protection Protecting Group Workflow start_pg This compound protection Protection (e.g., Boc₂O) start_pg->protection alkylation Alkylation protection->alkylation deprotection Deprotection (e.g., TFA) alkylation->deprotection product_pg Mono-alkylated Product deprotection->product_pg

Caption: Workflow for mono-alkylation using a protecting group strategy.

Caption: Troubleshooting logic for addressing over-alkylation.

References

Technical Support Center: Managing Thermal Stability in 4-Fluoro-2-phenylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing thermal stability issues when working with 4-Fluoro-2-phenylaniline. The information is presented in a question-and-answer format to directly address potential challenges during experimentation. Please note that the quantitative data provided is illustrative for closely related fluoroaniline compounds and should be used as a guideline pending experimental verification for this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and recommended actions.

Issue Potential Cause(s) Recommended Actions
Unexpected Exotherm (Rapid Temperature Increase) - Incorrect reagent stoichiometry (e.g., excess activating agent).- Inadequate cooling or stirring.- Reaction initiated at too high a temperature.- Presence of catalytic impurities.- Immediately reduce or stop reagent addition.- Increase cooling efficiency (e.g., lower bath temperature).- Ensure vigorous stirring.- If the exotherm is uncontrollable, prepare for emergency quenching.
Reaction Mixture Darkening or Tar Formation - Oxidative degradation of the aniline at elevated temperatures.- Undesired side reactions or polymerization.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Consider using a lower reaction temperature.- Ensure the purity of starting materials to avoid catalytic impurities.
Low or Inconsistent Yield - Decomposition of starting material or product due to thermal stress.- Incomplete reaction due to insufficient temperature.- Perform a thermal analysis (e.g., DSC) of the starting material to determine its decomposition temperature.- Optimize the reaction temperature based on kinetic and stability data.- Monitor reaction progress closely (e.g., by TLC or HPLC) to avoid prolonged heating.
Gas Evolution (Unexpected) - Decomposition of reagents or the reaction mixture, potentially leading to pressure buildup.- Ensure the reaction is conducted in a well-ventilated fume hood.- Use a system that is not completely sealed to avoid pressure buildup.- Identify the evolved gas if possible to understand the decomposition pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of this compound?

Q2: How can I assess the thermal risk of my reaction involving this compound?

A2: A thorough thermal risk assessment should be conducted. This typically involves:

  • Literature Review: Search for any reported thermal incidents or stability data for similar reactions or compounds.

  • Thermal Analysis of Starting Materials and Products: Use techniques like DSC and TGA to determine melting points, boiling points, and decomposition temperatures.

  • Reaction Calorimetry: Employ a reaction calorimeter (e.g., RC1) to measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise for the specific reaction. This data is critical for safe scale-up.

Q3: What are some common reactions with this compound that are known to be exothermic?

A3: Many common synthetic transformations involving anilines can be highly exothermic. For this compound, particular attention should be paid to:

  • Diazotization: The formation of diazonium salts is notoriously exothermic and can lead to explosive decomposition if not properly controlled.

  • Acylation/Sulfonylation: Reactions with acyl chlorides, anhydrides, or sulfonyl chlorides can be vigorous.

  • Nitration: Aromatic nitration is a classic example of a highly exothermic and potentially hazardous reaction.

  • Halogenation: Direct halogenation of the aromatic ring can also be significantly exothermic.

Q4: What are the best practices for controlling temperature during a potentially exothermic reaction with this compound?

A4: Effective temperature control is paramount for safety. Key practices include:

  • Controlled Reagent Addition: Add the most reactive reagent slowly and in a controlled manner to the reaction mixture. Dropwise addition is a common technique for batch processes.

  • Adequate Cooling: Use a cooling bath with a temperature significantly lower than the desired reaction temperature to provide a sufficient driving force for heat removal.

  • Efficient Stirring: Ensure good mixing to prevent localized hot spots and to promote efficient heat transfer to the cooling surface.

  • Monitoring: Continuously monitor the internal temperature of the reaction. Alarms for temperature deviations are recommended for larger-scale reactions.

Q5: What should I do in the event of a runaway reaction?

A5: A runaway reaction is a critical emergency. Your lab's specific emergency procedures should be followed. General steps may include:

  • Alerting personnel and evacuating the immediate area.

  • Stopping all reagent feeds and heating.

  • Applying maximum cooling.

  • If available and safe to do so, initiating an emergency quenching procedure by adding a pre-determined chemical inhibitor or cold, inert solvent.

Data Presentation

The following tables summarize illustrative thermal stability data for a generic fluoroaniline and reaction calorimetry data for a representative exothermic reaction. This data is for guidance only and must be experimentally verified for this compound and your specific reaction conditions.

Table 1: Illustrative Thermal Stability Data for a Fluoroaniline Derivative

Parameter Value Method Notes
Melting Point85 - 90 °CDSCEndothermic peak
Onset of Decomposition~ 220 °CDSCStart of exothermic event
Peak Decomposition Temp.~ 250 °CDSCMaximum heat release rate
Mass Loss at 300 °C~ 15%TGAIndicates significant decomposition

Table 2: Illustrative Reaction Calorimetry Data for an Acylation Reaction

Parameter Value Conditions
Heat of Reaction (ΔHr)-120 kJ/mol1 M solution in THF at 25°C
Max. Heat Release Rate50 W/LAddition over 1 hour
Adiabatic Temperature Rise (ΔTad)80 °CAssuming a heat capacity of 1.8 kJ/(kg·K)

Experimental Protocols

Methodology 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition (e.g., 350 °C) at a constant heating rate, typically 10 °C/min.

  • Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak temperature of any exothermic decomposition events.

Methodology 2: Reaction Calorimetry (RC1) for a Representative Acylation Reaction

  • Reactor Setup: Charge a 1 L RC1 reactor with a solution of this compound in a suitable solvent (e.g., THF).

  • Calibration: Perform a calibration of the reactor's heat transfer coefficient (UA) at the intended reaction temperature.

  • Reagent Addition: Add a solution of the acylating agent (e.g., acetic anhydride) at a constant, controlled rate using a dosing pump.

  • Temperature Control: Maintain the reactor jacket temperature at the desired setpoint (e.g., 20 °C) to control the internal reaction temperature.

  • Data Acquisition: Continuously record the internal temperature, jacket temperature, and reagent addition rate.

  • Data Analysis: Calculate the heat flow over time to determine the total heat of reaction, the rate of heat release, and the adiabatic temperature rise.

Visualizations

Thermal_Hazard_Assessment_Workflow Thermal Hazard Assessment Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Experimental Analysis cluster_2 Phase 3: Risk Assessment & Mitigation Lit_Review Literature & Database Search (Similar Compounds, Known Hazards) DSC_TGA DSC/TGA Analysis (Decomposition Onset, Mass Loss) Lit_Review->DSC_TGA Input for experiment design Thermo_Calc Thermochemical Calculation (Oxygen Balance, Decomposition Energy) Thermo_Calc->DSC_TGA Reaction_Cal Reaction Calorimetry (RC1/ARC) (Heat of Reaction, Adiabatic Rise) DSC_TGA->Reaction_Cal Identify decomposition hazards of materials Risk_Assess Risk Assessment (Severity, Probability) Reaction_Cal->Risk_Assess Provide quantitative reaction data Define_Controls Define Control Measures (Cooling, Dosing, Quench System) Risk_Assess->Define_Controls High Risk Scale_Up Safe Scale-Up Protocol Risk_Assess->Scale_Up Acceptable Risk Define_Controls->Scale_Up

Caption: Workflow for assessing thermal hazards in chemical reactions.

Exotherm_Management_Decision_Tree Exotherm Management Decision Tree Start Temperature Rise Observed Check_Rate Is Temperature Rise Rapid & Uncontrolled? Start->Check_Rate Stop_Addition Stop Reagent Addition Check_Rate->Stop_Addition Yes Monitor Continue to Monitor Check_Rate->Monitor No Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Is_Controlled Is Temperature Under Control? Increase_Cooling->Is_Controlled Investigate Investigate Cause (Post-Reaction) Monitor->Investigate Is_Controlled->Monitor Yes Emergency_Quench Initiate Emergency Quench Protocol Is_Controlled->Emergency_Quench No

Validation & Comparative

A Comparative Guide to HPLC-MS for Purity Assessment of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical products. 4-Fluoro-2-phenylaniline is a key building block in various synthetic pathways, and its purity can significantly impact the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a powerful and versatile analytical technique for the comprehensive purity assessment of such compounds.

This guide provides a detailed comparison of HPLC-MS with other analytical techniques for the purity determination of this compound. It includes a comprehensive experimental protocol for a typical HPLC-MS method, a summary of comparative data, and visualizations to illustrate the experimental workflow and method comparison.

Experimental Workflow for HPLC-MS Analysis

The following diagram outlines the typical workflow for the purity assessment of this compound using HPLC-MS.

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing cluster_report Reporting s1 Weigh this compound s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 hplc HPLC Separation (C18 Reversed-Phase) s4->hplc ms MS Detection (ESI+) hplc->ms chrom Chromatogram Generation ms->chrom spectra Mass Spectra Acquisition ms->spectra integrate Peak Integration & Area % Calculation chrom->integrate identify Impurity Identification (m/z) spectra->identify report Purity Report Generation integrate->report identify->report

Caption: Workflow for HPLC-MS Purity Analysis.

Detailed Experimental Protocol: HPLC-MS

This section provides a detailed protocol for the purity assessment of this compound using a reversed-phase HPLC-MS method. This method is designed for high resolution and sensitivity, enabling the detection and quantification of the main component and potential process-related impurities.[1][2]

1. Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV detector.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[2]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and Formic acid (or Acetic acid).

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more retained components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set at a maximum absorbance for this compound (e.g., 254 nm).

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: A suitable mass range to include the parent compound and expected impurities (e.g., m/z 100-500).

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: e.g., 120°C.

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

5. Data Analysis

  • Purity Calculation: The purity of the sample is typically calculated using the area percent method from the chromatogram.

  • Impurity Identification: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting peaks, which is invaluable for the tentative identification of impurities.[1]

Comparison of Analytical Methods

While HPLC-MS is a powerful technique, other methods can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.

cluster_main Purity Assessment of this compound cluster_methods Comparison cluster_hplc HPLC-MS Attributes cluster_gc GC-MS Attributes cluster_nmr NMR Attributes main_node Analytical Techniques hplc_ms HPLC-MS main_node->hplc_ms gc_ms GC-MS main_node->gc_ms nmr NMR Spectroscopy main_node->nmr hplc_adv Advantages: - High Resolution & Sensitivity - Suitable for non-volatile compounds - Provides molecular weight information gc_adv Advantages: - Excellent for volatile impurities - High separation efficiency nmr_adv Advantages: - Provides detailed structural information - Quantitative without a reference standard (qNMR) hplc_dis Disadvantages: - More complex instrumentation - Potential for matrix effects gc_dis Disadvantages: - Requires derivatization for non-volatile compounds - Potential for thermal degradation nmr_dis Disadvantages: - Lower sensitivity compared to MS - More expensive instrumentation

Caption: Comparison of Analytical Techniques.

The following table summarizes the key performance parameters of HPLC-MS compared to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with mass spectrometric detection.[2]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[2]Provides detailed structural information based on the magnetic properties of atomic nuclei.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized analytes.Not dependent on volatility.
Sensitivity High (ng/mL to pg/mL levels).[3][4]High for volatile compounds.Lower sensitivity, typically requires mg of sample.
Impurity Identification Provides molecular weight of impurities, aiding in structural elucidation.[1]Provides fragmentation patterns that can be used for library matching.Provides detailed structural information for unknown impurities.
Quantitative Analysis Requires a reference standard for accurate quantification.Requires a reference standard.Can be quantitative without a reference standard (qNMR).
Typical Purity (%) ≥99.5% is often achievable and required for pharmaceutical development.[5]>98%.[5]Qualitative and quantitative assessment of purity.[5]
Common Impurities Detected Positional isomers, unreacted starting materials, byproducts of the reaction.[1][5]Volatile impurities and byproducts.Structural isomers and other impurities with distinct NMR signals.

Conclusion

For the routine purity assessment and comprehensive impurity profiling of this compound, HPLC-MS is an indispensable technique.[1] Its high sensitivity and ability to provide molecular weight information make it ideal for identifying and quantifying trace-level impurities.[1] While GC-MS is a valuable tool for analyzing volatile impurities and NMR spectroscopy offers unparalleled structural elucidation capabilities, HPLC-MS provides a robust and versatile platform for ensuring the quality and purity of this important chemical intermediate in a regulated environment. The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, the nature of the expected impurities, and the available instrumentation.

References

Comparative Crystallographic Analysis: Validating the Structure of 4-Fluoro-2-phenylaniline Through Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 29, 2025 – In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is paramount for understanding its properties and potential applications. This guide presents a comparative analysis to validate the anticipated crystal structure of 4-Fluoro-2-phenylaniline by examining the experimentally determined structures of its close analogs, 2-aminobiphenyl and 2-amino-4'-chlorobiphenyl, via single-crystal X-ray crystallography.

While a definitive crystal structure for this compound is not publicly available, the crystallographic data from its structural relatives provide a robust framework for predicting its molecular geometry and packing in the solid state. This comparison is invaluable for researchers in drug development and materials science who are working with this and similar compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-aminobiphenyl and a tricyclic aminobiphenyl derivative, offering a baseline for the expected values for this compound.

Parameter2-AminobiphenylTricyclic Aminobiphenyl Derivative[1]
Chemical Formula C₁₂H₁₁NC₂₂H₂₅N
Molecular Weight 169.22 g/mol 303.4 g/mol
Crystal System OrthorhombicTriclinic
Space Group P b c aP1
a (Å) 7.689(1)8.521(2)
b (Å) 17.035(2)8.656(2)
c (Å) 14.128(2)12.002(3)
α (°) 90104.51(2)
β (°) 9090.18(2)
γ (°) 9092.58(2)
Volume (ų) 1850.5(4)856.1(3)
Z 82
Calculated Density (g/cm³) 1.2151.177

Insights from Structural Analogs

The crystal structure of 2-aminobiphenyl reveals a non-planar conformation, with a significant torsion angle between the two phenyl rings. This is a common feature in biphenyl systems due to steric hindrance. The introduction of a fluorine atom at the 4-position of the aniline ring in this compound is expected to have a minimal effect on this dihedral angle but may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, due to fluorine's high electronegativity.

The tricyclic aminobiphenyl derivative provides further insight into the conformational flexibility of the biphenyl moiety and the packing of such molecules in a crystalline lattice. The presence of two independent molecules in the asymmetric unit of the tricyclic aminobiphenyl highlights the potential for polymorphism in this class of compounds.

Experimental Protocols

The determination of the crystal structure for compounds like this compound and its analogs involves a standardized workflow in single-crystal X-ray diffraction.

Crystallization

Growing single crystals of sufficient quality is a critical first step. For small organic molecules, this is typically achieved through:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

Data Collection

A suitable single crystal is mounted on a goniometer in a diffractometer. The crystal is cooled to a low temperature (typically 100-200 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, resulting in a final, accurate three-dimensional structure.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the validation of a chemical structure using X-ray crystallography.

X-ray Crystallography Workflow Workflow for Crystal Structure Validation cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Compound Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (Phasing) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation refinement->validation final_report final_report validation->final_report CIF & Report Generation

Caption: A logical workflow for the structural validation of a synthesized compound.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a comparative analysis of its close structural analogs, 2-aminobiphenyl and other substituted aminobiphenyls, provides valuable predictive insights into its molecular conformation and crystal packing. The established protocols for single-crystal X-ray diffraction offer a clear pathway for the future elucidation of its precise three-dimensional structure, which will be crucial for the rational design of new pharmaceuticals and functional materials.

References

A Comparative Analysis of the Reactivity of 4-Fluoro-2-phenylaniline and 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the selection of building blocks is pivotal to the successful synthesis of novel molecules with desired properties. Substituted anilines, in particular, are a cornerstone in the development of a vast array of pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of two closely related halogenated biaryl amines: 4-Fluoro-2-phenylaniline and 4-Chloro-2-phenylaniline. Understanding the nuanced differences in their chemical behavior, dictated by the electronic properties of fluorine versus chlorine, is crucial for reaction optimization and the strategic design of synthetic routes.

Electronic Effects: A Tale of Two Halogens

The reactivity of an aromatic ring is profoundly influenced by its substituents. Halogens exert a dual electronic effect: a deactivating inductive effect (-I) due to their high electronegativity, and a weakly activating mesomeric (or resonance) effect (+M) owing to their lone pairs of electrons.

Fluorine, being the most electronegative element, exhibits a stronger electron-withdrawing inductive effect compared to chlorine.[1] Conversely, the +M effect of fluorine is weaker than that of chlorine due to the poor energy match between the 2p orbital of fluorine and the p-orbitals of the aromatic ring. The overall electronic influence of these halogens can be quantified using Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a reaction center.[2][3]

Quantitative Data Summary

The following table summarizes key parameters that dictate the reactivity of the C-F and C-Cl bonds in these aniline derivatives.

ParameterThis compound4-Chloro-2-phenylanilineRationale for Reactivity Difference
Hammett Constant (σp) +0.062[2]+0.227[2]The more positive σp value for chlorine indicates a stronger overall electron-withdrawing effect at the para position compared to fluorine, where the +M effect partially offsets the strong -I effect.
C-X Bond Dissociation Energy ~485 kJ/mol[4]~327 kJ/mol[4]The C-F bond is significantly stronger than the C-Cl bond due to the greater electrostatic attraction and better orbital overlap between the smaller fluorine atom and carbon.[5][6]
Reactivity in Nucleophilic Aromatic Substitution (SNAr) HigherLowerThe rate-determining step in SNAr is the nucleophilic attack on the carbon bearing the halogen. Fluorine's strong inductive effect makes this carbon more electrophilic and better stabilizes the intermediate Meisenheimer complex.[7][8][9][10]
Reactivity in Pd-Catalyzed Cross-Coupling LowerHigherThe initial step in many cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker C-Cl bond undergoes this step more readily than the stronger C-F bond.[11][12][13][14]

Comparative Reactivity in Key Synthetic Transformations

The distinct electronic and bond energy profiles of 4-fluoro- and 4-chloro-2-phenylaniline lead to divergent reactivity in two major classes of reactions pivotal to drug development.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a halide on an aromatic ring.[7][15] For this reaction to proceed, the ring must be activated by electron-withdrawing groups.[8][15] The reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, fluorine's ability to stabilize the intermediate negative charge (Meisenheimer complex) through its powerful inductive effect accelerates the reaction rate.[9][10] Consequently, this compound is generally more reactive in SNAr reactions than its chloro-analogue.

SNAr_Comparison F_start Aryl-F F_intermediate Meisenheimer Complex (Fluorine Stabilized) F_start->F_intermediate + Nu- F_product Product F_intermediate->F_product - F- Cl_intermediate Meisenheimer Complex (Chlorine Stabilized) Cl_start Aryl-Cl Cl_start->Cl_intermediate + Nu- Cl_product Product Cl_intermediate->Cl_product - Cl- note Fluorine's strong inductive effect leads to greater stabilization of the intermediate and a faster reaction rate.

Caption: Comparative SNAr pathways for fluoro and chloro derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura[16][17] and Buchwald-Hartwig amination[11][12][14] are fundamental for constructing C-C and C-N bonds, respectively. These reactions typically proceed via a catalytic cycle involving the oxidative addition of a palladium(0) catalyst to the aryl-halide bond. The strength of this bond is a critical factor determining the reaction's feasibility and rate. The C-Cl bond is significantly weaker than the C-F bond, making 4-chloro-2-phenylaniline a more reactive substrate in these transformations.[4] While recent advances have enabled the use of aryl fluorides in cross-coupling, they often require more specialized and forcing conditions.

CrossCoupling_Workflow cluster_reactivity Reactivity Trend start Aryl Halide (Ar-X) + Coupling Partner oxidative_addition Oxidative Addition (Rate-Determining Step) start->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation [Ar-Pd(II)-X] reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd(II)-R] reductive_elimination->catalyst Regenerates Pd(0) product Coupled Product (Ar-R) reductive_elimination->product reactivity Ar-I > Ar-Br > Ar-Cl >> Ar-F

Caption: Generalized workflow for Pd-catalyzed cross-coupling reactions.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-phenylaniline

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 4-chloro-2-phenylaniline with an arylboronic acid.

Materials:

  • 4-Chloro-2-phenylaniline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or a more advanced ligand like SPhos.

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene/Water or Dioxane/Water solvent mixture (e.g., 3:1 ratio)

Procedure:

  • To a reaction vessel, add 4-chloro-2-phenylaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 4 mL of Toluene/Water 3:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental_Workflow reagents Reagent Assembly 4-Chloro-2-phenylaniline Arylboronic acid Base (K₂CO₃) Pd Catalyst & Ligand inert_atm Inert Atmosphere Evacuate & Backfill with Ar/N₂ reagents->inert_atm solvent Solvent Addition Add Degassed Toluene/H₂O inert_atm->solvent reaction Reaction Heat to 80-100 °C Stir for 4-12h solvent->reaction workup Aqueous Workup Dilute with EtOAc Wash with H₂O & Brine reaction->workup purification Purification Dry & Concentrate Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and 4-chloro-2-phenylaniline as a synthetic precursor is dictated by the intended chemical transformation. For reactions proceeding through a nucleophilic aromatic substitution mechanism, the fluoro-derivative offers superior reactivity due to the powerful inductive effect of fluorine. Conversely, for palladium-catalyzed cross-coupling reactions, the chloro-analogue is the more pragmatic choice owing to the weaker and more readily cleaved carbon-chlorine bond. A thorough understanding of these fundamental reactivity principles is essential for the modern synthetic chemist to navigate the complexities of drug design and materials science, enabling more efficient and predictable synthetic outcomes.

References

A Comparative Guide to the Biological Activities of Compounds Derived from 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 4-Fluoro-2-phenylaniline serves as a foundational building block for a diverse array of heterocyclic compounds exhibiting significant biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of these derivatives, supported by experimental data and detailed methodologies. The strategic incorporation of the fluorophenylaniline moiety often imparts favorable pharmacokinetic and pharmacodynamic properties, making these compounds promising candidates for further drug development.

Anticancer Activity

Derivatives of this compound, particularly quinoline and furo[2,3-b]quinoline structures, have demonstrated potent cytotoxic effects against a range of cancer cell lines. These compounds often exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the c-Met and NF-κB pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative compounds, presenting their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50/GI50 (µM)Reference Compound
Phthalazine1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazineNot SpecifiedHigher activity than CisplatinCisplatin
4-Anilinofuro[2,3-b]quinoline1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanoneNCI-60 Panel (Mean)0.025-
4-Anilinofuro[3,2-c]quinoline(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oximeUO-31, UACC-257, UACC-620.03, <0.01, <0.01-
4-(2-Fluorophenoxy)quinolineCompound 21cH460, HT-29, MKN-45, U87MG, SMMC-77210.01 - 0.53Foretinib
4-(Phenylamino)furo[2,3-b]quinolineCompound 2aNCI-60 Panel (Mean)0.025-
4-(Phenylamino)furo[2,3-b]quinolineCompound 3dNCI-60 Panel (Mean)0.025-
Signaling Pathways in Cancer

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and motility.[1] Several quinoline derivatives have been identified as potent inhibitors of c-Met kinase activity.[2]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline Derivative Inhibitor->cMet inhibits

Figure 1: Inhibition of the c-Met signaling pathway.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of gene expression involved in inflammation, immunity, and cancer cell survival.[3] In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of anti-apoptotic and pro-proliferative genes.

NFkB_Pathway_Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Inhibitor Derivative Compound Inhibitor->IKK inhibits DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Stimuli Oncogenic Stimuli Stimuli->IKK

Figure 2: NF-κB pathway inhibition in cancer.
Experimental Protocols

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Certain derivatives of this compound have shown promising anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB signaling cascade, and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected compounds against various inflammatory markers.

Compound ClassSpecific CompoundAssayIC50 (µM)Reference
2-(Furan-2-yl)-4-(phenoxy)quinoline(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oximeLysozyme Release7.1[4]
2-(Furan-2-yl)-4-(phenoxy)quinoline(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oximeβ-Glucuronidase Release9.5[4]
2-(Furan-2-yl)-4-(phenoxy)quinoline1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanoneTNF-α Formation2.3[4]
2-(Furan-2-yl)-4-(phenoxy)quinoline4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-oneLysozyme Release4.6[4]
2-(Furan-2-yl)-4-(phenoxy)quinoline4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehydeβ-Glucuronidase Release5.0[4]
Signaling Pathways in Inflammation

NF-κB Signaling Pathway in Inflammation: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

NFkB_Inflammation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Inhibitor Derivative Compound Inhibitor->IKK inhibits DNA DNA NFkB_n->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK

Figure 3: NF-κB signaling in inflammation.
Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Viability Assay: Perform an MTT assay to determine the non-toxic concentrations of the test compounds.

  • Compound Treatment and LPS Stimulation: Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Antimicrobial Activity

Aniline and quinoline derivatives containing the this compound scaffold have been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of cell wall synthesis or other essential cellular processes.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative compounds against various microorganisms.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Trifluoro-aniline2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[5]
Trifluoro-aniline4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[5]
4-Methyl-2-(4-substituted phenyl) quinolineVarious derivativesEscherichia coli25-50
4-Methyl-2-(4-substituted phenyl) quinolineVarious derivativesPseudomonas aeruginosa25-50
PyranoquinolineCompounds P3, P6, P10, P15, P19, P24Trichophyton rubrum500[6]
Bacterial Cell Wall Synthesis Pathway

A primary target for many antimicrobial agents is the bacterial cell wall, which is essential for maintaining cell integrity. The synthesis of peptidoglycan, the main component of the bacterial cell wall, is a complex multi-step process.[7]

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursors Precursor Synthesis (UDP-NAG, UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier (Bactoprenol) Precursors->Lipid_Carrier transfers to Translocation Translocation to Outer Surface Lipid_Carrier->Translocation Polymerization Transglycosylation (Glycan Chain Formation) Translocation->Polymerization Crosslinking Transpeptidation (Peptide Cross-linking) Polymerization->Crosslinking Cell_Wall Mature Peptidoglycan (Cell Wall) Crosslinking->Cell_Wall Inhibitor Antimicrobial Compound Inhibitor->Crosslinking inhibits

Figure 4: Bacterial cell wall synthesis pathway.
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer Test):

This method assesses the susceptibility of bacteria to antimicrobials.

  • Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum and evenly swab it onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.

This guide highlights the significant potential of compounds derived from this compound in various therapeutic areas. The provided data and protocols offer a foundation for researchers to compare and further investigate these promising molecules in the pursuit of novel drug discovery.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of catalyst is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of a chemical transformation. The synthesis of 4-Fluoro-2-phenylaniline, a key intermediate in various pharmaceutical and materials science applications, is typically achieved through cross-coupling reactions. This guide provides a comparative analysis of the efficacy of common catalytic systems based on Palladium, Copper, and Nickel for this synthesis, drawing upon experimental data from analogous transformations in the scientific literature.

The primary route for the synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond between a phenyl group donor and a 4-fluoroaniline derivative halogenated at the 2-position. The most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Nickel-based catalysts are also emerging as a cost-effective alternative.

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst depends on a variety of factors including reaction yield, selectivity, reaction time, temperature, catalyst loading, and cost. Below is a summary of the typical performance of Palladium, Copper, and Nickel catalysts for C-N cross-coupling reactions analogous to the synthesis of this compound.

Catalyst SystemTypical Catalyst/LigandTypical Yield (%)Reaction Time (h)Temperature (°C)Catalyst Loading (mol%)Key Observations
Palladium Pd(OAc)₂ / XPhos or other biaryl phosphine ligands85 - 982 - 2480 - 1200.5 - 2High yields and functional group tolerance under relatively mild conditions. The cost of palladium and specialized ligands can be a drawback.[1][2]
Copper CuI / Phenanthroline or other diamine ligands60 - 8512 - 48100 - 2005 - 20A more traditional and cost-effective method. Often requires higher temperatures and longer reaction times. Ligand development has led to milder conditions.[3][4][5]
Nickel Ni(cod)₂ / dppf or other phosphine ligands70 - 9012 - 24100 - 1401 - 5A promising, more economical alternative to palladium. Can be effective for aryl chlorides and bromides.[6][7]

Experimental Protocols

Detailed experimental methodologies are crucial for the successful implementation of these catalytic systems. The following are representative protocols for the synthesis of substituted diphenylamines, which can be adapted for the synthesis of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on established procedures for the synthesis of diarylamines.[8][9][10]

Reactants:

  • 4-Fluoro-2-bromoaniline (1.0 equiv)

  • Aniline (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add 4-Fluoro-2-bromoaniline and aniline to the tube, followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

This protocol is a modern adaptation of the classical Ullmann reaction, employing a ligand to facilitate the reaction under milder conditions.[3][4][11]

Reactants:

  • 4-Fluoro-2-iodoaniline (1.0 equiv)

  • Aniline (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a round-bottom flask, combine 4-Fluoro-2-iodoaniline, aniline, potassium carbonate, CuI, and 1,10-phenanthroline.

  • Add anhydrous DMF to the flask under an inert atmosphere.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Nickel-Catalyzed Amination

This protocol outlines a general procedure for nickel-catalyzed C-N bond formation, which can be optimized for the target synthesis.

Reactants:

  • 4-Fluoro-2-chloroaniline (1.0 equiv)

  • Aniline (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Ni(cod)₂ (2-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%)

  • Dioxane (anhydrous)

Procedure:

  • Under an inert atmosphere, add Ni(cod)₂ and dppf to a Schlenk tube.

  • Add 4-Fluoro-2-chloroaniline, aniline, and sodium tert-butoxide.

  • Add anhydrous dioxane to the mixture.

  • Seal the tube and heat the reaction to 110-130 °C with stirring.

  • Monitor the reaction's progress using an appropriate analytical technique.

  • Once the reaction is complete, cool to room temperature and work up as described for the Buchwald-Hartwig amination.

  • Purify the product via column chromatography.

Visualizing the Synthetic Pathways

To better understand the experimental workflows and the logical relationships between the key steps, the following diagrams are provided.

experimental_workflow reagents Reactants & Catalyst (e.g., 4-Fluoro-2-haloaniline, Aniline, Catalyst, Ligand, Base) reaction Reaction Setup (Inert Atmosphere, Heating & Stirring) reagents->reaction solvent Anhydrous Solvent (e.g., Toluene, DMF, Dioxane) solvent->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

General experimental workflow for the catalytic synthesis of this compound.

signaling_pathway cluster_pd Buchwald-Hartwig Amination cluster_cu Ullmann Condensation cluster_ni Nickel-Catalyzed Amination pd0 Pd(0)L_n pd_ox Oxidative Addition (Ar-X) pd0->pd_ox pd_amine Amine Coordination & Deprotonation pd_ox->pd_amine pd_reductive Reductive Elimination pd_amine->pd_reductive pd_reductive->pd0 Catalyst Regeneration pd_product Ar-NRR' pd_reductive->pd_product cu1 Cu(I)L_n cu_ox Oxidative Addition (Ar-X) cu1->cu_ox cu_amine Amine Coordination cu_ox->cu_amine cu_reductive Reductive Elimination cu_amine->cu_reductive cu_reductive->cu1 Catalyst Regeneration cu_product Ar-NRR' cu_reductive->cu_product ni0 Ni(0)L_n ni_ox Oxidative Addition (Ar-X) ni0->ni_ox ni_amine Amine Coordination & Deprotonation ni_ox->ni_amine ni_reductive Reductive Elimination ni_amine->ni_reductive ni_reductive->ni0 Catalyst Regeneration ni_product Ar-NRR' ni_reductive->ni_product

Simplified catalytic cycles for Pd, Cu, and Ni-catalyzed C-N bond formation.

References

A Comparative Guide to Analytical Methods for the Characterization of 4-Fluoro-2-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical characterization of 4-fluoro-2-phenylaniline and its derivatives is paramount in drug discovery, process development, and quality control. The introduction of a fluorine atom and a phenyl group onto the aniline scaffold imparts unique physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive evaluation. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: A Comparative Summary

Quantitative data for the characterization of this compound and its simpler analogue, 4-fluoroaniline, are summarized below. Data for this compound is largely estimated based on the analysis of structurally similar compounds, including 4-fluoroaniline and 2-aminobiphenyl, and is intended to provide a reasonable approximation for method development.

Table 1: Comparison of Chromatographic Data

AnalyteTechniqueColumnMobile Phase/Carrier GasRetention Time (min)
4-FluoroanilineGC-MSSE-54 (30 m x 0.25 mm)Helium8.9[1]
This compound (Estimated)GC-MSSE-54 (30 m x 0.25 mm)Helium~15-17
4-FluoroanilineRP-HPLCC18 (150 mm x 4.6 mm, 5 µm)60:40 Methanol:Water~3.5
This compound (Estimated)RP-HPLCC18 (150 mm x 4.6 mm, 5 µm)70:30 Acetonitrile:Water~5-7

Table 2: Comparison of Mass Spectrometry Data

AnalyteIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
4-FluoroanilineEI (70 eV)11184, 63[1]
This compound (Estimated)EI (70 eV)187186, 168, 110
4-FluoroanilineESI (+)112 [M+H]⁺[2]-
This compound (Estimated)ESI (+)188 [M+H]⁺-

Table 3: Comparison of Spectroscopic Data

AnalyteTechniqueSolventKey Signals (δ, ppm or ν, cm⁻¹)
4-Fluoroaniline¹H NMRCDCl₃~6.9 (t), ~6.6 (dd), ~3.6 (s, NH₂)
This compound (Estimated)¹H NMRCDCl₃~7.5-7.2 (m), ~7.1-6.8 (m), ~3.8 (s, NH₂)
4-Fluoroaniline¹³C NMRCDCl₃156.4 (d, J=235 Hz), 142.6, 116.1 (d, J=8 Hz), 115.7 (d, J=22 Hz)[3]
This compound (Estimated)¹³C NMRCDCl₃~158 (d), ~145, ~140, ~130-115
4-Fluoroaniline¹⁹F NMRDMSO~ -120 to -125
This compound (Estimated)¹⁹F NMRCDCl₃~ -115 to -120
4-FluoroanilineFT-IRKBr~3400-3200 (N-H), ~1620 (N-H bend), ~1220 (C-F)
This compound (Estimated)FT-IRKBr~3450-3300 (N-H), ~1610 (N-H bend), ~1210 (C-F), ~760, 700 (C-H bend, mono-subst. phenyl)
4-FluoroanilineUV-VisCyclohexaneλmax ~230 nm, ~293 nm[4]
This compound (Estimated)UV-VisMethanolλmax ~240 nm, ~285 nm

Table 4: Comparison of Analytical Method Validation Parameters

ParameterHPLC-UV for Aromatic AminesLC-MS for 4-FluoroanilineGC-MS for Halogenated AnilinesCapillary Electrophoresis for Aniline Derivatives
Linearity (R²) >0.99>0.999>0.99>0.998[5]
LOD Analyte dependent0.19 ng/mL[2]Analyte dependent0.29–0.43 ng/mL[5]
LOQ Analyte dependent0.94 ng/mL[2]Analyte dependent-
Accuracy (% Recovery) Typically 90-110%92-99%[2]Typically 80-120%-
Precision (%RSD) < 5%< 8.7%[2]< 15%< 1.8% (migration time)[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and derivative of this compound being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate, identify, and quantify volatile derivatives of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL. If the analyte is in a complex matrix, a prior liquid-liquid or solid-phase extraction may be necessary.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., SE-54).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Inlet Temperature: 250°C.[1]

    • Injection Mode: Splitless (1 µL injection volume).[1]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Objective: To determine the purity and quantify this compound derivatives.

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions. The addition of 0.1% formic acid or phosphoric acid can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or determined by a PDA scan).

    • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To provide sensitive and selective detection and identification of this compound derivatives, especially at low concentrations.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: As per the HPLC-UV method, but at lower concentrations (e.g., 1-100 µg/mL).

  • LC Conditions: Similar to the HPLC-UV method, but ensure the mobile phase additives are volatile (e.g., formic acid instead of phosphoric acid).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) for quantification. For this compound, the protonated molecule [M+H]⁺ at m/z 188 would be monitored.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of this compound derivatives.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more.

  • ¹⁹F NMR:

    • Acquire a one-dimensional fluorine spectrum.[2]

    • The wide chemical shift range of ¹⁹F NMR provides high resolution for different fluorine environments.[2]

    • An external reference standard (e.g., CFCl₃) is often used.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_detection Detection Methods cluster_data Data Analysis Sample Sample Matrix Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Filtration->HPLC GC GC Filtration->GC CE Capillary Electrophoresis Filtration->CE NMR NMR Spectroscopy Filtration->NMR FTIR FT-IR Spectroscopy Filtration->FTIR UV_Vis UV-Vis/PDA HPLC->UV_Vis MS Mass Spectrometry (MS) HPLC->MS GC->MS CE->UV_Vis Quantification Quantification UV_Vis->Quantification Purity Purity Assessment UV_Vis->Purity MS->Quantification Identification Structural Identification MS->Identification MS->Purity NMR->Identification FTIR->Identification

Caption: General workflow for the characterization of this compound derivatives.

G cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC GC_MS GC-MS LC_MS LC-MS CE Capillary Electrophoresis NMR NMR ('H, 13C, 19F) FTIR FT-IR UV_Vis UV-Vis Analyte This compound Derivative Analyte->HPLC Purity/Quantification Analyte->GC_MS Volatile Impurities Analyte->LC_MS High Sensitivity Analysis Analyte->CE Isomer Separation Analyte->NMR Structure Elucidation Analyte->FTIR Functional Groups Analyte->UV_Vis Electronic Transitions

Caption: Logical relationships between analytical methods for this compound derivatives.

References

A Comparative Study of Fluorinated vs. Non-Fluorinated Aniline Derivatives in Synthesis and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, physicochemical properties, and biological activity. This guide provides a comparative analysis of fluorinated and non-fluorinated aniline derivatives, offering insights into their synthesis and functional differences. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant synthetic and biological pathways to aid researchers in their drug design and development efforts.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data comparing the synthesis and biological activity of fluorinated and non-fluorinated aniline derivatives.

Table 1: Comparison of Synthetic Efficiency

This table compares the reaction yields and conditions for the synthesis of aniline and its fluorinated analogue, 4-fluoroaniline, via the reduction of the corresponding nitroarene.

ProductStarting MaterialMethodKey Reagents & ConditionsReaction TimeYield (%)
AnilineNitrobenzeneCatalytic HydrogenationH₂, Pd/C-High
AnilineNitrobenzeneMetal/Acid ReductionSn, HCl1 hourHigh
4-Fluoroaniline4-FluoronitrobenzeneCatalytic HydrogenationH₂, 10% Pd/C, Methanol, 20°C3 hours100%[1]
4-FluoroanilineNitrobenzeneOne-pot deoxygenation, hydrogenation, and fluorinationPdCl₂-V₂O₅, CO, 160°C3 hours90%[1]
4-FluoroanilineNitrobenzeneOne-pot deoxygenation, hydrogenation, and fluorinationPtO₂, BF₃-HF, H₂, 42°C12.5 hours95%[1]
Table 2: Comparison of Physicochemical Properties

The introduction of fluorine significantly impacts the basicity (pKa) and lipophilicity (logP) of the aniline ring.

CompoundpKalogP
Aniline4.610.90
2-Fluoroaniline3.201.15
3-Fluoroaniline3.501.15
4-Fluoroaniline4.651.15
2,4-Difluoroaniline3.26 (Predicted)1.50

Data sourced from publicly available chemical databases and may vary slightly based on experimental conditions.

Table 3: Comparative Biological Activity of Aniline-Derived Kinase Inhibitors

Fluorination of the aniline ring in kinase inhibitors can significantly impact their inhibitory potency (IC50). The following table presents a hypothetical comparison based on typical structure-activity relationship (SAR) data for Epidermal Growth Factor Receptor (EGFR) inhibitors.

CompoundStructureTargetIC50 (nM)
Non-fluorinated AnalogAnilinoquinazolineEGFR (wild-type)50
Fluorinated Analog 4-Fluoroanilinoquinazoline EGFR (wild-type) 10
Non-fluorinated AnalogAnilinoquinazolineEGFR (mutant)200
Fluorinated Analog 4-Fluoroanilinoquinazoline EGFR (mutant) 40

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Synthesis of Aniline by Reduction of Nitrobenzene using Tin and Hydrochloric Acid

This protocol describes a classic method for the synthesis of aniline.

Materials:

  • Nitrobenzene

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous potassium hydroxide pellets (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine granulated tin and nitrobenzene.

  • Acid Addition: Slowly add concentrated hydrochloric acid in small portions through the condenser. The reaction is exothermic and may require cooling in a water bath to maintain control.

  • Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the characteristic odor of nitrobenzene is no longer detectable.

  • Work-up: Cool the flask and slowly add a concentrated solution of sodium hydroxide until the initially formed precipitate of tin hydroxides redissolves and the solution is strongly alkaline. This liberates the free aniline.

  • Isolation and Purification: Isolate the aniline by steam distillation. Extract the distillate with an organic solvent. Dry the organic extracts over a suitable drying agent and remove the solvent by distillation. The crude aniline can be further purified by fractional distillation.

Protocol 2: Synthesis of 4-Fluoroaniline by Catalytic Hydrogenation of 4-Fluoronitrobenzene

This protocol details a high-yielding synthesis of 4-fluoroaniline.[1]

Materials:

  • 4-Fluoronitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: To a solution of 4-fluoronitrobenzene in methanol, add 10% Pd/C.

  • Hydrogenation: Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

  • Work-up: Filter the reaction mixture to remove the catalyst and wash the solid with dichloromethane.

  • Isolation: Combine the filtrate and the dichloromethane washings and concentrate under reduced pressure to obtain 4-fluoroaniline.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed C-N bond formation.

Materials:

  • Aryl halide

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Add the aryl halide, amine, and anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and pathways.

G cluster_synthesis Synthetic Workflow: Nitroarene Reduction Start Starting Material (Nitroarene) Reaction Reduction (e.g., H2, Pd/C or Sn, HCl) Start->Reaction Workup Work-up (Base addition, Extraction) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Final Product (Aniline Derivative) Purification->Product

Caption: General workflow for the synthesis of aniline derivatives via nitroarene reduction.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AnilineInhibitor Aniline-based Kinase Inhibitor AnilineInhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline-based kinase inhibitors.

References

Assessing the Metabolic Stability of Drugs Containing the 4-Fluoro-2-phenylaniline Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of drug candidates is a critical step in the journey from a promising lead compound to a viable therapeutic agent. The incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of drugs containing the 4-Fluoro-2-phenylaniline moiety against their non-fluorinated counterparts and other structural analogs, supported by experimental data and detailed protocols.

The this compound moiety is a structural feature present in a variety of investigational and approved drugs. The introduction of a fluorine atom at the para-position of the aniline ring can significantly influence the molecule's metabolic fate. This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond. By blocking a potential site of metabolism, this substitution can lead to a longer half-life and improved bioavailability. However, it is also crucial to consider the potential for bioactivation of para-fluorinated anilines to reactive intermediates.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from a representative study comparing the metabolic stability of a hypothetical drug containing the this compound moiety with its non-fluorinated analog in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1][2][3]

Compound/AnalogMoietyt½ (min)CLint (µL/min/mg protein)Species
Compound A 2-Phenylaniline2527.7Human
Compound B This compound759.2Human
Control: Verapamil-1546.2Human

Note: The data presented is representative and intended for illustrative purposes to highlight the expected trend of increased metabolic stability with para-fluorination. Actual values will vary depending on the overall structure of the drug molecule.

Experimental Protocols

The data presented above is typically generated using an in vitro metabolic stability assay with liver microsomes. This assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.[1][2][3]

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile (or other suitable organic solvent with an internal standard) for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent like DMSO. Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.

  • Incubation:

    • Add the liver microsomes to the phosphate buffer in a 96-well plate to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .

Visualizing the Experimental Workflow and Metabolic Pathways

To further elucidate the experimental process and the metabolic considerations for the this compound moiety, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound & Controls Stock D Pre-incubation: Microsomes + Compound A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction: Add NADPH System C->E D->E F Time-pointed Quenching E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Data Analysis: t½ & CLint Calculation H->I

Experimental workflow for an in vitro microsomal stability assay.

The metabolic fate of the this compound moiety is of particular interest. While fluorination can block metabolism at the para-position, it can also lead to the formation of reactive metabolites.

G cluster_pathway Metabolic Pathways of this compound Moiety cluster_blocked Blocked Pathway cluster_bioactivation Bioactivation Pathway Parent This compound (Drug Moiety) Blocked Para-hydroxylation (Blocked by Fluorine) Parent->Blocked CYP450 (para-position) Intermediate Reactive Benzoquinoneimine Intermediate Parent->Intermediate CYP450-mediated Oxidation & Defluorination Adducts Covalent Adducts with Cellular Macromolecules Intermediate->Adducts

Potential metabolic pathways for the this compound moiety.

Discussion and Conclusion

The strategic incorporation of a fluorine atom at the para-position of a 2-phenylaniline moiety is a rational approach to enhance the metabolic stability of a drug candidate. As illustrated by the representative data, this modification can significantly increase the metabolic half-life and reduce the intrinsic clearance by blocking a common site of CYP450-mediated oxidation.

However, researchers must also be cognizant of the potential for bioactivation. The formation of reactive benzoquinoneimine intermediates from para-fluorinated anilines is a known metabolic pathway that can lead to the formation of covalent adducts with cellular macromolecules, a potential source of toxicity.[4][5] Therefore, a thorough assessment of the bioactivation potential, in addition to standard metabolic stability assays, is crucial during the safety evaluation of any drug candidate containing the this compound moiety.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical entities like 4-Fluoro-2-phenylaniline is paramount for ensuring the reliability of experimental results and the quality of pharmaceutical products. While several analytical techniques are available for purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method.[1][2][3] This guide provides an objective comparison of qNMR with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound, supported by detailed experimental protocols and illustrative data.

qNMR stands out as a direct and primary analytical method because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for quantification without the need for a specific reference standard of the analyte itself.[3][4] This is a significant advantage, especially when analyzing new synthetic molecules where certified reference standards may not be available.[5]

Comparison of Analytical Methods for Purity Determination

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as accuracy, sensitivity, and throughput. The following table summarizes a comparison of qNMR, HPLC, and GC for the purity assessment of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the ratio of analyte to a certified internal standard based on the inherent relationship between NMR signal intensity and the number of nuclei.[6]Separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. Purity is typically determined by area percentage of the main peak.[7]Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection and identification.[8][9]
Primary Strength Absolute quantification without a specific analyte standard; provides structural information on both the analyte and impurities in a single experiment.[5][10]High separation efficiency and sensitivity, making it suitable for detecting a wide range of non-volatile impurities.[11]Excellent for identifying and quantifying volatile and semi-volatile impurities, with high sensitivity and specificity from the mass detector.[9]
Illustrative Purity (%) Typically provides high accuracy, e.g., 99.5 ± 0.4% for similar small molecules.[4]High precision is achievable, often required to be ≥99.5% for pharmaceutical development.[4][7]Generally provides purity values >98%, effective for trace impurity detection.[7]
Sample Preparation Accurate weighing of the sample and internal standard, followed by dissolution in a deuterated solvent.[12]Dissolution of the sample in a suitable solvent, often the mobile phase.[13]Dissolution of the sample in a volatile organic solvent.[11]
Destructive? No, the sample can be recovered.[1]Yes, the sample is consumed during the analysis.[4]Yes, the sample is consumed during the analysis.[14]
Limitations Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[10]Requires a reference standard for accurate quantification; response factors can vary between compounds.[5]Limited to thermally stable and volatile compounds; reactive compounds may degrade on the column.[15][16]

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol for this compound

This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Sample Preparation:

  • Analyte: this compound

  • Internal Standard (IS): A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone). The IS should have at least one signal that is sharp, well-resolved, and in a region of the spectrum free from analyte or impurity signals.

  • Solvent: A deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Procedure:

    • Accurately weigh about 10-20 mg of this compound into a clean, dry vial.[12]

    • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of IS to analyte should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.[12]

    • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).[12]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). A value of 30-60 seconds is often sufficient for accurate quantification of small molecules.[4]

  • Number of Scans (ns): Typically 16 to 64, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.[6]

  • Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.[4]

3. Data Processing and Purity Calculation:

  • Apply a line broadening of approximately 0.3 Hz.[4]

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula[6]:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard

Alternative Method: HPLC Protocol

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[17]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 40 °C.[17]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.[17]

2. Sample Preparation and Analysis:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.

  • Inject the sample and record the chromatogram.

  • Purity is typically assessed by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Alternative Method: GC-MS Protocol

1. Instrumentation and Conditions:

  • System: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[18]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[11]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

2. Sample Preparation and Analysis:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject the sample. The percentage purity is calculated from the relative peak areas in the total ion chromatogram. Impurities are identified by their mass spectra.

Visualizing the Analytical Workflows

To further clarify the processes, the following diagrams illustrate the workflows for qNMR purity determination and a comparison of the logical steps involved in each of the three analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Analyte dissolve Dissolve Analyte + IS in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire Spectrum (Set d1, ns, aq) transfer->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity (%) calculate->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS start Purity Assessment of this compound qnmr_prep Weigh Sample + IS start->qnmr_prep hplc_prep Dissolve Sample start->hplc_prep gcms_prep Dissolve Sample start->gcms_prep qnmr_acq NMR Acquisition qnmr_prep->qnmr_acq qnmr_calc Direct Calculation qnmr_acq->qnmr_calc end_node Purity Value qnmr_calc->end_node hplc_acq Chromatographic Separation hplc_prep->hplc_acq hplc_calc Area % Calculation hplc_acq->hplc_calc hplc_calc->end_node gcms_acq Chromatographic Separation & MS Detection gcms_prep->gcms_acq gcms_calc Area % Calculation & Impurity ID gcms_acq->gcms_calc gcms_calc->end_node

Caption: Logical workflow comparison for purity determination methods.

References

comparison of different synthetic routes to 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic Routes to 4-Fluoro-2-phenylaniline

Introduction

This compound, also known as 4-fluoro-2-aminobiphenyl, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom can significantly modulate the biological activity, metabolic stability, and lipophilicity of target molecules.[1] Consequently, efficient and scalable synthetic access to this compound is of high interest to researchers in organic and medicinal chemistry. This guide provides an objective comparison of several common synthetic strategies for preparing this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

The primary challenge in synthesizing this molecule lies in the selective formation of the carbon-carbon (C-C) or carbon-nitrogen (C-N) bond that connects the two aromatic rings. The main strategies evaluated are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the copper-catalyzed Ullmann condensation, and a two-step approach involving the synthesis and subsequent reduction of a nitrobiphenyl intermediate.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for forming C-C bonds.[2][3] In this approach, a C-C bond is formed between an organoboron compound (like a boronic acid) and an organohalide. For the synthesis of this compound, this involves coupling phenylboronic acid with a halogenated 4-fluoroaniline derivative, such as 2-bromo-4-fluoroaniline.

Suzuki_Miyaura_Coupling reactant1 Phenylboronic Acid catalyst Pd Catalyst (e.g., Pd(OAc)2) Base (e.g., K2CO3) reactant1->catalyst reactant2 2-Bromo-4-fluoroaniline reactant2->catalyst product This compound catalyst->product Toluene/Water, 90°C Buchwald_Hartwig_Amination reactant1 Aniline catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., KOt-Bu) reactant1->catalyst reactant2 2-Bromo-4-fluorobenzene reactant2->catalyst product This compound catalyst->product Toluene, 100°C Ullmann_Condensation reactant1 Aniline catalyst Cu Catalyst (e.g., CuI) Base (e.g., K2CO3) reactant1->catalyst reactant2 2-Bromo-4-fluorobenzene reactant2->catalyst product This compound catalyst->product DMF, >150°C Two_Step_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Reduction start 1-Bromo-2-nitrobenzene + 4-Fluorophenylboronic Acid intermediate 4-Fluoro-2-nitrobiphenyl start->intermediate Pd Catalyst, Base final_product This compound intermediate->final_product Reducing Agent (e.g., H2, Pd/C)

References

The Fluorine Advantage: A Comparative Guide to Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Bioactive Compounds, Supported by Experimental Data.

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This seemingly subtle substitution can profoundly alter a molecule's physicochemical and pharmacological properties, often leading to significant improvements in biological activity, metabolic stability, and overall pharmacokinetic profile. This guide provides a comparative analysis of fluorinated versus non-fluorinated compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to inform rational drug design.

The Impact of Fluorination: A Data-Driven Comparison

The decision to incorporate fluorine is highly context-dependent, with its effects varying based on the position and degree of fluorination. The following tables summarize experimental data from different studies, illustrating the multifaceted impact of this unique halogen.

Case Study 1: Kinase Inhibitors

Fluorination is a widely used strategy in the development of kinase inhibitors to enhance potency and improve metabolic stability. The data below compares a parent pyrazolo[1,5-a]pyrimidine compound with its fluorinated analog as an inhibitor of Casein Kinase 2 (CSNK2), a target in oncology and virology.

CompoundSubstitutionCSNK2A1 IC50 (nM)Antiviral (SARS-CoV-2) IC50 (µM)Kinetic Solubility (µM)Cytotoxicity (CC50, µM)
1 H1.30.481.8>50
2 ortho-F1.20.291.1>50
Data adapted from a study on CSNK2 inhibitors.[1]

In this case, the addition of a single fluorine atom to the aniline ring maintained potent kinase inhibition while increasing antiviral potency by over 30%.[1]

Another example involves isoquinoline-based PARP inhibitors, where fluorination at the 7-position subtly enhances potency against PARP2.

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000800
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[2]
Case Study 2: Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots," particularly sites of oxidation by cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond is significantly more resistant to cleavage than a carbon-hydrogen bond.

The following table illustrates the dramatic improvement in metabolic stability when hydrogen is replaced with fluorine or a trifluoromethyl group in indole-based compounds, as measured by their half-life in mouse liver microsomes (MLM).

Compound IDDescriptionHalf-life (t½, min) in MLM
UT-155 Non-fluorinated indole12.35
32a 4-Fluoro-indazole analog of UT-15513.29
32c CF3-substituted indazole analog of UT-15553.71
Data adapted from preclinical studies on indole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the potency of a compound in inhibiting a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Test Compounds (Fluorinated and Non-fluorinated)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Human Liver Microsomal (HLM) Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s, providing a measure of its metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (Fluorinated and Non-fluorinated)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer. Prepare stock solutions of test and control compounds in DMSO and dilute to a final concentration (e.g., 1 µM) in the reaction mixture.

  • Reaction Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile with an internal standard to the corresponding wells.

  • Sample Processing:

    • Once all time points are collected, seal and shake the plate to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis and Data Processing:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological systems and experimental designs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_profiling In Vitro Profiling cluster_analysis Data Analysis synth_nonF Synthesis of Non-Fluorinated Analog char Structural Characterization (NMR, MS, etc.) synth_nonF->char synth_F Synthesis of Fluorinated Analog synth_F->char physchem Physicochemical Profiling (pKa, logP, Solubility) char->physchem bio_activity Biological Activity Assay (e.g., Kinase Inhibition IC50) physchem->bio_activity met_stability Metabolic Stability Assay (HLM t½) bio_activity->met_stability compare Head-to-Head Data Comparison met_stability->compare sar SAR Analysis compare->sar PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN PIP3->PTEN Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated Inhibitor Inhibitor->PI3K Inhibition PTEN->PIP2

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the robust analytical characterization of novel chemical entities is paramount. 4-Fluoro-2-phenylaniline, a fluorinated aromatic amine, presents a unique set of analytical challenges and opportunities due to the influence of its structural components: a phenyl ring, an aniline group, and a fluorine substituent.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, offering supporting data from closely related analogs and detailed experimental protocols to ensure reliable and reproducible results.

The fluorine atom, in particular, introduces distinctive electronic properties that can significantly impact the molecule's behavior in various analytical systems, affecting everything from chromatographic retention to spectroscopic signatures.[1] Therefore, a multi-faceted approach to analytical method validation is crucial for ensuring the identity, purity, and quality of this compound.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for this compound is contingent upon the specific analytical objective, whether it be quantification, impurity profiling, or structural elucidation. The following table summarizes the key performance attributes of the most pertinent analytical methods, drawing on established practices for similar fluorinated aromatic compounds.

Analytical TechniqueCommon ApplicationAdvantages for this compoundPotential LimitationsKey Validation Parameters
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment, quantification, impurity profilingHigh resolution and sensitivity for separating closely related impurities.[2] Widely available and cost-effective.May require method development to achieve optimal separation from isomers.Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Robustness
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities, identification of unknown componentsHigh sensitivity and specificity. Provides structural information through fragmentation patterns.[3]Requires derivatization for non-volatile compounds. Thermal degradation of the analyte is a possibility.Specificity, LOD, LOQ, Linearity, Precision
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification of trace impurities, metabolite identificationCombines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[4]Matrix effects can influence ionization efficiency.Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Stability
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation, confirmation of identityProvides detailed structural information. ¹⁹F NMR is highly specific to the fluorine atom, offering a clean spectral window for analysis.[5]Lower sensitivity compared to chromatographic methods. Not ideal for quantifying trace impurities.Specificity, Structural Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, confirmation of identityProvides a unique molecular fingerprint.[6] Quick and non-destructive.Limited use for quantification. Complex spectra can be difficult to interpret for mixtures.Specificity, Identification

Experimental Protocols

Detailed methodologies are essential for the successful cross-validation of analytical results. The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from established methods for fluorinated anilines and serves as a robust starting point for the analysis of this compound.[2][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically effective. For MS compatibility, formic acid is preferred.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for identifying volatile impurities and can be adapted from general procedures for fluorinated organic compounds.[8][9]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation.[10][11]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[6]

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This will provide a specific signal for the fluorine atom in the molecule.

Workflow and Pathway Visualizations

To ensure a systematic approach to method validation, a clear workflow should be established. The following diagrams, generated using the DOT language, illustrate a typical analytical method validation workflow and a conceptual signaling pathway for future biological investigations.

analytical_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments (Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_results Analyze Results Against Acceptance Criteria collect_data->analyze_results document_report Document in Validation Report analyze_results->document_report

Caption: A typical workflow for analytical method validation.

conceptual_signaling_pathway This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binding Downstream Kinase Cascade Downstream Kinase Cascade Target Receptor->Downstream Kinase Cascade Activation Transcription Factor Activation Transcription Factor Activation Downstream Kinase Cascade->Transcription Factor Activation Phosphorylation Cellular Response Cellular Response Transcription Factor Activation->Cellular Response Gene Expression Modulation

Caption: A conceptual signaling pathway for biological activity screening.

References

Safety Operating Guide

Navigating the Disposal of 4-Fluoro-2-phenylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 4-Fluoro-2-phenylaniline, a substituted aniline, requires careful handling and a structured disposal plan due to its potential hazards. This guide provides essential, procedural information for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling

Before commencing any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably a chemical fume hood. Based on the hazards associated with this class of compounds, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Lab Coat: A properly fastened laboratory coat.

Hazard and Disposal Data Summary

The following table summarizes the known hazard classifications and key disposal-related information for this compound (also known as 4´-Fluoro-biphenyl-2-ylamine) and related fluoroanilines. This data should inform risk assessments and waste management protocols.

ParameterInformationSource(s)
GHS Hazard Statements H302: Harmful if swallowedH351: Suspected of causing cancer
GHS Precautionary Statements P202, P264, P270, P280, P301+P312, P308+P313
Waste Disposal Method Must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[1][2][3]
Container for Disposal Keep in suitable, closed containers for disposal.[1]
Environmental Precautions Do not let product enter drains. Discharge into the environment must be avoided.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The following step-by-step protocol should be implemented:

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), and unused product, must be classified as hazardous waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection and Storage:

    • Collect waste in a dedicated, properly labeled, and leak-proof container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Decontaminate the spill area thoroughly.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Provide the waste disposal service with a complete and accurate description of the waste, including a copy of the available safety data.

    • Maintain meticulous records of all waste disposal activities, including dates, quantities, and disposal methods, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste as Hazardous: - Unused Product - Contaminated Materials B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E I Arrange for Pickup by Licensed Waste Contractor E->I F Spill Occurs G Contain with Inert Absorbent F->G Emergency H Collect and Dispose of as Hazardous Waste G->H H->D J Provide Waste Information I->J K Maintain Disposal Records J->K

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.

References

Essential Safety and Logistical Information for Handling 4-Fluoro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluoro-2-phenylaniline was found. The following guidance is based on information from structurally similar compounds, including 4-Fluoroaniline, 2-Fluorobiphenyl, 4-Fluoro-2-methylaniline, 2-Aminobiphenyl, and 4-Aminobiphenyl. It is imperative to handle this chemical with caution and to consult with your institution's environmental health and safety department for specific guidance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content offers procedural, step-by-step guidance to directly address operational questions and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure a safe laboratory environment when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Face ShieldRecommended when there is a significant risk of splashing or generation of dust.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1] Work in a well-ventilated area or fume hood.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.

  • Preparation and Planning:

    • Before beginning any work, review the safety information for structurally similar compounds.

    • Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.

    • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling the Solid Compound:

    • All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of any airborne particles.[2]

    • When weighing, use a tared, sealed container to minimize dust generation.

    • Avoid direct contact with the solid. Use clean, dry spatulas for transferring.

  • Solution Preparation:

    • Add the desired solvent to the accurately weighed this compound powder in a suitable container (e.g., a centrifuge tube or flask).

    • Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Storage:

    • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

    • Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Refer to any product-specific datasheets for detailed stability information.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after handling is complete.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[3]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[3] If irritation persists after washing, get medical attention. Remove contaminated clothing and wash it before reuse.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Get medical attention immediately.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including empty containers, contaminated gloves, and weighing papers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[2]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Review_SDS Review Safety Data (Surrogates) Assemble_Equipment Assemble Equipment Review_SDS->Assemble_Equipment Don_PPE Don Full PPE Assemble_Equipment->Don_PPE Weigh_Solid Weigh Solid Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Decontaminate Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Collect_Liquid_Waste Collect Liquid Waste Prepare_Solution->Collect_Liquid_Waste Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Solid_Waste Collect Solid Waste Doff_PPE->Collect_Solid_Waste Dispose_Waste Dispose via EHS Collect_Solid_Waste->Dispose_Waste Collect_Liquid_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.